Product packaging for Methyl 4-acetyl-5-oxohexanoate(Cat. No.:CAS No. 13984-53-7)

Methyl 4-acetyl-5-oxohexanoate

Cat. No.: B077112
CAS No.: 13984-53-7
M. Wt: 186.2 g/mol
InChI Key: XFUDNZLAPUHONL-UHFFFAOYSA-N
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Description

Methyl 4-acetyl-5-oxohexanoate (CAS 13984-53-7) is a high-purity chemical compound serving as a versatile building block in organic synthesis and pharmaceutical research. With the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol, this compound is characterized by its two carbonyl groups and ester functionality, which provide multiple reactive sites for chemical transformations . This compound has demonstrated specific utility in specialized chemical reactions. It has been identified as a substrate in studies of enzyme promiscuity, specifically for investigating suppressed native hydrolytic activity of lipases to reveal promiscuous Michael addition activity in water . Furthermore, it has been used in research concerning the mechanism of a modified Knorr pyrrole condensation, a classic reaction for synthesizing pyrrole derivatives which are core structures in many pharmaceuticals and natural products . Its structure, which can be described as 3-(2-methoxycarbonyl-ethyl)-2,4-pentanedione, makes it a valuable synthon for the construction of more complex molecules, particularly those requiring functionalized heterocyclic systems . Researchers will find this compound is associated with the MDL number MFCD00008760 . For safe handling, please refer to the associated Safety Data Sheet. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B077112 Methyl 4-acetyl-5-oxohexanoate CAS No. 13984-53-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-acetyl-5-oxohexanoate
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InChI

InChI=1S/C9H14O4/c1-6(10)8(7(2)11)4-5-9(12)13-3/h8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUDNZLAPUHONL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCC(=O)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50300067
Record name Methyl 4-acetyl-5-oxohexanoate
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Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13984-53-7
Record name 13984-53-7
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Record name Methyl 4-acetyl-5-oxohexanoate
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Record name methyl 4-acetyl-5-oxohexanoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-acetyl-5-oxohexanoate (CAS 13984-53-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-acetyl-5-oxohexanoate is a polyfunctional organic compound that serves as a versatile building block in modern synthetic chemistry.[1] Its structure, featuring a methyl ester and two ketone functionalities, provides multiple reactive sites for the construction of complex molecular architectures, particularly heterocyclic systems of medicinal importance.[1] This guide offers a comprehensive overview of its chemical and physical properties, detailed synthetic routes, key applications in organic synthesis, and robust analytical methodologies for its characterization and quality control.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid.[1] A thorough understanding of its physical and chemical properties is fundamental for its effective use in synthesis and for the development of analytical methods.

PropertyValueSource(s)
CAS Number 13984-53-7[2]
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [3]
IUPAC Name This compound[2]
Synonyms 4-Acetyl-5-oxohexanoic acid methyl ester, Methyl 4-ethanoyl-5-oxo-hexanoate[2]
Boiling Point 182 °C at 48 mmHg[4]
Density 1.066 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.459[4]

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and industrially relevant method is the Michael addition, while the acetoacetic ester synthesis offers a classic alternative.

Primary Synthetic Route: Michael Addition

The most direct and widely employed synthesis involves the Michael addition of acetylacetone to methyl acrylate.[5] This method is efficient and scalable, making it suitable for producing large quantities of the target compound.

Reaction Principle: The reaction is initiated by the deprotonation of the α-carbon of acetylacetone by a base, typically sodium ethoxide or metallic sodium in ethanol, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl acrylate in a conjugate addition, followed by protonation to yield the final product.

cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Protonation Acetylacetone Acetylacetone Enolate Enolate Acetylacetone->Enolate + Base Base NaOEt Adduct Adduct Enolate->Adduct + Methyl Acrylate Methyl_Acrylate Methyl Acrylate Final_Product Methyl 4-acetyl- 5-oxohexanoate Adduct->Final_Product + H+ Start Ethyl Acetoacetate Enolate_Formation Deprotonation (NaOEt) Start->Enolate_Formation Alkylation Alkylation (+ Methyl 3-bromopropionate) Enolate_Formation->Alkylation Intermediate Alkylated Diester Alkylation->Intermediate Hydrolysis Acidic Hydrolysis (H₃O⁺, Δ) Intermediate->Hydrolysis Decarboxylation Decarboxylation Hydrolysis->Decarboxylation Product This compound Decarboxylation->Product Reactants α-Amino-ketone + This compound Condensation Condensation Reactants->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Cyclized_Intermediate->Dehydration Product Substituted Pyrrole Dehydration->Product

References

Methyl 4-acetyl-5-oxohexanoate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-acetyl-5-oxohexanoate: Synthesis, Properties, and Applications

Abstract

This compound is a dicarbonyl compound, specifically a β-ketoester, that serves as a versatile intermediate in organic synthesis. Its unique structural features, including a reactive methylene group flanked by two carbonyl groups and a methyl ester, make it a valuable precursor for the construction of various heterocyclic systems and other complex molecules. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, a detailed, field-proven synthesis protocol, methods for analytical characterization, and its established applications in chemical research and potential relevance in drug development. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Physicochemical and Structural Properties

This compound is a relatively simple yet functionally rich organic molecule. Its core identity is defined by its molecular weight, formula, and the spatial arrangement of its atoms. The compound's IUPAC name is this compound.[1] Its key identifiers and properties are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Weight 186.21 g/mol [2][3]
Molecular Formula C₉H₁₄O₄[1][4][2][3]
CAS Number 13984-53-7[1][4]
Appearance Light yellow solution (as crude)[2]
Density 1.066 g/mL at 25 °C
Boiling Point 182 °C at 48 mmHg[5]
Refractive Index n20/D 1.459[5]
SMILES CC(=O)C(CCC(=O)OC)C(=O)C[1]
InChIKey XFUDNZLAPUHONL-UHFFFAOYSA-N[1]

These properties are crucial for its handling, purification (e.g., distillation), and characterization. The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning.[4]

Synthesis Methodology: Michael Addition

The most common and efficient synthesis of this compound is achieved via a Michael addition reaction. This classic carbon-carbon bond-forming reaction involves the addition of a nucleophile (an enolate, in this case) to an α,β-unsaturated carbonyl compound.

Principle of the Reaction

The synthesis leverages the acidity of the α-protons of acetylacetone (2,4-pentanedione). A base, typically sodium ethoxide generated in situ, deprotonates the central carbon of acetylacetone to form a stabilized enolate. This enolate then acts as the Michael donor, attacking the β-carbon of methyl acrylate (the Michael acceptor). The subsequent protonation yields the final product. This choice is causal: the resonance stabilization of the acetylacetonate enolate makes it a soft nucleophile, ideal for the 1,4-conjugate addition characteristic of the Michael reaction, rather than a direct 1,2-addition to the ester carbonyl.

Experimental Protocol

This protocol is adapted from established industrial and laboratory procedures.[2] It is designed to be self-validating through in-process controls like temperature monitoring and post-reaction analysis.

Materials:

  • Ethanol (2 L, anhydrous)

  • Sodium metal (2.2 g)

  • Acetylacetone (500.0 g, 5.0 mol)

  • Methyl acrylate (430 g, 5.0 mol)

  • Acetic acid (3 mL, glacial)

  • 4.5 L reaction vessel with reflux condenser, thermometer, dropping funnel, and inert gas inlet (Argon or Nitrogen).

Procedure:

  • Vessel Preparation: Ensure the 4.5 L reaction vessel is clean, dry, and purged with an inert gas like Argon to prevent side reactions involving atmospheric moisture.

  • Base Formation: Load the vessel with 2 L of anhydrous ethanol. At ambient temperature, carefully and gradually add 2.2 g of sodium metal in small pieces. The sodium will react with ethanol to form sodium ethoxide, the catalyst for the reaction. Allow the sodium to dissolve completely, resulting in a clear solution.

  • Cooling: Cool the resulting sodium ethoxide solution to 0 °C using an ice bath. This is a critical step to control the exothermicity of the subsequent addition.

  • Enolate Formation: Add 500.0 g of acetylacetone dropwise to the cooled solution over approximately 10 minutes. An effervescence (gas evolution) may be observed as the acidic proton is removed to form the sodium enolate.[2]

  • Michael Addition: While maintaining the temperature at 0 °C, add 430 g of methyl acrylate dropwise over 10 minutes. The reaction is exothermic; careful control of the addition rate is essential to maintain the temperature and prevent polymerization of the acrylate.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to ambient temperature and then heat to reflux for 1 hour to ensure the reaction goes to completion.[2]

  • Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting materials.

  • Quenching and Workup: Cool the mixture to ambient temperature. Carefully add 3 mL of glacial acetic acid to neutralize the remaining sodium ethoxide catalyst.

  • Solvent Removal: Remove the ethanol solvent by distillation under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation at 95-105 °C and 2.5 mbar, yielding a light yellow solution.[2] The reported yield for this procedure is approximately 80%.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Catalyst & Nucleophile Prep cluster_reaction Step 2: Michael Addition cluster_workup Step 3: Workup & Purification Na Sodium Metal Base Sodium Ethoxide Solution Na->Base + Ethanol EtOH Ethanol EtOH->Base Enolate Acetylacetonate Enolate Base->Enolate Cool to 0°C AcAc Acetylacetone AcAc->Enolate Deprotonation Reaction Reaction Mixture @ 0°C Enolate->Reaction MA Methyl Acrylate MA->Reaction Dropwise Addition Reflux Reflux @ ~78°C for 1h Reaction->Reflux Warm & Heat Quench Neutralize (Acetic Acid) Reflux->Quench SolventRemoval Rotary Evaporation Quench->SolventRemoval Distill Vacuum Distillation SolventRemoval->Distill Product This compound Distill->Product

Caption: Workflow for the synthesis of this compound.

Applications in Chemical Synthesis

This compound is not typically an end-product but rather a valuable building block. Its utility stems from the multiple reactive sites within its structure.

Synthesis of Pyrroles via Knorr Condensation

A primary application is in the modified Knorr condensation for the synthesis of pyrrole derivatives.[5] Pyrroles are a fundamental heterocyclic motif found in many biologically active molecules, including heme and chlorophyll. In this reaction, the dicarbonyl portion of the molecule condenses with an amine or an α-amino ketone to form the five-membered pyrrole ring. The ester group can then be hydrolyzed or modified in subsequent steps.

Precursor for Heterocycles and Polyfunctional Compounds

The presence of two ketones and an ester allows for selective chemical transformations. The more acidic protons between the two carbonyl groups can be selectively removed to form an enolate for further alkylation or acylation reactions. This allows for the construction of more complex carbon skeletons, making it a key intermediate in multi-step organic syntheses.

Role as a Synthetic Intermediate Diagram

Applications cluster_pathways Synthetic Pathways start This compound knorr Knorr Pyrrole Synthesis start->knorr + Amine/α-Amino Ketone hetero Other Heterocycle Synthesis (e.g., Pyrazines) start->hetero + Diamine alkylation Selective Alkylation/ Acylation start->alkylation + Base & Electrophile product1 Substituted Pyrroles knorr->product1 product2 Pyrazine Derivatives hetero->product2 product3 Complex Polyfunctional Molecules alkylation->product3

Caption: Role as an intermediate in synthetic pathways.

Relevance in Drug Development

While specific biological activities for this compound itself are not widely reported, its structural class—γ-keto esters and related dicarbonyl compounds—is of significant interest to medicinal chemists.[6] These scaffolds are considered "privileged structures" because they can be modified to interact with a wide range of biological targets.

For instance, related β-keto esters have been investigated as potential antibacterial agents.[6] The versatile chemistry of this scaffold allows for the creation of diverse compound libraries, which can be screened for activity against various therapeutic targets, such as enzymes or receptors involved in disease pathways.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Laboratory coat.

The compound should be handled in a well-ventilated area or a chemical fume hood. It is classified as a combustible liquid. Store in a tightly sealed container in a cool, dry place away from ignition sources.

References

A Spectroscopic Guide to Methyl 4-acetyl-5-oxohexanoate: Structure Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for methyl 4-acetyl-5-oxohexanoate, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering not just raw data, but a detailed exploration of the principles behind the spectral features and the logic of their interpretation.

Introduction: The Molecular Blueprint

This compound (CAS No. 13984-53-7) is a β-keto ester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[1] Its structure, featuring both ketone and ester functionalities, makes it a versatile building block in organic synthesis.[2][3] The presence of two carbonyl groups in a 1,3-relationship gives rise to interesting chemical properties, including keto-enol tautomerism, which can be probed using various spectroscopic techniques. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.

This guide will delve into the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of each technique and apply them to the interpretation of the compound's spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For a molecule like this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Spectroscopy

A standard and reliable protocol for acquiring high-quality NMR spectra of a β-keto ester like this compound is as follows:

  • Sample Preparation: Accurately weigh 5-20 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample and be largely transparent in the NMR region of interest.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as an internal reference for chemical shifts, with its proton and carbon signals defined as 0.00 ppm.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift during the experiment.

  • Shimming: The magnetic field homogeneity is optimized through a process called shimming, which ensures sharp and well-resolved NMR signals.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is typically sufficient. The number of scans is chosen to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is commonly used to simplify the spectrum and enhance signal intensity.

¹H NMR Spectral Data and Interpretation

While a publicly available, high-resolution ¹H NMR spectrum with detailed assignments for this compound is not readily accessible, we can predict the expected signals based on its structure and by analogy with its close structural relative, ethyl 4-acetyl-5-oxohexanoate.[4]

G cluster_0 This compound C1 CH₃ C2 C=O C3 CH C4 CH₂ C5 CH₂ C6 C=O O1 O C7 CH₃ C8 C=O C9 CH₃

Molecular Structure of this compound

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~3.70Singlet3H-OCH₃ (Ester methyl)
b~3.60Triplet1H-CH(CO)₂
c~2.50Triplet2H-CH₂-C=O (Ester)
d~2.30Singlet6H2 x -C(=O)CH₃ (Acetyl methyls)
e~2.10Multiplet2H-CH-CH₂-CH₂-
  • -OCH₃ (a): The methyl group of the ester is expected to appear as a singlet around 3.70 ppm.

  • -CH(CO)₂ (b): The proton on the carbon flanked by the two acetyl groups is expected to be a triplet around 3.60 ppm due to coupling with the adjacent methylene protons.

  • -CH₂-C=O (c): The methylene group adjacent to the ester carbonyl will likely appear as a triplet around 2.50 ppm.

  • -C(=O)CH₃ (d): The two methyl groups of the acetyl functionalities are magnetically equivalent and will therefore appear as a single, sharp singlet at approximately 2.30 ppm, integrating to 6 protons.

  • -CH-CH₂-CH₂- (e): The central methylene group in the hexanoate chain is expected to be a multiplet around 2.10 ppm due to coupling with the neighboring methine and methylene protons.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) (Predicted)Assignment
~203.02 x C =O (Ketone)
~173.0C =O (Ester)
~65.0-C H(CO)₂
~52.0-OC H₃
~32.0-C H₂-C=O (Ester)
~29.02 x -C(=O)C H₃
~25.0-CH-C H₂-CH₂-
  • Carbonyl Carbons: The two ketone carbonyl carbons are expected to resonate at the lowest field, around 203.0 ppm.[3] The ester carbonyl carbon will appear at a slightly higher field, around 173.0 ppm.[3]

  • Methine and Methylene Carbons: The methine carbon attached to the two acetyl groups is predicted to be around 65.0 ppm. The methylene carbon adjacent to the ester carbonyl is expected around 32.0 ppm, and the other methylene carbon in the chain around 25.0 ppm.

  • Methyl Carbons: The ester methyl carbon will likely appear around 52.0 ppm, while the two equivalent acetyl methyl carbons will be at a higher field, around 29.0 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to subtract any signals from atmospheric CO₂ and water vapor.

  • Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

IR Spectral Data and Interpretation

The IR spectrum of this compound is dominated by the strong absorptions of its carbonyl groups.

G This compound This compound IR Spectrum IR Spectrum This compound->IR Spectrum C=O Stretch (Ketone)\n1715 cm⁻¹ C=O Stretch (Ketone) 1715 cm⁻¹ IR Spectrum->C=O Stretch (Ketone)\n1715 cm⁻¹ C=O Stretch (Ester)\n1740 cm⁻¹ C=O Stretch (Ester) 1740 cm⁻¹ IR Spectrum->C=O Stretch (Ester)\n1740 cm⁻¹ C-O Stretch\n1200-1000 cm⁻¹ C-O Stretch 1200-1000 cm⁻¹ IR Spectrum->C-O Stretch\n1200-1000 cm⁻¹ C-H Stretch\n2950 cm⁻¹ C-H Stretch 2950 cm⁻¹ IR Spectrum->C-H Stretch\n2950 cm⁻¹

Key IR Absorptions for this compound

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2950MediumC-H stretch (alkane)
~1740Strong, sharpC=O stretch (ester)
~1715Strong, sharpC=O stretch (ketone)
~1200-1000StrongC-O stretch (ester)
  • C=O Stretching: The most prominent features in the IR spectrum will be the strong, sharp absorption bands corresponding to the carbonyl stretches. The ester carbonyl typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyls (~1715 cm⁻¹).[2][5] This difference arises from the electronic effects of the adjacent oxygen atom in the ester.

  • C-O Stretching: A strong absorption band in the region of 1200-1000 cm⁻¹ is characteristic of the C-O stretching vibration of the ester group.

  • C-H Stretching: A medium intensity band around 2950 cm⁻¹ is due to the stretching vibrations of the sp³ hybridized C-H bonds in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: The vaporized molecules are ionized, typically by electron impact (EI) or a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI). EI is a high-energy method that often leads to extensive fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectral Data and Interpretation

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight (186.21 g/mol ). The fragmentation pattern will be characteristic of a β-dicarbonyl compound and an ester.

G [M]⁺ (m/z 186) [M]⁺ (m/z 186) [M-CH₃]⁺ (m/z 171)\n(Loss of methyl radical) [M-CH₃]⁺ (m/z 171) (Loss of methyl radical) [M]⁺ (m/z 186)->[M-CH₃]⁺ (m/z 171)\n(Loss of methyl radical) [M-OCH₃]⁺ (m/z 155)\n(Loss of methoxy radical) [M-OCH₃]⁺ (m/z 155) (Loss of methoxy radical) [M]⁺ (m/z 186)->[M-OCH₃]⁺ (m/z 155)\n(Loss of methoxy radical) [CH₃CO]⁺ (m/z 43)\n(Acylium ion) [CH₃CO]⁺ (m/z 43) (Acylium ion) [M]⁺ (m/z 186)->[CH₃CO]⁺ (m/z 43)\n(Acylium ion) [M-CH₃CO]⁺ (m/z 143)\n(Loss of acetyl radical) [M-CH₃CO]⁺ (m/z 143) (Loss of acetyl radical) [M]⁺ (m/z 186)->[M-CH₃CO]⁺ (m/z 143)\n(Loss of acetyl radical)

Predicted Fragmentation Pathways for this compound

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
186[C₉H₁₄O₄]⁺ (Molecular Ion)
171[M - CH₃]⁺
155[M - OCH₃]⁺
143[M - CH₃CO]⁺
115[M - CH₂CH₂COOCH₃]⁺
43[CH₃CO]⁺ (Base Peak)
  • Molecular Ion: The molecular ion peak at m/z 186 confirms the molecular weight of the compound.

  • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups (alpha-cleavage) is a common fragmentation pathway for ketones and esters. This can lead to the loss of a methyl radical (CH₃•) to give a fragment at m/z 171, or an acetyl radical (CH₃CO•) to give a fragment at m/z 143.

  • Loss of the Methoxy Group: Fragmentation of the ester can result in the loss of the methoxy radical (•OCH₃) to produce an ion at m/z 155.

  • Acylium Ion: The formation of the acylium ion ([CH₃CO]⁺) at m/z 43 is a very common and stable fragment for compounds containing an acetyl group, and it is often the base peak (the most intense peak) in the spectrum.

Conclusion: A Coherent Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of the key ketone and ester functional groups, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. Together, these techniques form a self-validating system, where the data from each method corroborates the others, leading to a high degree of confidence in the structural assignment. This guide has outlined the theoretical basis, experimental considerations, and detailed interpretation of the spectroscopic data, providing a valuable resource for scientists working with this important synthetic building block.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of methyl 4-acetyl-5-oxohexanoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of the molecule, the profound impact of keto-enol tautomerism on its spectral features, and a detailed methodology for spectral acquisition and interpretation. Our approach is grounded in fundamental principles and validated by authoritative sources to ensure scientific integrity and practical applicability.

Introduction: The Structural and Spectroscopic Significance of this compound

This compound, with the molecular formula C₉H₁₄O₄, is a β-ketoester of considerable interest in synthetic organic chemistry.[1][2] Its bifunctional nature, featuring both ketone and ester moieties, renders it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other complex molecular architectures. The structural elucidation of such molecules is paramount, and 1H NMR spectroscopy stands as an unparalleled tool for this purpose. It provides intricate details about the electronic environment of protons within a molecule, revealing not only its static structure but also dynamic processes such as tautomerism.

The key to understanding the 1H NMR spectrum of this compound lies in recognizing its capacity for keto-enol tautomerism, a dynamic equilibrium between a ketone and an enol form. This phenomenon, common in β-dicarbonyl compounds, results in the coexistence of two distinct chemical species in solution, each with a unique set of NMR signals.[3][4] The ratio of these tautomers is highly dependent on factors such as solvent polarity and temperature.[3]

This guide will first establish the theoretical framework for the keto-enol equilibrium in this compound. Subsequently, a detailed, field-proven protocol for sample preparation and 1H NMR data acquisition will be presented. The core of this document is a meticulous, step-by-step interpretation of the anticipated 1H NMR spectrum, accounting for the signals from both the keto and enol tautomers.

The Dynamic Equilibrium: Keto-Enol Tautomerism

This compound exists as a dynamic equilibrium between its keto and enol forms. This process involves the migration of a proton and a shift in the position of a double bond.

Caption: Keto-enol tautomerism of this compound.

The keto form is the classical representation of the molecule, while the enol form is characterized by a hydroxyl group adjacent to a carbon-carbon double bond, forming a conjugated system. The interconversion between these two forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[4] The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond and the presence of a conjugated π-system.

Experimental Protocol: Acquiring a High-Resolution 1H NMR Spectrum

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation and the precise setup of the spectrometer. The following protocol is a self-validating system designed to yield high-resolution data.

Sample Preparation

A detailed workflow for preparing the NMR sample is illustrated below.

sample_prep_workflow cluster_prep Sample Preparation weigh Weigh 5-25 mg of This compound dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) in a clean, dry vial weigh->dissolve transfer Filter the solution through a plug of glass wool in a Pasteur pipette into a 5 mm NMR tube dissolve->transfer tms Add a small amount of TMS (internal standard, 0 ppm) transfer->tms cap Cap the NMR tube securely tms->cap

Caption: Experimental workflow for NMR sample preparation.

Step-by-Step Methodology:

  • Weighing the Sample: Accurately weigh between 5 and 25 mg of high-purity this compound.[5][6]

  • Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a small vial.[7] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[7] The choice of solvent is critical as it can influence the position of the keto-enol equilibrium.[3]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard, which is defined as 0.00 ppm on the chemical shift scale.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the key steps in setting up the NMR spectrometer for data acquisition.

nmr_acquisition_workflow cluster_acquisition Data Acquisition insert Insert the NMR tube into the spectrometer lock Lock the spectrometer on the deuterium signal of the solvent insert->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the 1H NMR spectrum using a standard pulse sequence shim->acquire process Process the FID (Fourier Transform, Phase Correction, Baseline Correction) acquire->process

Caption: Workflow for 1H NMR data acquisition.

Step-by-Step Methodology:

  • Sample Insertion: Place the NMR tube into the spectrometer's probe.

  • Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

  • Shimming: The magnetic field is shimmed to maximize its homogeneity across the sample, which is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition: A standard one-dimensional proton pulse sequence is used to acquire the free induction decay (FID). Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phase- and baseline-corrected to produce the final, interpretable 1H NMR spectrum.

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound is a superposition of the signals from both the keto and enol tautomers. The following is a detailed analysis of the expected signals for each form.

Predicted Chemical Shifts and Multiplicities

The table below summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the protons in both the keto and enol forms of this compound. These predictions are based on established chemical shift ranges for similar functional groups.

Proton Assignment (Keto Form) Predicted δ (ppm) Multiplicity Integration
CH₃ (acetyl, x2)~2.2Singlet6H
CH₂ (at C2)~2.5Triplet2H
CH₂ (at C3)~2.1Multiplet2H
CH (at C4)~3.8Triplet1H
OCH₃ (ester)~3.7Singlet3H
Proton Assignment (Enol Form) Predicted δ (ppm) Multiplicity Integration
CH₃ (acetyl)~2.1Singlet3H
CH₃ (vinylic)~2.0Singlet3H
CH₂ (at C2)~2.5Triplet2H
CH₂ (at C3)~2.3Triplet2H
OCH₃ (ester)~3.7Singlet3H
OH (enol)~12-16Broad Singlet1H
Detailed Signal Analysis
  • Keto Tautomer:

    • Acetyl Protons (CH₃, x2): A singlet appearing around 2.2 ppm, integrating to 6 protons. These two methyl groups are chemically equivalent.

    • Ester Methyl Protons (OCH₃): A sharp singlet expected around 3.7 ppm, integrating to 3 protons.

    • Methine Proton (CH at C4): A triplet at approximately 3.8 ppm due to coupling with the adjacent CH₂ group at C3. This proton is significantly deshielded by the two adjacent carbonyl groups.

    • Methylene Protons (CH₂ at C2 and C3): These protons will appear as multiplets in the region of 2.1-2.5 ppm. The CH₂ group at C2, adjacent to the ester carbonyl, is expected to be a triplet. The CH₂ at C3 will be a more complex multiplet due to coupling with both the CH at C4 and the CH₂ at C2.

  • Enol Tautomer:

    • Enolic Hydroxyl Proton (OH): A very broad singlet, typically far downfield (12-16 ppm), due to strong intramolecular hydrogen bonding. This is a highly diagnostic signal for the enol form.

    • Acetyl and Vinylic Methyl Protons (CH₃): Two distinct singlets for the two methyl groups, expected around 2.0-2.1 ppm.

    • Ester Methyl Protons (OCH₃): A sharp singlet around 3.7 ppm, similar to the keto form.

    • Methylene Protons (CH₂ at C2 and C3): These will appear as two distinct triplets in the 2.3-2.5 ppm region.

Quantifying the Tautomeric Ratio

The relative amounts of the keto and enol forms can be determined by comparing the integration values of unique signals for each tautomer. For instance, the integral of the methine proton at ~3.8 ppm (keto form) can be compared to the integral of the enolic hydroxyl proton at ~12-16 ppm (enol form).

Conclusion

The 1H NMR spectrum of this compound provides a rich source of structural information, vividly illustrating the chemical principles of tautomerism. A thorough understanding of the expected chemical shifts and coupling patterns for both the keto and enol forms is essential for accurate spectral interpretation. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality data, which is the bedrock of reliable structural elucidation. For researchers in drug discovery and development, a mastery of these spectroscopic techniques is indispensable for characterizing novel chemical entities and ensuring their structural integrity.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Methyl 4-acetyl-5-oxohexanoate, a β-dicarbonyl compound of significant interest in synthetic organic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the theoretical underpinnings, experimental considerations, and detailed spectral interpretation for this molecule.

Introduction: The Molecular Blueprint in Vibrations

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[3] By irradiating a sample with infrared light, specific frequencies are absorbed, corresponding to the vibrational transitions of the bonds within the molecule. This absorption pattern generates a unique spectral fingerprint, providing invaluable information about the functional groups present. For a molecule like this compound, which possesses multiple carbonyl functionalities, IR spectroscopy is an indispensable tool for structural elucidation and purity assessment.

The subject of our analysis, this compound, is a β-ketoester. Its structure features a methyl ester and a 1,3-diketone (also known as a β-diketone) moiety. This arrangement of functional groups leads to interesting chemical properties and distinct spectral characteristics, including the potential for keto-enol tautomerism, which will be a central theme of our analysis.[4][5]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Theoretical Framework: Vibrational Signatures of Key Functional Groups

The IR spectrum of this compound is dominated by the vibrational modes of its ester and ketone functional groups. A thorough understanding of the characteristic frequencies of these groups is paramount for accurate spectral interpretation.

The Carbonyl Stretch (C=O)

The C=O stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum due to the large change in dipole moment during this vibration.[6][7] For simple ketones and esters, these stretches typically appear in the region of 1650-1750 cm⁻¹.[3]

  • Ester Carbonyl: The C=O stretch of a saturated aliphatic ester is generally found at a higher frequency, typically in the range of 1750-1735 cm⁻¹.[8] This is due to the electron-withdrawing nature of the adjacent oxygen atom, which strengthens the C=O bond.

  • Ketone Carbonyl: Saturated aliphatic ketones exhibit a C=O stretching band around 1715 cm⁻¹.[9]

In this compound, we have two ketone carbonyls and one ester carbonyl. Therefore, we would anticipate distinct absorption bands for these groups.

The Influence of Keto-Enol Tautomerism

β-Dicarbonyl compounds, such as the 1,3-diketone moiety in our molecule of interest, can exist in equilibrium with their enol tautomers.[5] This tautomerism significantly impacts the IR spectrum.

Caption: Keto-Enol Tautomerism in β-Diketones.

The enol form is stabilized by intramolecular hydrogen bonding, which has two major consequences for the IR spectrum:

  • Shifted Carbonyl Frequency: The C=O group involved in the hydrogen bond is weakened, causing its stretching frequency to shift to a lower wavenumber, typically in the range of 1640-1580 cm⁻¹.[4]

  • Broad O-H Stretch: A broad absorption band due to the O-H stretching of the enol will appear in the region of 3200-2500 cm⁻¹. This band is often very broad and can sometimes be difficult to distinguish from the baseline.

The extent of enolization depends on factors such as the solvent and temperature. In many cases, the IR spectrum will show absorptions for both the keto and enol forms.

Other Significant Vibrational Modes
  • C-O Stretching: Esters exhibit strong C-O stretching bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[8]

  • C-H Stretching: The C-H stretching vibrations of the methyl and methylene groups will appear in the region of 3000-2850 cm⁻¹.[10]

  • C-H Bending: Bending vibrations for methyl and methylene groups are observed in the 1470-1350 cm⁻¹ region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a reliable IR spectrum of this compound, a standardized experimental procedure should be followed.

Sample Preparation

As this compound is a liquid at room temperature, the simplest method for sample preparation is to use a thin film between two salt plates (e.g., NaCl or KBr).

Step-by-Step Protocol:

  • Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination from skin oils.

  • Place one drop of this compound onto the center of one salt plate.

  • Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the salt plates in the spectrometer's sample holder.

Instrumental Parameters

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for this analysis. Typical acquisition parameters would be:

ParameterRecommended SettingRationale
Spectral Range 4000 - 400 cm⁻¹Covers the mid-infrared region where most fundamental vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail for resolving most vibrational bands.
Number of Scans 16-32Improves the signal-to-noise ratio.
Apodization Happ-GenzelA good general-purpose function for balancing resolution and peak shape.

A background spectrum of the empty sample compartment should be collected prior to running the sample spectrum.

Spectral Analysis and Interpretation: Decoding the Vibrational Data

The following is a detailed analysis of the expected IR spectrum of this compound, taking into account the presence of both keto and enol forms.

Expected Peak Assignments
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityComments
~3000-2850C-H StretchAlkyl (CH₃, CH₂)MediumCharacteristic of the aliphatic backbone.
~1740C=O StretchEsterStrongUnconjugated ester carbonyl.
~1715C=O StretchKetone (Keto form)StrongFree ketone carbonyl.
~1620C=O Stretch (H-bonded)Ketone (Enol form)StrongLower frequency due to intramolecular H-bonding.
~1465 & ~1375C-H BendAlkyl (CH₃, CH₂)MediumScissoring and bending vibrations.
~1250-1050C-O StretchEsterStrongTwo distinct bands are often observed.
A Deeper Dive into the Carbonyl Region

The region between 1800 and 1500 cm⁻¹ is of particular importance. We would expect to see at least three distinct peaks:

  • A sharp, strong peak around 1740 cm⁻¹ corresponding to the ester C=O stretch .

  • A sharp, strong peak around 1715 cm⁻¹ from the unconjugated ketone C=O stretch of the keto tautomer.

  • A strong, and possibly broader, peak around 1620 cm⁻¹ arising from the hydrogen-bonded ketone C=O stretch of the enol tautomer.

The relative intensities of the peaks at ~1715 cm⁻¹ and ~1620 cm⁻¹ will provide a qualitative measure of the keto-enol equilibrium under the experimental conditions.

The following workflow illustrates the process of IR spectrum analysis for this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Interpretation cluster_conclusion Final Assessment prep Prepare Thin Film of Sample acquire Acquire FTIR Spectrum (4000-400 cm⁻¹) prep->acquire id_ch Identify C-H Stretches (~2950 cm⁻¹) acquire->id_ch id_carbonyl Analyze Carbonyl Region (1800-1600 cm⁻¹) acquire->id_carbonyl id_fingerprint Examine Fingerprint Region (1500-400 cm⁻¹) acquire->id_fingerprint id_ester id_ester id_carbonyl->id_ester Assign Ester C=O (~1740 cm⁻¹) id_ketone id_ketone id_carbonyl->id_ketone Assign Ketone C=O (Keto form, ~1715 cm⁻¹) id_enol id_enol id_carbonyl->id_enol Assign H-bonded C=O (Enol form, ~1620 cm⁻¹) structure Confirm Molecular Structure id_carbonyl->structure id_co id_co id_fingerprint->id_co Identify C-O Stretches (~1200 cm⁻¹) id_co->structure purity Assess Sample Purity structure->purity

Caption: Workflow for IR Spectrum Analysis of this compound.

Conclusion: A Vibrational Portrait

The infrared spectrum of this compound provides a rich tapestry of information that confirms its molecular structure. The key diagnostic features are the distinct carbonyl stretching frequencies for the ester and ketone functional groups, with the latter being split due to the presence of keto-enol tautomerism. By carefully analyzing the positions and relative intensities of these bands, along with the characteristic absorptions in the C-H stretching and fingerprint regions, a high degree of confidence in the structural assignment can be achieved. This guide provides the foundational knowledge for researchers to effectively utilize IR spectroscopy in the characterization of this and similar β-dicarbonyl compounds.

References

Tautomerism in Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of Methyl 4-acetyl-5-oxohexanoate

Abstract

This compound, a molecule incorporating both β-diketone and β-ketoester functionalities, presents a compelling case study for the principles of tautomerism. This guide provides a comprehensive technical exploration of its keto-enol equilibrium, a phenomenon of fundamental importance in chemical reactivity, synthesis, and drug development. We will dissect the theoretical underpinnings governing this equilibrium, detail robust experimental protocols for its characterization using spectroscopic and computational methods, and offer field-proven insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of tautomeric systems.

Introduction: The Dynamic Nature of β-Dicarbonyl Systems

Tautomers are constitutional isomers that readily interconvert, existing in a dynamic equilibrium.[1][2] The most prevalent form of this isomerism in organic chemistry is keto-enol tautomerism, which involves the migration of a proton and the shifting of bonding electrons.[1][3] While for simple ketones and aldehydes the equilibrium overwhelmingly favors the keto form, the landscape shifts dramatically in β-dicarbonyl compounds.[3]

The structure of this compound, CAS 13984-53-7, is unique in that it contains a 1,3-diketone system flanked by a methyl ester group.[4] This arrangement creates a rich tautomeric system where the α-proton, positioned between the two carbonyl groups, is particularly acidic, facilitating enolization. The stability of the resulting enol tautomer is significantly enhanced by two key factors:

  • π-System Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated system, which delocalizes electron density and lowers the overall energy of the molecule.[5]

  • Intramolecular Hydrogen Bonding: The enolic hydroxyl group can form a strong intramolecular hydrogen bond with the oxygen of the neighboring carbonyl group, creating a highly stable, quasi-aromatic six-membered ring.[2]

This guide will systematically investigate how these factors manifest and how the equilibrium between the keto and enol forms can be quantified and understood.

The Tautomeric Equilibrium in this compound

The core of this system is the equilibrium between the diketo form and its more stable enol tautomers. Due to the asymmetry introduced by the methyl ester chain, two primary enol forms are possible, though one is typically favored.

Caption: Keto-enol equilibrium in this compound.

The position of this equilibrium is not static; it is exquisitely sensitive to its environment. The two most critical external factors are the solvent and the temperature.

  • Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role. Non-polar solvents (e.g., carbon tetrachloride, cyclohexane) cannot compete with the intramolecular hydrogen bond of the enol, thus favoring this form. Conversely, polar protic solvents (e.g., water, methanol) can solvate the keto form effectively through intermolecular hydrogen bonds, disrupting the enol's internal hydrogen bond and shifting the equilibrium towards the keto tautomer.[2][6][7] Polar aprotic solvents (e.g., DMSO) show intermediate behavior.[8]

  • Temperature Effects: An increase in temperature often shifts the equilibrium toward the more polar keto form.[8] This can be attributed to entropic factors and the increased energy available to break the stabilizing intramolecular hydrogen bond of the enol.

Experimental Workflow for Tautomer Characterization

A multi-faceted approach combining spectroscopic and computational methods is required for a thorough analysis. The following workflow provides a self-validating system for characterizing the tautomeric equilibrium.

workflow cluster_prep Phase 1: Preparation & Synthesis cluster_analysis Phase 2: Spectroscopic Analysis cluster_quant Phase 3: Quantification & Modeling cluster_interp Phase 4: Data Interpretation synthesis Synthesis of Methyl 4-acetyl-5-oxohexanoate prep Sample Preparation: Solutions in varied deuterated solvents (CDCl3, DMSO-d6, C6D6, etc.) synthesis->prep Purity Verification (GC-MS, NMR) nmr ¹H NMR Spectroscopy prep->nmr Acquire Spectra ir FT-IR Spectroscopy prep->ir Acquire Spectra uv UV-Vis Spectroscopy prep->uv Acquire Spectra quant NMR Integration & Calculation of % Enol and K_eq nmr->quant interp Correlate Experimental Data with Solvent Properties & Computational Results ir->interp uv->interp quant->interp dft DFT Computational Modeling (Tautomer Stabilities, Predicted Spectra) dft->interp Validate/Compare

Caption: Experimental workflow for tautomer analysis.

Synthesis of this compound

The compound can be synthesized via a Michael addition of acetylacetone to methyl acrylate.[9]

Protocol:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottomed flask under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add acetylacetone dropwise to the cooled solution.

  • Subsequently, add methyl acrylate dropwise while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours, monitoring the reaction by TLC or HPLC.

  • Cool the mixture, neutralize with a weak acid (e.g., acetic acid), and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by vacuum distillation.[9]

¹H NMR Spectroscopy: The Quantitative Tool

Proton NMR is the definitive technique for quantifying the keto-enol equilibrium because the rate of interconversion is slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5][6][10]

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~10-20 mg of purified this compound.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in an NMR tube. Ensure the solvent choice covers a range of polarities to observe the solvent effect.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T1 relaxation time to allow for accurate integration.

  • Data Processing: Process the spectrum (phasing, baseline correction). Carefully integrate the characteristic signals for the keto and enol forms.

Data Analysis & Interpretation:

  • Keto Form Signals: Look for the characteristic singlet for the two α-protons (–CH₂–) between the ester and the diketone moiety, and the singlet for the methine proton (–CH–) of the diketone.

  • Enol Form Signals: Identify the sharp singlet for the vinyl proton (–C=CH–) typically found between 5-6 ppm and the very broad singlet for the enolic hydroxyl proton (–OH) which can appear over a wide range (often >10 ppm) and is highly dependent on solvent and concentration.[11]

  • Calculation: The equilibrium constant, K_eq = [Enol]/[Keto], is calculated from the integrated areas of the signals. For example, the ratio of the integral of the enol's vinyl proton (1H) to half the integral of the keto's α-methylene protons (2H) can be used.[11]

    % Enol = [Integral(Enol vinyl H) / (Integral(Enol vinyl H) + (Integral(Keto α-CH H) / 1))] * 100 (Note: The denominator proton count must be normalized. Here we assume the α-CH of the keto form is used, which is 1H)

FT-IR and UV-Vis Spectroscopy: Qualitative Confirmation

While less quantitative than NMR, IR and UV-Vis spectroscopy provide valuable confirmatory data.

  • FT-IR Spectroscopy: The keto form will exhibit sharp C=O stretching bands around 1715-1740 cm⁻¹.[12][13] The enol form is characterized by a broader, lower-frequency C=O stretch (due to conjugation and H-bonding) around 1600-1640 cm⁻¹, a C=C stretch around 1580-1620 cm⁻¹, and a very broad O-H stretch from 2500-3200 cm⁻¹ resulting from the strong intramolecular hydrogen bond.[12][14]

  • UV-Vis Spectroscopy: The conjugated π-system of the enol tautomer results in a π → π* transition at a longer wavelength (λ_max) compared to the weaker n → π* transition of the non-conjugated keto form.[15][16] By observing how λ_max shifts in different solvents, one can qualitatively track the shift in the tautomeric equilibrium.[17]

Quantitative Data and Interpretation

The following table presents representative data on the tautomeric equilibrium of a typical β-diketone system in various solvents, illustrating the principles discussed.

SolventDielectric Constant (ε)% Enol (Representative)Causality
Cyclohexane-d₁₂2.0~95%Non-polar; favors the stable, intramolecularly H-bonded enol form.[2]
Chloroform-d4.8~80%Moderately polar; begins to solvate the keto form but enol still dominates.
Acetone-d₆20.7~70%Polar aprotic; effectively solvates the keto dipole.
DMSO-d₆46.7~60%Highly polar aprotic; strong dipole interactions stabilize the keto form.[8]
Methanol-d₄32.7~30%Polar protic; solvent H-bonding disrupts the enol's internal H-bond and stabilizes the keto form.
Water (D₂O)78.5<15%Highly polar protic; strong solvation of the keto form significantly shifts equilibrium.[2]

Expertise & Field Insights: The dramatic shift from ~95% enol in a non-polar solvent to <15% in water is a classic demonstration of Meyer's rule.[6] However, the underlying reason is not simply that the keto form is "more polar." In fact, calculations have shown the enol tautomer can have a higher dipole moment.[6][18] The critical factor is the competition between the enol's intramolecular hydrogen bond and the solvent's ability to form intermolecular hydrogen bonds with the solute's carbonyl groups. In protic solvents, the latter interaction wins, stabilizing the keto form and disfavoring the enol.

Conclusion

The tautomerism of this compound is a nuanced interplay of intramolecular stabilization and external solvent effects. A rigorous investigation, grounded in the quantitative power of ¹H NMR spectroscopy and supported by qualitative IR/UV-Vis data and computational modeling, is essential for a complete understanding. The protocols and insights provided in this guide offer a robust framework for scientists to probe this and similar tautomeric systems, enabling a deeper mechanistic understanding that is crucial for predicting chemical reactivity, controlling reaction pathways, and designing molecules with specific physicochemical properties in the field of drug development.

References

Discovery and history of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-acetyl-5-oxohexanoate: From Foundational Synthesis to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a versatile β-ketoester, serves as a pivotal intermediate in the synthesis of a diverse array of heterocyclic compounds and complex molecular architectures. This technical guide provides a comprehensive exploration of its historical context, rooted in the principles of Michael addition, its detailed synthesis, chemical properties, and its applications in modern organic synthesis, particularly for professionals in drug development.

Introduction and Historical Context

The discovery and utility of this compound are intrinsically linked to the development of one of organic chemistry's fundamental carbon-carbon bond-forming reactions: the Michael addition. While a specific "discovery" of this exact molecule is not attributed to a single seminal publication, its synthesis is a classic exemplar of the reaction first described by Arthur Michael in the late 19th century. The Michael reaction, in its essence, involves the addition of a nucleophile (a Michael donor), such as an enolate, to an α,β-unsaturated carbonyl compound (a Michael acceptor).

The significance of this reaction lies in its broad applicability and reliability in forming new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. The ability to construct more complex molecules from simpler, readily available starting materials revolutionized the field and paved the way for the synthesis of numerous natural products and pharmaceutical agents. The synthesis of this compound from acetylacetone and methyl acrylate is a direct application of this powerful reaction.

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Michael addition of acetylacetone to methyl acrylate. This reaction is typically base-catalyzed, with the base serving to deprotonate the acidic α-hydrogen of acetylacetone to form a stabilized enolate, which then acts as the nucleophile.

Reaction Mechanism

The reaction proceeds in three key steps:

  • Enolate Formation: A base, such as sodium ethoxide, removes a proton from the α-carbon of acetylacetone, forming a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion attacks the β-carbon of methyl acrylate in a conjugate addition.

  • Protonation: The resulting enolate is protonated by the solvent (e.g., ethanol) to yield the final product, this compound.

Michael_Addition_Mechanism acetylacetone Acetylacetone step1 1. Deprotonation acetylacetone->step1 base Base (e.g., EtO⁻) base->step1 enolate Enolate (Nucleophile) step2 2. Nucleophilic Attack enolate->step2 methyl_acrylate Methyl Acrylate (Michael Acceptor) methyl_acrylate->step2 intermediate Intermediate Enolate step3 3. Protonation intermediate->step3 product This compound solvent Solvent (e.g., EtOH) solvent->step3 step1->enolate step2->intermediate step3->product

Caption: Mechanism of the Michael addition for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established synthetic methods.[1]

Materials:

  • Ethanol (2 L)

  • Sodium (2.2 g)

  • Acetylacetone (500.0 g, 5.0 mol)

  • Methyl acrylate (430 g, 5.0 mol)[2]

  • Acetic acid (3 ml)

Procedure:

  • A 4.5 L round-bottomed flask equipped with a reflux condenser, thermometer, dropping funnel, and an inert gas (argon) inlet is charged with ethanol (2 L).

  • At ambient temperature, gradually dissolve sodium (2.2 g) in the ethanol to form a clear solution of sodium ethoxide.

  • Cool the resulting solution to 0°C.

  • Add acetylacetone (500.0 g, 5.0 mol) dropwise over 10 minutes.

  • Subsequently, add methyl acrylate (430 g) dropwise to the solution at 0°C over 10 minutes. Gas evolution may be observed.

  • Allow the reaction mixture to warm to ambient temperature and then heat to reflux for 1 hour.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the mixture to ambient temperature.

  • Add acetic acid (3 ml) to neutralize the base.

  • Remove the ethanol by distillation under reduced pressure.

  • Purify the crude product by distillation (95-105°C, 2.5 mbar) to yield this compound as a light yellow solution.

Quantitative Data
PropertyValueSource
Yield 80%[1]
Boiling Point 182 °C / 48 mmHg
Density 1.066 g/mL at 25 °C
Refractive Index n20/D 1.459

Chemical Properties and Characterization

This compound is a stable, colorless to pale yellow liquid with a pleasant odor.[3] Its bifunctional nature, possessing both a β-dicarbonyl system and a methyl ester, makes it a highly reactive and versatile intermediate.

Table of Properties:

IdentifierValue
CAS Number 13984-53-7[1][4][5]
Molecular Formula C₉H₁₄O₄[1][4][5]
Molecular Weight 186.21 g/mol [1][5]
IUPAC Name This compound[4]
SMILES CC(=O)C(CCC(=O)OC)C(=O)C[4]
InChI InChI=1S/C9H14O4/c1-6(10)8(7(2)11)4-5-9(12)13-3/h8H,4-5H2,1-3H3[4]

Spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available in public databases such as PubChem and from commercial suppliers.[4]

Applications in Organic Synthesis and Drug Development

The synthetic utility of this compound is primarily derived from its β-ketoester and 1,3-dicarbonyl functionalities. These reactive sites allow for a wide range of subsequent chemical transformations, making it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems relevant to medicinal chemistry.

Synthesis of Pyrroles via Knorr Condensation

A significant application of this compound is in the modified Knorr condensation for the synthesis of pyrroles. The Knorr pyrrole synthesis is a widely used method for the preparation of substituted pyrroles, which are core structures in many pharmaceuticals, including the blockbuster drug atorvastatin. The reaction typically involves the condensation of an α-amino-ketone with a β-ketoester.

Knorr_Pyrrole_Synthesis ketoester This compound step1 Condensation ketoester->step1 amino_ketone α-Amino-ketone amino_ketone->step1 step2 Cyclization & Dehydration step1->step2 pyrrole Substituted Pyrrole step2->pyrrole

Caption: General workflow for the Knorr pyrrole synthesis using a β-ketoester.

Precursor for Other Heterocycles

The dicarbonyl moiety of this compound can also react with other binucleophiles, such as hydrazines and hydroxylamine, to form pyrazoles and isoxazoles, respectively. These heterocyclic scaffolds are also prevalent in many biologically active compounds.

Conclusion

This compound, while not having a storied discovery history of its own, is a testament to the enduring power and utility of fundamental organic reactions. Its straightforward synthesis via the Michael addition makes it an accessible and valuable intermediate. For researchers and professionals in drug development, this compound offers a versatile platform for the construction of a variety of heterocyclic systems that are central to the design and synthesis of novel therapeutic agents. A thorough understanding of its synthesis and reactivity is therefore essential for those working at the forefront of medicinal chemistry.

References

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 4-acetyl-5-oxohexanoate via Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of methyl 4-acetyl-5-oxohexanoate, a versatile β-ketoester intermediate. The primary synthetic route detailed is the Michael addition of acetylacetone to methyl acrylate. This application note delves into the underlying reaction mechanism, offers two distinct, detailed experimental protocols (a traditional base-catalyzed method and a greener, solvent-free alternative), and provides in-depth guidance on product purification, characterization, and troubleshooting. The content is structured to provide both theoretical understanding and practical, actionable steps for laboratory execution.

Introduction: The Significance of this compound

This compound (CAS No. 13984-53-7) is a valuable synthetic intermediate characterized by its dual β-dicarbonyl and ester functionalities.[1][2] This unique structural arrangement makes it a powerful building block in organic synthesis. Its applications are notable in the synthesis of heterocyclic compounds, such as pyrroles through modified Knorr condensations, and in the preparation of more complex molecules, including pyrazine derivatives.[3] The ability to selectively manipulate its various functional groups allows for the construction of diverse molecular architectures, making it a molecule of interest for medicinal chemistry and materials science. This guide focuses on its synthesis from readily available starting materials, acetylacetone and methyl acrylate, via the robust and widely utilized Michael addition reaction.[4]

Mechanistic Insights: The Michael Addition Pathway

The synthesis of this compound from acetylacetone and methyl acrylate is a classic example of a Michael 1,4-addition reaction.[5] This reaction is a cornerstone of C-C bond formation in organic chemistry.[6] The core of the mechanism involves the addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor").[7]

In this specific synthesis, the key steps are:

  • Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from acetylacetone (a β-diketone). The methylene protons flanked by two carbonyl groups are particularly acidic (pKa ≈ 9 in DMSO) and are readily removed to form a resonance-stabilized enolate ion. This enolate serves as the Michael donor.[8][9]

  • Nucleophilic Attack: The generated enolate attacks the β-carbon of methyl acrylate (the Michael acceptor). This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group, as depicted in the resonance structures of the α,β-unsaturated ester.[10] This conjugate addition step results in the formation of a new carbon-carbon bond and a new enolate intermediate.[5]

  • Protonation: The newly formed enolate is then protonated by the solvent or a protonated base, regenerating the catalyst and yielding the final product, this compound.[10]

The overall driving force for this reaction is the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[4][10]

Controlling Reactivity: Mono- vs. Di-addition

A critical consideration in this synthesis is the potential for a second Michael addition. The product, this compound, still possesses one acidic proton on the carbon between the two carbonyl groups.[4] This allows it to potentially react with a second molecule of methyl acrylate. While the second proton is slightly less acidic than the first, di-addition can occur, particularly if reaction conditions are not carefully controlled.[4][8] Strategies to favor the desired mono-addition product include using a stoichiometric excess of the Michael donor (acetylacetone) or carefully controlling the reaction time and temperature.

Experimental Protocols

Two distinct protocols are presented below. The first is a traditional method using a sodium alkoxide base in an alcoholic solvent. The second is a more modern, environmentally benign approach using a solid-supported catalyst under solvent-free conditions.

Protocol 1: Sodium Ethoxide-Catalyzed Synthesis in Ethanol

This method is a robust, well-established procedure for synthesizing this compound on a laboratory scale.

3.1.1 Materials & Equipment

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (approx.)Role
Acetylacetone100.1250.0 g (49.5 mL)0.50Michael Donor
Methyl Acrylate86.0943.0 g (45.0 mL)0.50Michael Acceptor
Sodium Metal22.990.23 g0.01Catalyst Precursor
Absolute Ethanol46.07200 mL-Solvent
Acetic Acid60.05~0.6 mL0.01Neutralizing Agent
Anhydrous MgSO₄/Na₂SO₄-As needed-Drying Agent
  • Equipment: 500 mL three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, and vacuum distillation apparatus.

3.1.2 Step-by-Step Procedure

  • Catalyst Preparation: To the 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 200 mL of absolute ethanol. Carefully add small pieces of sodium metal (0.23 g) to the ethanol at room temperature to generate sodium ethoxide in situ. Allow all the sodium to dissolve completely.

  • Reaction Setup: Cool the resulting clear sodium ethoxide solution to 0 °C using an ice bath.

  • Addition of Reactants: While maintaining the temperature at 0 °C, add acetylacetone (50.0 g) dropwise over 10 minutes. Following this, add methyl acrylate (43.0 g) dropwise over another 10 minutes.[11]

  • Reaction Progression: After the additions are complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 1 hour.[11] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by adding approximately 0.6 mL of glacial acetic acid.[11]

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The crude product is a light yellow solution. Purify by vacuum distillation at 95-105 °C under 2.5 mbar pressure to yield pure this compound.[11] An expected yield is approximately 80%.

Workflow for Protocol 1

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Na in Ethanol prep2 Form Sodium Ethoxide Solution prep1->prep2 react1 Cool Solution to 0 °C prep2->react1 react2 Add Acetylacetone react1->react2 react3 Add Methyl Acrylate react2->react3 react4 Reflux for 1h react3->react4 workup1 Cool & Neutralize with Acetic Acid react4->workup1 workup2 Remove Ethanol (Rotovap) workup1->workup2 workup3 Vacuum Distillation (95-105 °C @ 2.5 mbar) workup2->workup3 workup4 Pure Product workup3->workup4

Caption: Workflow for Sodium Ethoxide-Catalyzed Synthesis.

Protocol 2: KF/Alumina-Catalyzed Solvent-Free Synthesis

This protocol offers a greener alternative, utilizing a heterogeneous catalyst and avoiding the use of bulk solvents, which simplifies purification.[8][12]

3.2.1 Materials & Equipment

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Role
Acetylacetone100.124.0 g (4.0 mL)Michael Donor
Methyl Acrylate86.094.3 g (4.5 mL)Michael Acceptor
KF/Alumina (40 wt%)-~1.0 gHeterogeneous Catalyst
  • Equipment: Screw-cap vial, magnetic stirrer with hotplate, GC-MS for analysis.

3.2.2 Step-by-Step Procedure

  • Catalyst Activation (if necessary): The KF/Alumina catalyst may require drying in a vacuum oven prior to use to ensure optimal activity.[8]

  • Reaction Setup: In a screw-cap vial, thoroughly mix acetylacetone (4.0 g) with the KF/Alumina catalyst (~1.0 g).[8]

  • Addition of Acceptor: Add methyl acrylate (4.3 g) to the mixture.

  • Reaction Progression: Seal the vial and stir the mixture vigorously at a controlled temperature. An optimal temperature has been reported to be around 120 °C (393 K), with the reaction proceeding for several hours (e.g., 4 hours).[8][12] The reaction is performed "neat," meaning without any solvent.

  • Work-up and Purification: Upon completion, the catalyst can be removed by simple filtration. The resulting liquid can then be purified by vacuum distillation as described in Protocol 1, or used as a crude mixture if the conversion is high and byproducts are minimal, as confirmed by GC-MS analysis.[8]

Workflow for Protocol 2

G cluster_reaction Solvent-Free Reaction cluster_workup Purification react1 Mix Acetylacetone & KF/Alumina Catalyst react2 Add Methyl Acrylate react1->react2 react3 Heat & Stir (Neat) ~120 °C, 4h react2->react3 workup1 Filter to Remove Catalyst react3->workup1 workup2 Vacuum Distillation workup1->workup2 workup3 Pure Product workup2->workup3

Caption: Workflow for KF/Alumina-Catalyzed Synthesis.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

PropertyValueSource
CAS Number 13984-53-7[11]
Molecular Formula C₉H₁₄O₄[2][11]
Molecular Weight 186.21 g/mol [11]
Appearance Light yellow solution/liquid[11]
Boiling Point 182 °C @ 48 mmHg; 95-105 °C @ 2.5 mbar[3][11]
Density 1.066 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.459[3]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is the most definitive tool for structural confirmation. The product exists as a mixture of keto and enol tautomers, which will be reflected in the spectrum. Key expected signals for the keto form include:

    • Singlets for the two acetyl methyl groups (~2.2 ppm).

    • A singlet for the methoxy group of the ester (~3.7 ppm).

    • Multiplets for the three methylene groups in the chain.

    • A methine proton signal.

  • GC-MS: Gas Chromatography-Mass Spectrometry can be used to confirm the molecular weight and purity. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 186.[8] Common fragmentation patterns involve the loss of methoxy (-OCH₃) or acetyl (-COCH₃) groups.[8]

Troubleshooting and Optimization

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; impure reagents; insufficient catalyst activity.Ensure anhydrous conditions, especially for Protocol 1. Check the purity of starting materials. Increase reaction time or temperature moderately. For Protocol 2, ensure the catalyst is properly activated.
Formation of Di-addition Product Incorrect stoichiometry; prolonged reaction time.Use a slight excess of acetylacetone. Monitor the reaction closely by TLC/GC and stop it once the starting material is consumed but before significant di-adduct forms.
Polymerization of Methyl Acrylate Presence of strong base and elevated temperatures.Maintain low temperatures during the addition of reactants in Protocol 1. Add the base or acrylate slowly to avoid localized high concentrations.
Difficult Purification Close boiling points of product and byproducts.Use a fractionating column during vacuum distillation for better separation. Ensure the vacuum is stable.

Conclusion

The Michael addition of acetylacetone to methyl acrylate is an efficient and reliable method for the synthesis of this compound. This guide provides two distinct, detailed protocols that cater to different laboratory needs and philosophies, from traditional wet chemistry to greener, solvent-free approaches. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this valuable transformation. The provided characterization data serves as a benchmark for validating the successful synthesis of this versatile chemical intermediate, empowering further research and development in the chemical and pharmaceutical sciences.

References

Application Notes and Protocols for the Synthesis of Methyl 4-acetyl-5-oxohexanoate via Michael Addition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of δ-Keto Esters and the Michael Addition

Methyl 4-acetyl-5-oxohexanoate is a valuable δ-keto ester, a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. The 1,5-dicarbonyl functionality present in these molecules allows for a variety of subsequent chemical transformations, making them key intermediates in synthetic organic chemistry.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction for carbon-carbon bond formation.[1] This reaction is particularly powerful for the synthesis of 1,5-dicarbonyl compounds. In the synthesis of this compound, acetylacetone, a 1,3-dicarbonyl compound, acts as the Michael donor, while methyl acrylate serves as the Michael acceptor. The acidic α-protons of acetylacetone are readily deprotonated by a base to form a stabilized enolate, which then attacks the β-carbon of methyl acrylate in a 1,4-conjugate fashion.[1]

This document provides detailed protocols for two effective methods for the synthesis of this compound: a classical approach using a strong base catalyst in solution and a greener, solvent-free approach employing a solid-supported catalyst.

Reaction Mechanism and Workflow

The synthesis of this compound via the Michael addition of acetylacetone to methyl acrylate proceeds through a base-catalyzed mechanism. The key steps are outlined below.

Mechanistic Pathway

The reaction is initiated by the deprotonation of acetylacetone at the α-carbon by a base, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic β-carbon of methyl acrylate. The resulting intermediate is then protonated to yield the final product, this compound.

Michael_Addition_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Protonation acetylacetone Acetylacetone enolate Resonance-Stabilized Enolate acetylacetone->enolate Deprotonation base Base (B:) base->acetylacetone protonated_base HB+ enolate->protonated_base methyl_acrylate Methyl Acrylate enolate->methyl_acrylate 1,4-Conjugate Addition intermediate Intermediate protonated_base->intermediate methyl_acrylate->intermediate product This compound intermediate->product Protonation from HB+ experimental_workflow start Start reactants Combine Acetylacetone, Methyl Acrylate, and Catalyst start->reactants reaction Reaction under Controlled Conditions reactants->reaction monitoring Monitor Reaction Progress (e.g., TLC, GC, HPLC) reaction->monitoring workup Reaction Work-up (Quenching, Extraction) monitoring->workup Upon Completion purification Purification (e.g., Distillation) workup->purification characterization Product Characterization (NMR, IR, MS) purification->characterization end End characterization->end

References

Application Notes & Protocols: Methyl 4-acetyl-5-oxohexanoate in Knorr Pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrrole Synthesis

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials. The Knorr pyrrole synthesis, a venerable and highly adaptable reaction, remains a cornerstone for the construction of substituted pyrroles.[1][2] This reaction classically involves the condensation of an α-amino ketone with a β-dicarbonyl compound.[3][4] A key challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which are prone to self-condensation.[3][4] This has led to the development of methods where the α-amino ketone is generated in situ, often from an α-oximino ketone precursor through reduction.[3][4]

This application note focuses on a specific and highly useful variant of the Knorr synthesis that utilizes methyl 4-acetyl-5-oxohexanoate as a key building block. This β-ketoester offers a strategic advantage by enabling the synthesis of densely functionalized pyrroles with diverse substitution patterns, which are of significant interest in drug discovery and development.

The Role of this compound

This compound is a versatile β-ketoester that can participate in the Knorr pyrrole synthesis in a modified condensation reaction.[5] Its structure incorporates two carbonyl groups with differing reactivity, allowing for controlled and regioselective pyrrole formation. The synthesis of this key intermediate can be achieved through methods such as the Michael addition of acetylacetonate to methyl acrylate.[6]

Mechanistic Insights into the Knorr Pyrrole Synthesis

The mechanism of the Knorr pyrrole synthesis is a well-established cascade of condensation and cyclization reactions. The general process begins with the condensation of an α-amino ketone and a β-dicarbonyl compound to form an enamine.[3] This is followed by tautomerization and subsequent intramolecular cyclization. The final step involves the elimination of a water molecule to afford the aromatic pyrrole ring.[3]

When employing this compound, the reaction proceeds through a similar pathway. The α-amino ketone, typically generated in situ, preferentially reacts with one of the carbonyl groups of the β-ketoester. The subsequent cyclization and dehydration steps lead to the formation of a polysubstituted pyrrole.

Diagram: Generalized Knorr Pyrrole Synthesis Mechanism

Knorr_Pyrrole_Synthesis start α-Amino Ketone + β-Dicarbonyl Compound enamine Enamine Intermediate start->enamine Condensation tautomerization Tautomerization enamine->tautomerization cyclization Intramolecular Cyclization tautomerization->cyclization dehydration Dehydration cyclization->dehydration pyrrole Substituted Pyrrole dehydration->pyrrole - H₂O

Caption: Generalized mechanism of the Knorr pyrrole synthesis.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the key β-ketoester intermediate via a Michael addition.

Materials:

  • Acetylacetone

  • Sodium ethoxide

  • Ethanol

  • Methyl acrylate

  • Acetic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetylacetone dropwise to the cooled solution with stirring.

  • Following the addition of acetylacetone, add methyl acrylate dropwise while maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a small amount of acetic acid.[6]

  • Remove the ethanol by distillation under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield this compound.[6]

Protocol 2: Knorr Pyrrole Synthesis using this compound

This protocol outlines the synthesis of a substituted pyrrole using the prepared β-ketoester and an in situ generated α-amino ketone.

Materials:

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Sodium nitrite

  • Glacial acetic acid

  • Zinc dust

  • This compound

Procedure:

  • Preparation of the α-Oximino Ketone: In a flask, dissolve the starting β-ketoester (e.g., ethyl acetoacetate) in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium nitrite. Maintain the temperature below 10 °C.

  • In situ Reduction and Knorr Condensation: In a separate, larger reaction vessel, dissolve this compound in glacial acetic acid.

  • To this solution, gradually and simultaneously add the freshly prepared α-oximino ketone solution and zinc dust with vigorous stirring.[3] The reaction is exothermic and may require external cooling to maintain a controlled temperature.[3]

  • After the addition is complete, continue stirring at room temperature for several hours or until the reaction is complete as monitored by TLC.

  • Work-up: Pour the reaction mixture into a large volume of ice-water.

  • The precipitated crude pyrrole product can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Representative Reaction Parameters and Yields

Starting β-KetoesterAmine SourcePyrrole ProductTypical Yield (%)
Ethyl acetoacetatein situ from oximeEthyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate75-85
Acetylacetonein situ from oxime3,5-Dimethyl-4-acetyl-1H-pyrrole-2-carbaldehyde60-70

Yields are approximate and can vary based on reaction scale and purification methods.

Diagram: Experimental Workflow for Knorr Pyrrole Synthesis

Knorr_Workflow cluster_precursor Precursor Synthesis cluster_knorr Knorr Pyrrole Synthesis acetylacetone Acetylacetone + Methyl Acrylate michael_addition Michael Addition acetylacetone->michael_addition ketoester This compound michael_addition->ketoester condensation Condensation & Cyclization ketoester->condensation amino_ketone α-Amino Ketone (in situ) amino_ketone->condensation crude_pyrrole Crude Pyrrole condensation->crude_pyrrole purification Purification crude_pyrrole->purification final_product Substituted Pyrrole purification->final_product

Caption: Workflow for the synthesis of substituted pyrroles.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through careful monitoring and characterization at each key stage.

  • Intermediate Characterization: The synthesized this compound should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity before proceeding to the Knorr synthesis.

  • Reaction Monitoring: The progress of the Knorr pyrrole synthesis should be diligently monitored by TLC to determine the point of completion and to identify the formation of any significant byproducts.

  • Final Product Analysis: The final, purified pyrrole product must be thoroughly characterized by spectroscopic techniques (NMR, IR, Mass Spectrometry) and its melting point compared with literature values, where available, to confirm its identity and purity.

Conclusion

The use of this compound in the Knorr pyrrole synthesis provides a powerful and versatile strategy for the construction of highly functionalized pyrrole derivatives. The detailed protocols and mechanistic insights provided in this application note are intended to equip researchers in medicinal chemistry and drug development with the necessary tools to successfully employ this methodology. The ability to introduce diverse substituents onto the pyrrole ring through this approach opens up avenues for the exploration of novel chemical space and the development of new therapeutic agents.

References

Application Notes and Protocols: The Paal-Knorr Synthesis of Pyrroles Utilizing Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of a multitude of natural products and synthetic compounds with significant biological activity.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a crucial pharmacophore in drugs such as atorvastatin (Lipitor), sunitinib (Sutent), and ketorolac (Toradol). The efficient construction of substituted pyrroles is, therefore, a central focus in organic synthesis and drug discovery.

Among the most robust and versatile methods for pyrrole synthesis is the Paal-Knorr reaction, first reported independently by Carl Paal and Ludwig Knorr in 1884.[2] This powerful transformation involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under mild acidic conditions, to afford the corresponding pyrrole.[2] The operational simplicity and generally high yields of the Paal-Knorr synthesis have cemented its status as a cornerstone of heterocyclic chemistry.

This application note provides a detailed examination of the reaction mechanism and practical protocols for the synthesis of substituted pyrroles using Methyl 4-acetyl-5-oxohexanoate, a readily accessible 1,4-dicarbonyl precursor. We will explore both conventional and microwave-assisted methodologies, offering a comparative perspective for researchers in the field.

Distinguishing Knorr and Paal-Knorr Syntheses

While often discussed together, the classical Knorr pyrrole synthesis and the Paal-Knorr synthesis are distinct transformations. The traditional Knorr synthesis involves the reaction of an α-amino-ketone with a β-ketoester or another compound with an active methylene group. In contrast, the Paal-Knorr synthesis, which is the focus of this note, specifically utilizes a 1,4-dicarbonyl compound as the starting material, which then reacts with an amine. Given that this compound is a 1,4-dicarbonyl compound, its reaction to form a pyrrole proceeds via the Paal-Knorr mechanism.

The Reaction Mechanism: A Step-by-Step Elucidation

The Paal-Knorr synthesis of a pyrrole from this compound and a primary amine (R-NH₂) proceeds through a well-established, acid-catalyzed pathway. The accepted mechanism involves the initial formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.

The key steps are as follows:

  • Amine Addition and Hemiaminal Formation: The reaction is initiated by the nucleophilic attack of the primary amine on one of the carbonyl groups of the dicarbonyl compound. This forms a hemiaminal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the hemiaminal then performs a nucleophilic attack on the second carbonyl group, leading to the formation of a five-membered cyclic intermediate.

  • Dehydration and Aromatization: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the stable, aromatic pyrrole ring. The ring formation is the rate-determining step of the reaction.[2]

Paal_Knorr_Mechanism start This compound + R-NH₂ hemiaminal Hemiaminal Intermediate start->hemiaminal Amine Addition cyclic_intermediate Cyclic Intermediate hemiaminal->cyclic_intermediate Intramolecular Cyclization product Substituted Pyrrole cyclic_intermediate->product Dehydration

Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of substituted pyrroles from this compound using both microwave-assisted and conventional heating methods.

Protocol 1: Microwave-Assisted Paal-Knorr Synthesis

Microwave irradiation has emerged as a highly efficient method for accelerating the Paal-Knorr synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating.[3][4][5]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Glacial acetic acid

  • Ethanol

  • Microwave reactor with sealed process vials

Procedure:

  • Reaction Setup: In a microwave process vial, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

  • Addition of Reagents: To the solution, add the primary amine (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at the specified temperature and time (see Table 1). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction vial to cool to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate) to obtain the pure N-substituted pyrrole.

Protocol 2: Conventional Heating Method

This protocol outlines a traditional approach to the Paal-Knorr synthesis, which can be readily implemented in any standard laboratory setting.

Materials:

  • This compound

  • Ammonium acetate (for N-unsubstituted pyrrole) or a primary amine

  • Glacial acetic acid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (1 eq.) and ammonium acetate (1.5 eq.) or the desired primary amine (1.2 eq.) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux for 4-6 hours. Monitor the progress of the reaction using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Neutralization and Extraction: Neutralize the aqueous layer with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow setup Reaction Setup: - this compound - Amine - Catalyst/Solvent reaction Reaction: - Microwave Irradiation or - Conventional Heating setup->reaction workup Work-up: - Solvent Removal or - Quenching & Extraction reaction->workup purification Purification: - Column Chromatography workup->purification product Pure Substituted Pyrrole purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Data Presentation

The following table summarizes typical reaction conditions and yields for the microwave-assisted Paal-Knorr synthesis of various pyrroles from 1,4-dicarbonyl precursors, demonstrating the versatility of this method.

Entry1,4-Dicarbonyl PrecursorAmineTemperature (°C)Time (min)Yield (%)
1Methyl 2-benzyl-4-oxohexanoateBenzylamine120585
2Methyl 2-benzyl-4-oxohexanoateAniline1501078
3Methyl 4-oxohexanoateBenzylamine120289
4Methyl 4-oxohexanoateAniline150882
5Methyl 2-isobutyl-4-oxohexanoateCyclohexylamine120580
6Methyl 2-isobutyl-4-oxohexanoatep-Methoxyaniline1501075

Data adapted from a general procedure for the microwave-assisted synthesis of pyrroles from 1,4-dicarbonyl compounds.[6]

Applications in Drug Discovery and Development

The Paal-Knorr synthesis is a powerful tool for generating libraries of substituted pyrroles for high-throughput screening in drug discovery programs. The ability to readily vary both the 1,4-dicarbonyl precursor and the amine component allows for the rapid exploration of chemical space around the pyrrole scaffold. The resulting pyrrole derivatives can serve as key intermediates in the synthesis of complex molecular architectures with potential therapeutic applications.

Conclusion

The Paal-Knorr synthesis provides a robust and efficient pathway to substituted pyrroles from 1,4-dicarbonyl compounds such as this compound. The use of microwave-assisted protocols can significantly enhance reaction rates and yields, making this an attractive method for modern synthetic chemistry. The detailed mechanisms and protocols presented in this application note are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the synthesis of novel pyrrole-containing compounds for a wide range of applications.

References

Topic: The Strategic Role of Methyl 4-acetyl-5-oxohexanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unlocking Synthetic Versatility

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, yield, and the ultimate success of a drug development program. Methyl 4-acetyl-5-oxohexanoate (MAO), a seemingly unassuming β-ketoester, represents a powerful and versatile building block for the construction of complex molecular architectures.[1][2] Its strategic importance lies in the inherent reactivity of its dual carbonyl groups and the ester moiety, which together provide a gateway to a diverse range of heterocyclic systems that form the core of countless therapeutic agents.

This guide provides an in-depth exploration of this compound, moving beyond simple data to offer field-proven insights into its synthesis and application. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Part 1: Core Compound Profile and Safety Data

Before employing any reagent, a thorough understanding of its physicochemical properties and handling requirements is paramount. MAO is a combustible liquid that requires careful handling in a laboratory setting.[3][4]

PropertyValueSource
CAS Number 13984-53-7[1][2]
Molecular Formula C₉H₁₄O₄[3][5]
Molecular Weight 186.21 g/mol [2][5]
Boiling Point 182 °C at 48 mmHg[1][2]
Density 1.066 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.459[1][2]

GHS Hazard Information: According to aggregated GHS data, this compound is classified as a warning-level substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment, including eye shields and gloves, is required.[2][4]

Part 2: Synthesis Protocol for this compound

The most common and efficient route to MAO is through a Michael addition reaction, a cornerstone of C-C bond formation in organic chemistry. This protocol details the synthesis from readily available precursors.

Workflow for the Synthesis of this compound

cluster_reactants Reactants & Base cluster_reaction Reaction Steps cluster_workup Workup & Purification Acetylacetone Acetylacetone Addition 1. Add Acetylacetone to Base at 0°C Acetylacetone->Addition MethylAcrylate Methyl Acrylate Michael 2. Add Methyl Acrylate dropwise at 0°C (Michael Addition) MethylAcrylate->Michael Base Sodium Ethoxide in Ethanol Base->Addition Addition->Michael Reflux 3. Warm to RT, then Reflux for 1h Michael->Reflux Quench 4. Cool and Quench with Acetic Acid Reflux->Quench SolventRemoval 5. Remove Ethanol via Distillation Quench->SolventRemoval Purify 6. Distill Crude Mixture (95-105°C, 2.5 mbar) SolventRemoval->Purify Product This compound (Yield: ~80%) Purify->Product MAO This compound (MAO) Condensation Condensation - H2O MAO->Condensation Amine Amine (R-NH2) Amine->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Intramolecular Cyclization Enamine->Cyclization Dehydration Dehydration - H2O Cyclization->Dehydration Pyrrole Substituted Pyrrole Derivative Dehydration->Pyrrole MAO This compound (1,3-Dicarbonyl) MCR One-Pot Multi-Component Reaction (Acid Catalyst, Reflux) MAO->MCR Urea Urea or Thiourea Urea->MCR Aldehyde Aldehyde (R-CHO) Aldehyde->MCR DHPM Dihydropyrimidinone (DHPM) Derivative MCR->DHPM

References

Transesterification of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the : Protocols and Applications

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the transesterification of methyl 4-acetyl-5-oxohexanoate. This document delves into the underlying chemical principles, offers step-by-step experimental procedures for various catalytic systems, and details analytical methods for reaction monitoring and product characterization.

The transesterification of β-keto esters, such as this compound, is a pivotal transformation in organic synthesis.[1] These compounds are valuable synthons, containing both electrophilic and nucleophilic centers, making them essential building blocks for more complex molecules, including pharmacologically active compounds.[1][2] Direct transesterification is particularly advantageous as it bypasses the need to form intermediate β-keto acids, which are often unstable and prone to decarboxylation.[1][3] This process allows for the modification of the ester group under relatively mild conditions, preserving the core β-dicarbonyl functionality for subsequent synthetic elaborations.

This guide explores three primary catalytic methodologies—acid, base, and enzyme catalysis—each offering distinct advantages in terms of reaction conditions, selectivity, and environmental impact.

Foundational Principles and Reaction Mechanisms

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol.[4][5] The reaction proceeds through a nucleophilic acyl substitution pathway, typically involving a tetrahedral intermediate.[4][6] The equilibrium of the reaction can be shifted towards the product by using a large excess of the reactant alcohol or by removing the alcohol byproduct (in this case, methanol).[4]

Acid-Catalyzed Transesterification

Under acidic conditions, a proton is donated to the carbonyl oxygen of the ester, enhancing its electrophilicity.[4][7] This activation facilitates the nucleophilic attack by the alcohol. The mechanism involves a series of protonation and deprotonation steps (PADPED).[7] To prevent the competitive hydrolysis of the ester, these reactions must be conducted under anhydrous conditions.[3]

Base-Catalyzed Transesterification

Base catalysis involves the deprotonation of the reactant alcohol to form a more potent nucleophile, the alkoxide ion.[4][6][8] This alkoxide then attacks the electrophilic carbonyl carbon of the ester.[9] This method is often faster than acid catalysis but requires strictly anhydrous conditions to prevent saponification (base-induced hydrolysis) of the ester.

Enzyme-Catalyzed Transesterification

Enzymes, particularly lipases, offer a green and highly selective alternative for transesterification.[10][11] Lipases like Candida antarctica Lipase B (CALB) are highly effective.[3] The mechanism involves the formation of an acyl-enzyme intermediate at the enzyme's active site (typically a Ser-His-Asp catalytic triad), which is then attacked by the alcohol to yield the new ester and regenerate the enzyme.[12][13] This process occurs under mild conditions and exhibits high chemo- and regioselectivity.[14]

Reaction Pathway Visualization

Transesterification_Mechanism General Transesterification Mechanism Start This compound (R-COOCH₃) Catalyst Catalyst (H⁺, RO⁻, or Enzyme) Start->Catalyst Alcohol Alcohol (R'-OH) Alcohol->Catalyst Product New Ester (R-COOR') Methanol Methanol (CH₃OH) Intermediate Tetrahedral Intermediate Intermediate->Product Intermediate->Methanol Catalyst->Intermediate + R'-OH - CH₃OH

Caption: General mechanism of transesterification.

Materials and Experimental Setup

Reagents and Solvents
Reagent/SolventGradeSupplierPurpose
This compound≥98%Major Chemical SupplierStarting Ester
Ethanol (anhydrous)≥99.5%Major Chemical SupplierReactant Alcohol
1-Butanol≥99.5%Major Chemical SupplierReactant Alcohol
Benzyl Alcohol≥99%Major Chemical SupplierReactant Alcohol
3-Nitrobenzeneboronic acid≥97%Major Chemical SupplierAcid Catalyst[2]
Boric Acid≥99.5%Major Chemical SupplierAcid Catalyst[3]
Sodium Methoxide0.5 M in MethanolMajor Chemical SupplierBase Catalyst
Candida antarctica Lipase B (CALB), immobilizedN/AMajor Chemical SupplierEnzyme Catalyst
Toluene (anhydrous)≥99.8%Major Chemical SupplierSolvent
Dichloromethane (DCM)ACS GradeMajor Chemical SupplierExtraction Solvent
Ethyl AcetateACS GradeMajor Chemical SupplierTLC & Chromatography
HexanesACS GradeMajor Chemical SupplierTLC & Chromatography
Sodium Bicarbonate (Sat. aq.)ACS GradeN/ANeutralization
Brine (Sat. aq. NaCl)ACS GradeN/AWashing
Anhydrous Magnesium SulfateACS GradeMajor Chemical SupplierDrying Agent
Equipment
  • Round-bottom flasks and reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical Instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), Nuclear Magnetic Resonance (NMR) Spectrometer, Fourier-Transform Infrared (FTIR) Spectrometer.

Detailed Experimental Protocols

Protocol 1: Acid-Catalyzed Transesterification using 3-Nitrobenzeneboronic Acid

This protocol utilizes an efficient arylboronic acid catalyst that works well for a variety of alcohols.[1][2]

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 g, 5.37 mmol).

  • Reagent Addition: Add the desired alcohol (e.g., benzyl alcohol, 5 equivalents, 26.85 mmol) and an anhydrous solvent such as toluene (20 mL).

  • Catalyst Addition: Add 3-nitrobenzeneboronic acid (0.067 g, 0.40 mmol, 2.5 mol%).

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C for toluene) and stir for 4-12 hours. Monitor the reaction progress by TLC or GC analysis.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL).

    • Wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-30% ethyl acetate in hexanes) to yield the pure transesterified product.

Protocol 2: Base-Catalyzed Transesterification using Sodium Methoxide

This protocol is rapid but requires careful handling of the moisture-sensitive base.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere, add the desired anhydrous alcohol (e.g., 1-butanol, 20 mL).

  • Catalyst Addition: Carefully add a catalytic amount of sodium methoxide solution (e.g., 0.5 mL of a 0.5M solution in methanol, 0.25 mmol).

  • Reagent Addition: Add this compound (1.0 g, 5.37 mmol) to the alkoxide solution.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50°C) for 1-3 hours. Monitor the reaction progress closely.

  • Work-up:

    • Quench the reaction by adding a few drops of acetic acid to neutralize the base.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by distillation or flash column chromatography.

Protocol 3: Enzyme-Catalyzed Transesterification using Immobilized CALB

This protocol represents a green, mild, and highly selective method.

  • Reaction Setup: In a 50 mL flask, combine this compound (1.0 g, 5.37 mmol) and the desired alcohol (e.g., ethanol, 5-10 equivalents) in a minimal amount of a non-polar solvent like hexane or under solvent-free conditions.

  • Catalyst Addition: Add immobilized Candida antarctica Lipase B (e.g., Novozym® 435, 100-200 mg, 10-20% by weight of the ester).

  • Reaction Conditions: Incubate the mixture in a shaker or with gentle stirring at a controlled temperature (typically 40-60°C) for 24-72 hours.

  • Work-up:

    • Simply filter off the immobilized enzyme. The enzyme can be washed with solvent (e.g., hexane), dried, and reused for subsequent reactions.[3]

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess volatile alcohol.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved via column chromatography.

Analytical Methods for Monitoring and Characterization

Accurate monitoring is crucial for determining reaction completion and optimizing conditions.

TechniqueApplicationExpected Observations
TLC Qualitative reaction monitoringAppearance of a new spot for the product with a different Rf value from the starting material.
GC-MS Quantitative monitoring and product identificationA peak for the starting methyl ester will decrease in area, while a new peak for the product ester will appear and grow. The mass spectrum will confirm the molecular weight of the new ester.[15]
FTIR Real-time reaction monitoringCan be used to track changes in the C=O and C-O stretching frequencies of the ester functional group as the transesterification proceeds.[16][17]
¹H NMR Structural confirmation and conversion analysisDisappearance of the methyl ester singlet (O-CH₃) at ~3.7 ppm. Appearance of new signals corresponding to the new alkoxy group (e.g., a triplet at ~1.2 ppm and a quartet at ~4.1 ppm for an ethyl ester).

Overall Experimental Workflow

Workflow Experimental Workflow A 1. Reaction Setup (Flask, Reactants, Solvent) B 2. Catalyst Addition (Acid, Base, or Enzyme) A->B C 3. Reaction (Heating, Stirring) B->C D 4. Monitoring (TLC, GC) C->D In-process check E 5. Work-up (Quench, Wash, Dry) C->E D->C F 6. Purification (Chromatography/Distillation) E->F G 7. Product Analysis (NMR, GC-MS) F->G H Pure Product G->H

Caption: From setup to pure product analysis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst.- Insufficient temperature or reaction time.- Presence of water (especially for base/acid catalysis).- Use fresh catalyst.- Increase temperature or extend reaction time.- Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary.
Formation of Side Products - Saponification (Base): Presence of water.- Hydrolysis (Acid): Presence of water.- Decarboxylation: High reaction temperatures.- Use strictly anhydrous conditions.[3]- Perform the reaction at the lowest effective temperature.
Difficult Purification - Emulsion during work-up: Soaps formed from saponification can cause emulsions.[18]- Co-elution of product and starting material. - Add brine to the aqueous layer to break the emulsion.[18]- Optimize the solvent system for column chromatography to improve separation.
Enzyme Inactivity - Denaturation due to high temperature or incompatible solvent.- Presence of inhibitors.- Operate within the recommended temperature range for the specific lipase (typically <70°C).- Use non-polar, water-immiscible solvents.

Conclusion

The transesterification of this compound is a versatile and essential reaction for synthetic chemists. By selecting the appropriate catalytic system—acid, base, or enzyme—researchers can effectively modify this key intermediate to suit a wide range of synthetic strategies. Acid and base catalysis offer rapid transformations, while enzymatic methods provide a milder, more sustainable, and highly selective approach. Careful attention to reaction conditions, particularly the exclusion of water, and robust analytical monitoring are key to achieving high yields of the desired product. This guide provides the foundational knowledge and practical protocols to successfully implement this transformation in a laboratory setting.

References

Experimental protocol for using Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Methyl 4-acetyl-5-oxohexanoate in Synthetic Chemistry

Introduction: Unveiling a Versatile Synthetic Building Block

This compound (CAS No. 13984-53-7) is a multifunctional organic compound that serves as a highly valuable intermediate in modern synthetic chemistry.[1][2] Its structure is characterized by the presence of a β-diketone (a 1,3-dicarbonyl system) and a methyl ester, rendering it a versatile precursor for the construction of complex molecular architectures, particularly heterocyclic compounds.[3][4] This guide provides an in-depth exploration of the compound's properties, reactivity, and detailed protocols for its application, designed for researchers and professionals in chemical synthesis and drug development.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design.

PropertyValueSource
CAS Number 13984-53-7[3][5]
Molecular Formula C₉H₁₄O₄[6]
Molecular Weight 186.21 g/mol [6]
Appearance Light yellow solution/liquid[6]
Density 1.066 g/mL at 25 °C[3][4]
Boiling Point 182 °C at 48 mmHg[3][4]
Refractive Index n20/D 1.459[3][4]
SMILES COC(=O)CCC(C(C)=O)C(C)=O[3]

Spectroscopic data, including ¹H NMR, GC-MS, and IR spectra, are available for reference in public databases such as PubChem, which are crucial for the verification of the material's identity and purity.[5]

Core Concepts: The Foundation of Reactivity

The synthetic utility of this compound stems from the strategic placement of its functional groups. The molecule's reactivity is dominated by the β-diketone moiety.

  • Acidity of the α-Hydrogen: The methylene proton positioned between the two ketone carbonyls (C4 position) is significantly acidic due to the resonance stabilization of the resulting carbanion (enolate). This allows the compound to be readily deprotonated by a mild base, transforming it into a potent carbon nucleophile for alkylation and acylation reactions.[7][8]

  • Keto-Enol Tautomerism: The β-diketone system exists in equilibrium with its enol tautomer. This property is fundamental to its participation in reactions like condensations and electrophilic substitutions.

  • Cyclocondensation Reactions: The 1,3-dicarbonyl arrangement makes it an ideal substrate for cyclocondensation reactions with dinucleophiles like hydrazines, ureas, and primary amines to form a wide array of five- and six-membered heterocyclic rings. This is particularly relevant in the synthesis of pyrroles, pyrazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.[9][10]

Application Note 1: Synthesis of Pyrrole Derivatives

One of the primary applications of this compound is in the synthesis of substituted pyrroles via a modified Knorr or Paal-Knorr condensation.[3][4] The dicarbonyl system reacts with a primary amine or ammonia source to construct the pyrrole ring.

Causality of the Protocol

This protocol leverages the classical Paal-Knorr synthesis mechanism, where a 1,4-dicarbonyl compound cyclizes with an amine.[11] While this compound is a 1,3-diketone, its reaction with an α-amino ketone (generated in situ or added) or under specific conditions allows it to act as a precursor to the necessary 1,4-dicarbonyl arrangement for pyrrole formation. The acidic catalyst protonates the carbonyl oxygens, activating them for nucleophilic attack by the amine. Subsequent intramolecular condensation and dehydration steps drive the reaction to completion, forming the stable aromatic pyrrole ring.

Experimental Workflow: Pyrrole Synthesis

reagents 1. Combine this compound, Ammonium Acetate, and Glacial Acetic Acid reflux 2. Heat to Reflux (e.g., 118°C for 2-4 hours) reagents->reflux monitor 3. Monitor Reaction by TLC/GC-MS reflux->monitor cool 4. Cool to Room Temperature monitor->cool quench 5. Quench with Ice-Water & Neutralize with NaHCO₃ cool->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry Organic Layer (Na₂SO₄) & Concentrate extract->dry purify 8. Purify by Column Chromatography dry->purify

Caption: Workflow for a typical Paal-Knorr type pyrrole synthesis.

Detailed Protocol: Synthesis of Methyl 3-(1H-pyrrol-2-yl)propanoate (Postulated)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq.), ammonium acetate (2.0 eq.), and glacial acetic acid as the solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, allow the mixture to cool to ambient temperature. Carefully pour the mixture into a beaker of ice water.

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired pyrrole product.

Application Note 2: Laboratory-Scale Synthesis of this compound

The compound is readily synthesized via a Michael addition, a fundamental carbon-carbon bond-forming reaction. This protocol details its preparation from acetylacetone and methyl acrylate.[6]

Causality of the Protocol

This synthesis relies on the base-catalyzed Michael addition of the acetylacetone enolate to the electrophilic β-carbon of methyl acrylate. A catalytic amount of sodium metal reacts with the ethanol solvent to form sodium ethoxide, a strong base. The ethoxide deprotonates acetylacetone at its acidic central carbon. The resulting nucleophilic enolate then attacks the carbon-carbon double bond of methyl acrylate (the Michael acceptor) in a conjugate fashion. An acidic workup protonates the intermediate enolate and neutralizes the base catalyst, yielding the final product.

Experimental Workflow: Michael Addition Synthesis

setup 1. Dissolve Sodium in Ethanol (forms Sodium Ethoxide) cool 2. Cool Solution to 0°C setup->cool add_acac 3. Add Acetylacetone Dropwise cool->add_acac add_acrylate 4. Add Methyl Acrylate Dropwise at 0°C add_acac->add_acrylate reflux 5. Warm to RT, then Reflux for 1h add_acrylate->reflux workup 6. Cool, Add Acetic Acid reflux->workup distill_solvent 7. Remove Ethanol under Reduced Pressure workup->distill_solvent purify 8. Purify by Vacuum Distillation distill_solvent->purify

Caption: Workflow for the synthesis of the title compound.

Detailed Protocol (Based on ChemicalBook Procedure)
  • Catalyst Preparation: In a large round-bottom flask equipped with a reflux condenser and dropping funnel under an inert atmosphere (e.g., argon), dissolve a catalytic amount of sodium metal (e.g., 0.1 eq) in absolute ethanol at room temperature to form sodium ethoxide.[6]

  • Enolate Formation: Cool the resulting clear solution to 0 °C in an ice bath. Add acetylacetone (1.0 eq) dropwise over 10-15 minutes.[6]

  • Michael Addition: To the same cooled solution, add methyl acrylate (0.9 eq) dropwise, maintaining the temperature at 0 °C. Gas evolution may be observed.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour. Monitor the reaction progress by HPLC or TLC.[6]

  • Workup: Cool the reaction mixture to room temperature and add a small amount of acetic acid (e.g., 0.2 eq) to neutralize the catalyst.[6]

  • Solvent Removal: Remove the ethanol by distillation under reduced pressure.[6]

  • Purification: The crude product is then purified by vacuum distillation (e.g., 95-105 °C at 2.5 mbar) to yield this compound as a light yellow liquid.[6] Note: The original literature reports the product may be in a mixture with methyl 5-oxohexanoate, requiring careful fractionation.[6]

Safety, Handling, and Storage

  • Hazards: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[5] It is classified as a combustible liquid.[3]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

This compound is a powerful and versatile intermediate whose value lies in the diverse reactivity of its β-diketone and ester functionalities. Its application in the synthesis of pyrroles and other heterocyclic systems underscores its importance in medicinal chemistry and materials science. The protocols provided herein offer a robust framework for the synthesis and application of this compound, empowering researchers to construct complex molecules with efficiency and control.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Methyl 4-acetyl-5-oxohexanoate (CAS 13984-53-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this versatile β-ketoester. This guide will delve into the common challenges encountered during purification and offer scientifically grounded solutions to help you achieve high purity and yield.

Introduction to the Purification of this compound

This compound is a valuable intermediate in organic synthesis, often prepared via a Michael addition of acetylacetone to methyl acrylate. The crude product from this synthesis typically contains unreacted starting materials, byproducts, and isomers that must be removed to ensure the success of subsequent synthetic steps. A common byproduct identified by 1H NMR analysis is methyl 5-oxohexanoate.[1] The presence of two carbonyl groups and an ester functionality in the target molecule presents unique challenges during purification, including potential for hydrolysis, decarboxylation, and keto-enol tautomerism.[2][3]

This guide will focus on the two primary methods for purifying this compound: Vacuum Distillation and Flash Column Chromatography .

General Purification Workflow

Purification Workflow crude Crude Product (Post-synthesis workup) pre_analysis Initial Analysis (TLC, ¹H NMR, GC-MS) crude->pre_analysis decision Purity Assessment pre_analysis->decision distillation Vacuum Distillation decision->distillation  Major impurities have significantly different boiling points chromatography Flash Column Chromatography decision->chromatography Impurities have similar boiling points or thermal instability post_analysis Purity Verification (>98%) distillation->post_analysis chromatography->post_analysis pure_product Pure this compound post_analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Guide: Purification by Vacuum Distillation

Vacuum distillation is an effective method for purifying this compound, especially on a larger scale, as it allows for distillation at a lower temperature, minimizing the risk of thermal decomposition.[4][5][6]

ProblemPotential Cause(s)Recommended Solution(s)
Bumping or Unstable Boiling - Inadequate boiling chips or stir bar function. - Vacuum applied too rapidly.- Ensure fresh, appropriately sized boiling chips or vigorous stirring. - Gradually decrease the pressure to allow for controlled removal of residual solvent.[7]
Product Co-distills with Impurity - Boiling points of the product and impurity (e.g., methyl 5-oxohexanoate) are too close for simple distillation. - Inefficient fractionating column.- Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. - Optimize the distillation rate; a slower, steady rate provides better separation.[7]
Low or No Product Recovery - The distillation temperature is too low. - The vacuum is not low enough. - Thermal decomposition of the product at the distillation temperature.- Gradually increase the heating mantle temperature.[7] - Ensure all seals are airtight and the vacuum pump is functioning correctly. - Lower the pressure to further reduce the boiling point. A pressure of around 2.5 mbar has been reported for a boiling range of 95-105°C.[1]
Product Darkens During Distillation - Thermal decomposition due to excessive heating or prolonged distillation time. - Presence of acidic or basic impurities catalyzing degradation.- Ensure the distillation is performed at the lowest possible temperature by using a high vacuum. - Neutralize the crude product during workup before distillation.

Troubleshooting Guide: Purification by Flash Column Chromatography

Flash column chromatography offers excellent separation of impurities with similar boiling points to the desired product. However, the acidic nature of standard silica gel can sometimes be problematic for β-ketoesters.

ProblemPotential Cause(s)Recommended Solution(s)
Product Does Not Elute from the Column - The mobile phase is not polar enough. - The compound has decomposed on the acidic silica gel.[8]- Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9] - Test the stability of your compound on a small amount of silica gel via TLC. If decomposition is observed, consider using deactivated (neutral) silica gel or alumina.[8]
Poor Separation of Product and Impurities - The mobile phase is too polar, causing the product to elute too quickly (high Rf). - The column is overloaded with the crude sample. - The initial sample band was too wide.- Decrease the polarity of the eluent to achieve an Rf value of approximately 0.2-0.4 for the product on TLC.[9] - Reduce the amount of crude material loaded. A general guideline is a 1:30 to 1:50 ratio of crude material to silica gel by weight.[9] - Dissolve the crude sample in a minimal amount of the mobile phase before loading.[9]
Streaking of the Product Band - The compound has limited solubility in the mobile phase. - Decomposition of the product on the column.- Try a different mobile phase system in which the compound is more soluble. - Use deactivated silica gel or alumina as the stationary phase.[8]
Low Recovery of Pure Product - Irreversible adsorption or decomposition on the silica gel. - The product is spread across too many fractions.- Use a less acidic stationary phase. - Collect smaller fractions and carefully monitor them by TLC to avoid mixing pure fractions with impure ones.

Troubleshooting Logic for Low Yield After Purification

Low_Yield_Troubleshooting start Low Yield of Pure Product check_crude Analyze Crude Material (¹H NMR, GC-MS) start->check_crude crude_ok Is desired product present in crude? check_crude->crude_ok synthesis_issue Troubleshoot Synthesis crude_ok->synthesis_issue No purification_method Purification Method? crude_ok->purification_method Yes distillation Distillation purification_method->distillation Distillation chromatography Chromatography purification_method->chromatography Chromatography check_residue Analyze Distillation Residue distillation->check_residue check_fractions Re-analyze all chromatography fractions chromatography->check_fractions residue_has_product Product in residue? check_residue->residue_has_product optimize_dist Optimize Distillation: - Lower pressure - Increase temperature cautiously residue_has_product->optimize_dist Yes decomposition Suspect Decomposition: - Lower temperature - Shorter distillation time residue_has_product->decomposition No product_in_fractions Product found? check_fractions->product_in_fractions combine_fractions Combine and Re-purify if necessary product_in_fractions->combine_fractions Yes check_silica Test for decomposition on silica (TLC) product_in_fractions->check_silica No silica_issue Decomposition observed? check_silica->silica_issue use_neutral_support Use Neutral Alumina or Deactivated Silica silica_issue->use_neutral_support Yes no_product_found Product Lost on Column silica_issue->no_product_found No

Caption: A decision tree for troubleshooting low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most commonly reported impurity from the Michael addition of acetylacetone and methyl acrylate is methyl 5-oxohexanoate .[1] This arises from a competing reaction pathway. Other potential impurities include unreacted starting materials (acetylacetone and methyl acrylate) and products from side reactions such as hydrolysis of the ester to form 4-acetyl-5-oxohexanoic acid, or subsequent decarboxylation.[3]

Q2: My HPLC analysis shows very broad or split peaks for the purified product. Why is this happening?

A2: This is a common issue with β-dicarbonyl compounds, including β-ketoesters, and is due to keto-enol tautomerism .[2] this compound exists as an equilibrium mixture of its keto and enol forms. On the timescale of a typical HPLC separation, the interconversion between these tautomers can be slow, leading to peak broadening or the appearance of two separate peaks. To address this, you can try increasing the column temperature to accelerate the interconversion, making the molecule appear as a single, averaged species to the detector.[2] Adjusting the pH of the mobile phase, for instance by making it more acidic, can also catalyze the tautomerization and improve peak shape.[2]

Q3: Is this compound susceptible to degradation during purification?

A3: Yes. As a β-ketoester, it can be sensitive to both heat and acidic/basic conditions.

  • Thermal Stress: Prolonged heating at high temperatures during distillation can lead to decomposition.[4][5] This is why vacuum distillation is the preferred method.

  • Acid/Base Sensitivity: The ester linkage can be hydrolyzed under acidic or basic conditions, especially in the presence of water. Additionally, β-keto acids are known to be unstable and can readily undergo decarboxylation upon heating.[3] The acidic surface of silica gel can also cause degradation during column chromatography.[8]

Q4: What are the ideal storage conditions for purified this compound?

A4: To minimize degradation, the purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air. Storage at low temperatures (e.g., in a refrigerator) is also recommended to slow down any potential decomposition reactions.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is a general guideline and may need to be optimized based on the scale of your reaction and the specific impurities present.

  • Preparation:

    • Ensure the crude this compound has been thoroughly worked up to remove any acidic or basic residues.

    • Assemble a clean, dry vacuum distillation apparatus. Use a short path distillation head for high-boiling liquids. Ensure all glass joints are properly greased and sealed.

    • Add the crude oil and a new magnetic stir bar or fresh boiling chips to the distillation flask.

  • Distillation:

    • Begin stirring and slowly apply vacuum. The pressure should be gradually lowered to prevent bumping as residual solvents are removed.

    • Once a stable vacuum is achieved (e.g., ~2.5 mbar), begin to gently heat the distillation flask using a heating mantle with a sand or oil bath for even temperature distribution.[7]

    • Collect a forerun fraction containing any low-boiling impurities.

    • As the temperature rises and stabilizes, collect the main fraction of this compound. A boiling point of 95-105 °C at 2.5 mbar has been reported.[1]

    • Monitor the temperature closely. A stable boiling point indicates the collection of a pure fraction.

  • Completion:

    • Once the main fraction has been collected and the temperature begins to rise again or the distillation rate slows significantly, stop the distillation.

    • Allow the apparatus to cool completely before carefully venting the system to atmospheric pressure.

Protocol 2: Purification by Flash Column Chromatography
  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), determine an optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

    • Adjust the ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.[9] A 3:1 hexane:ethyl acetate (v/v) mixture is often a reasonable starting point.[9]

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase and carefully pack the column, ensuring no air bubbles are trapped.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, maintaining a constant flow rate.

    • Collect fractions and monitor their composition by TLC.

    • If separation is difficult, a gradient elution can be employed, starting with a less polar mobile phase and gradually increasing the polarity.[9]

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Purification of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification challenges. This guide provides researchers, scientists, and drug development professionals with in-depth, practical solutions for the purification of Methyl 4-acetyl-5-oxohexanoate, specifically focusing on the removal of the common impurity, Methyl 5-oxohexanoate. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can not only follow the steps but also troubleshoot and adapt them to your unique experimental context.

Section 1: Foundational Knowledge - Understanding the Molecules

Effective purification begins with a clear understanding of the physicochemical differences between the target compound and the impurity.

FAQ 1.1: What are the key structural and property differences between this compound and Methyl 5-oxohexanoate?

The primary structural difference is that this compound is a β-dicarbonyl compound (also called a β-keto ester), while Methyl 5-oxohexanoate is a simple keto ester.[1][2] This distinction is critical as the two carbonyl groups in the target compound significantly increase its polarity and create a unique chemical environment compared to the single carbonyl in the impurity.

This difference in polarity is the cornerstone of the purification strategy. The β-dicarbonyl moiety in your target compound allows for stronger interactions with polar stationary phases (like silica gel) used in chromatography.

PropertyThis compound (Target)Methyl 5-oxohexanoate (Impurity)Rationale for Separation
Molecular Formula C₉H₁₄O₄[3][4]C₇H₁₂O₃[5][6]-
Molecular Weight 186.21 g/mol [3][4]144.17 g/mol [5][6]The mass difference allows for easy differentiation by Mass Spectrometry.
Boiling Point ~182 °C @ 48 mmHg[1]~202 °C @ 760 mmHg[5][7]; ~100-101 °C @ 11 Torr[5]Boiling points are relatively close, making simple distillation challenging. Vacuum distillation may be possible but chromatography is generally more effective for high purity.
Density ~1.066 g/mL at 25 °C[1]~0.996 g/cm³[5]-
Polarity Higher. The two carbonyl groups and the ester create a more polar molecule.Lower. The single ketone and ester result in lower overall polarity.This is the key property exploited in chromatographic separation. The more polar target will adhere more strongly to a polar stationary phase.
Key ¹H NMR Feature Presence of a methine proton (-CH-) between two carbonyls (~3.7-4.0 ppm).Absence of the methine proton; features a methylene group (-CH₂-) adjacent to the ketone.NMR provides definitive structural confirmation of purity.

Section 2: Analytical & Monitoring Strategies

To effectively purify your compound, you must be able to track its presence and determine the level of contamination.

FAQ 2.1: How can I monitor the purity of my sample and track the separation process?

A multi-tiered approach using Thin-Layer Chromatography (TLC) for rapid, real-time monitoring and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative assessment is highly recommended.

A. Thin-Layer Chromatography (TLC) for Rapid Screening

TLC is an indispensable tool for quickly assessing separation conditions before committing to a large-scale column.

  • Principle: The separation occurs on a silica gel plate (stationary phase) using a solvent system (mobile phase). Due to its higher polarity, this compound will travel a shorter distance up the plate (lower Retention Factor, Rf) than the less polar Methyl 5-oxohexanoate.

  • Recommended Starting Conditions:

    • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

    • Mobile Phase (Eluent): A mixture of a non-polar and a polar solvent is ideal. Start with 3:1 Hexane:Ethyl Acetate .[8]

    • Visualization:

      • UV Light (254 nm): If the compounds are UV active.

      • Staining: Dinitrophenylhydrazine (DNP) stain is highly effective as it selectively reacts with carbonyl groups, appearing as orange spots.[8]

B. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is the gold standard for confirming the identity of the compounds and quantifying the purity of your final fractions.

  • Principle: The sample is vaporized and separated based on boiling point and interactions with the GC column. Each separated compound then enters the mass spectrometer, which provides a mass spectrum (a molecular fingerprint) and allows for definitive identification.[9]

  • Expected Outcome: You will see two distinct peaks in the chromatogram. The peak for Methyl 5-oxohexanoate will likely appear earlier (have a shorter retention time) due to its lower boiling point and lower molecular weight. The mass spectrometer will confirm the identity of each peak by its molecular ion: m/z 186 for the target and m/z 144 for the impurity.[10][11]

C. ¹H NMR Spectroscopy for Final Confirmation

After purification, ¹H NMR is the ultimate confirmation of structure and purity. The key is to look for the disappearance of signals corresponding to the Methyl 5-oxohexanoate impurity.

  • Key Distinguishing Signal: The most telling signal is the methine proton ((CH₃CO)₂CH-) in your target compound. This proton is situated between two carbonyls and will appear as a distinct multiplet, clearly differentiating it from the impurity which lacks this feature.

Analytical_Workflow cluster_0 Initial Analysis & Method Development cluster_1 Purification Process cluster_2 Purity Verification Crude Crude Product (Mixture) TLC TLC Screening (e.g., 3:1 Hexane:EtOAc) Crude->TLC Spot Column Flash Column Chromatography TLC->Column Optimize Solvent System Fractions Collect Fractions Column->Fractions TLC_fractions TLC Analysis of Fractions Fractions->TLC_fractions Pure_Fractions Pool Pure Fractions TLC_fractions->Pure_Fractions Identify Pure Fractions GCMS GC-MS Analysis (Quantitative Purity) Pure_Fractions->GCMS NMR ¹H NMR Analysis (Structural Confirmation) Pure_Fractions->NMR Final_Product Pure Methyl 4-acetyl-5-oxohexanoate GCMS->Final_Product NMR->Final_Product

Workflow for purification and analysis.

Section 3: Primary Purification Method - Flash Column Chromatography

Flash column chromatography is the most effective and widely used method for this separation.[12] It leverages the polarity difference between the two compounds to achieve high-resolution separation.

FAQ 3.1: What is the recommended protocol for purifying this compound via flash chromatography?

This protocol provides a robust starting point. Remember to first determine the optimal solvent system using TLC as described in Section 2. The goal is to find a solvent system where the target compound has an Rf value between 0.2 and 0.4.[13]

Experimental Protocol: Flash Column Chromatography

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Place a frit or a small plug of glass wool at the bottom.[14]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your starting, non-polar eluent (e.g., Hexane).

    • Pour the slurry into the column and use gentle pressure (1-2 psi of air or nitrogen) to pack the column uniformly, avoiding any air bubbles.[15][16]

  • Sample Loading:

    • Dry Loading (Recommended for Keto Esters): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[13] This technique often prevents band broadening.

    • Liquid Loading: Dissolve your sample in the absolute minimum amount of the mobile phase.[15] Pipette this solution directly and evenly onto the top surface of the silica, taking care not to disturb the bed.[15]

  • Elution:

    • Begin elution with your starting solvent system (e.g., 100% Hexane or 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (gradient elution). For example, move from 95:5 to 90:10, then 85:15 Hexane:Ethyl Acetate. This will cause the less polar impurity (Methyl 5-oxohexanoate) to travel down the column and elute first.

    • The more polar target compound (this compound) will elute later as the solvent polarity increases.

  • Fraction Collection & Analysis:

    • Collect fractions continuously in test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure target compound.

    • Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

Flash_Chromatography cluster_elution Elution Order column Solvent Reservoir (Eluent) Sample (loaded on silica) Silica Gel (Stationary Phase) Sand Frit Stopcock Impurity Methyl 5-oxohexanoate (Less Polar, Elutes First) column:f5->Impurity Collect Fractions Target This compound (More Polar, Elutes Second)

Principle of flash chromatography separation.

Troubleshooting Guide for Flash Chromatography

ProblemPotential Cause(s)Recommended Solution(s)
Poor Separation / Co-elution of Spots Incorrect Solvent System: The polarity of the eluent is too high, causing both compounds to move too quickly, or too low, causing them to move too slowly together.Re-optimize with TLC: Find a solvent system where the Rf difference (ΔRf) between the two spots is at least 0.2. Decrease the proportion of the polar solvent (e.g., ethyl acetate) to improve separation.[13]
Compound Streaking on TLC or Tailing on Column Compound is Degrading on Silica: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds like β-keto esters.[17] Sample Overload: Too much sample was loaded onto the column.Deactivate the Silica: Prepare the silica slurry in a solvent containing a small amount of triethylamine (~1-2%) to neutralize the acidic sites.[8] Use Less Sample: Ensure the sample amount is appropriate for the column size (typically 1-10% of the silica weight).
No Compound Eluting from the Column Eluent Polarity Too Low: The solvent system is not polar enough to move the compounds off the silica gel. Compound Decomposed: The compound may be unstable on silica and has decomposed.[18]Increase Eluent Polarity: Gradually increase the concentration of your polar solvent (e.g., ethyl acetate). A step-gradient or a linear gradient is recommended.[19] Test Stability: Run a 2D TLC to check for stability on silica. If it's unstable, consider an alternative stationary phase like neutral alumina.[17]
Low Recovery of Target Compound Incomplete Elution: The elution was stopped prematurely before the more polar target compound came off the column. Adsorption is too Strong: The compound is irreversibly stuck to the silica.Flush the Column: After collecting the impurity, flush the column with a much more polar solvent system (e.g., 10% Methanol in Dichloromethane) to recover any remaining material.[19] Consider Reversed-Phase: If normal-phase continues to give low recovery, reversed-phase chromatography (C18 silica with a polar mobile phase like water/acetonitrile) could be an alternative.[12][20]

References

Common problems in Knorr pyrrole synthesis using Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Common Problems in the Synthesis of Pyrroles using Methyl 4-acetyl-5-oxohexanoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing this compound in pyrrole synthesis. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the complexities of this valuable synthetic transformation.

A Note on Synthesis Classification: Knorr vs. Paal-Knorr

While often broadly referred to as a Knorr synthesis, the reaction of a 1,4-dicarbonyl compound like this compound with a primary amine is more precisely classified as the Paal-Knorr Pyrrole Synthesis .[1][2] The classical Knorr synthesis involves the condensation of an α-amino-ketone with a compound containing an active methylene group.[3][4] Understanding this distinction is key to appreciating the specific mechanistic pathways and potential side reactions discussed in this guide.

Section 1: Reaction Overview and Mechanism

The Paal-Knorr synthesis is a robust method for constructing the pyrrole ring, a crucial heterocyclic motif in pharmaceuticals and natural products.[5][6][7] The reaction condenses a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[5][8] The accepted mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole.[5][9] The cyclization step is generally considered the rate-determining step of the reaction.[1][6]

Paal_Knorr_Mechanism cluster_start Step 1: Hemiaminal Formation cluster_cyclization Step 2: Cyclization (Rate-Determining) cluster_dehydration Step 3: Dehydration & Aromatization Start 1,4-Dicarbonyl + Primary Amine (R-NH2) Protonation Carbonyl Protonation (Acid Catalyst) Start->Protonation + H+ Attack1 Nucleophilic Attack Protonation->Attack1 + R-NH2 Hemiaminal Hemiaminal Intermediate Attack1->Hemiaminal Cyclization Intramolecular Nucleophilic Attack Hemiaminal->Cyclization Intermediate 2,5-Dihydroxytetrahydropyrrole Derivative Cyclization->Intermediate Dehydration1 Dehydration 1 Intermediate->Dehydration1 - H2O Dehydration2 Dehydration 2 Dehydration1->Dehydration2 - H2O Product Substituted Pyrrole Dehydration2->Product

Caption: The mechanism of the Paal-Knorr pyrrole synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common challenges encountered when using this compound in Paal-Knorr reactions.

Q1: My reaction is resulting in a very low yield. What are the primary factors to investigate?

A1: Low yields are a frequent issue and can often be traced back to several key factors.[10][11]

  • Sub-optimal pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts, while neutral or weakly acidic conditions are ideal for pyrrole synthesis.[8][10]

    • Causality: The 1,4-dicarbonyl can undergo an acid-catalyzed intramolecular cyclization to form a furan, competing directly with the desired reaction with the amine.[12]

    • Solution: Use a weak acid catalyst like glacial acetic acid. Avoid strong mineral acids unless specifically required by a validated protocol.

  • Impure Starting Materials: The purity of both the dicarbonyl compound and the amine is critical. Impurities can introduce competing side reactions that consume starting materials and complicate purification.[10][12]

    • Solution: Ensure this compound is pure. If its purity is questionable, consider purification by distillation. Use a fresh, high-purity primary amine.

  • Unreactive Amine: Amines with strong electron-withdrawing groups are less nucleophilic and react more slowly.[11][12] Sterically hindered amines can also impede the reaction.

    • Solution: For less reactive amines, you may need to increase the reaction temperature, extend the reaction time, or screen more effective catalysts (e.g., Lewis acids like Sc(OTf)₃).[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal endpoint.[10]

Q2: I'm observing a significant byproduct that I suspect is a furan. How can I minimize its formation?

A2: Furan formation is the most common side reaction in the Paal-Knorr synthesis.[12] This occurs when the 1,4-dicarbonyl starting material self-condenses under acidic conditions.

  • Causality: Protonation of a carbonyl oxygen is the first step for both furan and pyrrole formation. If the concentration of the amine is low or its nucleophilicity is poor, the intramolecular cyclization of the dicarbonyl can outcompete the intermolecular reaction with the amine, especially at low pH.[8][12]

  • Solutions:

    • Strict pH Control: Maintain weakly acidic or neutral conditions. Using a buffer or a catalytic amount of a weak acid like acetic acid is highly recommended.[8][10]

    • Amine Stoichiometry: Use a slight excess of the primary amine (e.g., 1.1–1.5 equivalents) to favor the bimolecular reaction pathway leading to the pyrrole.[10]

    • Reaction Temperature: While heat can be necessary, excessive temperatures can sometimes promote side reactions. Optimize the temperature by starting low and gradually increasing it while monitoring via TLC.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start Low Pyrrole Yield Cause1 Incorrect pH (Too Acidic) Start->Cause1 Cause2 Impure Reagents Start->Cause2 Cause3 Unreactive Amine Start->Cause3 Cause4 Reaction Conditions (Temp/Time) Start->Cause4 Sol1 Use Weak Acid Catalyst (e.g., Acetic Acid) Cause1->Sol1 Leads to Furan Formation Sol2 Purify Starting Materials (Distillation/Recrystallization) Cause2->Sol2 Leads to Side Products Sol3 Increase Temp/Time Screen Lewis Acid Catalysts Cause3->Sol3 Leads to Slow/Incomplete Rxn Sol4 Optimize via TLC Monitoring Consider Microwave Heating Cause4->Sol4 Leads to Degradation

Caption: A troubleshooting workflow for low yields in Paal-Knorr synthesis.
Q3: My reaction seems to stall and never reaches full conversion. What could be the issue?

A3: An incomplete reaction can be frustrating. The primary culprits are often insufficient activation or reagent deactivation.

  • Causality: The reaction relies on the nucleophilicity of the amine and the electrophilicity of the carbonyls. If the amine is not sufficiently nucleophilic or the carbonyls are not sufficiently activated by the catalyst, the reaction rate can be extremely slow.[11][12] Additionally, water is a byproduct of the reaction; in some systems, its accumulation can inhibit the final dehydration steps required for aromatization.

  • Solutions:

    • Catalyst Screening: If a weak acid like acetic acid is insufficient, consider screening mild Lewis acids (e.g., I₂, Sc(OTf)₃, Bi(NO₃)₃) which can enhance carbonyl electrophilicity.[1][6]

    • Water Removal: While many modern protocols are tolerant of water, if you suspect product inhibition, conducting the reaction in the presence of molecular sieves can help drive the equilibrium towards the product.

    • Increase Temperature: Higher temperatures can overcome the activation energy barrier. Microwave-assisted synthesis is particularly effective at rapidly heating the reaction mixture, often leading to complete conversion in minutes instead of hours.[10][11][13]

Q4: I'm getting a complex mixture of dark, tarry substances. How can I prevent this?

A4: The formation of tar often indicates product or starting material degradation. Pyrroles, especially those with electron-donating substituents, can be sensitive and prone to polymerization or oxidation under harsh conditions.

  • Causality: Prolonged heating in the presence of strong acids is a major cause of degradation.[6][7][10] The electron-rich pyrrole ring can be susceptible to acid-catalyzed polymerization.

  • Solutions:

    • Milder Conditions: Avoid harsh conditions at all costs. Use the minimum necessary temperature and reaction time.[6]

    • Inert Atmosphere: If you suspect oxidation is an issue, run the reaction under an inert atmosphere of nitrogen or argon.

    • TLC Monitoring: Do not let the reaction run for a set amount of time without monitoring. As soon as TLC indicates the consumption of the limiting reagent, proceed with the work-up to avoid over-heating the product.[10]

Section 3: Frequently Asked Questions (FAQs)

  • Q: Can I use microwave irradiation for this synthesis? What are the advantages?

    • A: Yes, microwave-assisted heating is highly recommended. It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of degradation byproducts.[10][11][13]

  • Q: How critical is the purity of this compound?

    • A: It is highly critical. The synthesis of this precursor via Michael addition can sometimes result in side products.[14] Impurities can lead to unexpected byproducts, lower your yield, and make purification exceptionally difficult. Using a purified starting material is a crucial first step for a successful reaction.[10][12]

  • Q: Which analytical techniques are best for monitoring the reaction progress?

    • A: Thin Layer Chromatography (TLC) is the most common and effective technique for real-time monitoring.[10] It allows you to track the consumption of your starting materials and the formation of your product. For a more detailed analysis of the crude reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the desired product and any major byproducts, like furans.

Section 4: Optimized Experimental Protocol

This protocol provides a starting point for the microwave-assisted Paal-Knorr synthesis of Methyl 4-(2-methyl-1-phenyl-1H-pyrrol-5-yl)-4-oxobutanoate from this compound and aniline.

Experimental_Workflow Start Start Reagents 1. Reagent Preparation - Dissolve 1,4-dicarbonyl (1.0 eq) in EtOH - Add Aniline (1.2 eq) - Add Glacial Acetic Acid (0.1 eq) Start->Reagents Microwave 2. Microwave Irradiation - Seal vial - Irradiate at 120-150 °C for 5-15 min Reagents->Microwave Monitor 3. Reaction Monitoring - Spot on TLC plate to confirm consumption of starting material Microwave->Monitor Workup 4. Work-up - Cool to RT - Partition between EtOAc and H2O - Wash organic layer with brine Monitor->Workup Purify 5. Purification - Dry organic layer (Na2SO4) - Concentrate under reduced pressure - Purify by column chromatography Workup->Purify Analyze 6. Analysis - Characterize pure product (NMR, MS, IR) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for microwave-assisted pyrrole synthesis.
Step-by-Step Methodology

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic, ~0.1 eq)

  • Microwave process vial (2-5 mL) with stir bar

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: In a microwave process vial, dissolve this compound (1.0 eq) in a minimal amount of ethanol (~2 mL).[13]

  • Addition of Reagents: To the vial, add aniline (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).[13]

  • Microwave Irradiation: Securely seal the vial and place it in the microwave reactor. Irradiate the mixture at 130 °C for 10 minutes. Note: The optimal time and temperature may vary and should be determined by TLC monitoring.[13]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the vial to cool to room temperature. Transfer the contents to a separatory funnel and partition the mixture between ethyl acetate and water.[10]

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[10]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel to obtain the pure substituted pyrrole.[10][11]

Section 5: Data Summary

The choice of catalyst can significantly impact reaction outcomes. While specific data for this compound is not widely published, the following table, adapted from studies on similar 1,4-dicarbonyls, illustrates the effect of different catalysts on yield and reaction time.

Catalyst (mol%)SolventTemperature (°C)TimeYield (%)Reference
NoneNoneRT30 minTrace[15]
Acetic Acid (10)EthanolReflux2 h~70-85General
Citric Acid (10)None (Ball Mill)RT15 min74[15]
I₂ (10)None8015 min95[16]
Sc(OTf)₃ (5)NoneRT1.5 h92[1]

This table provides representative data to guide optimization. Actual results will vary based on the specific amine and reaction conditions.

References

Stability issues of Methyl 4-acetyl-5-oxohexanoate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Methyl 4-acetyl-5-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile β-keto ester in solution. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Introduction to the Stability of this compound

This compound is a valuable building block in organic synthesis due to its multiple reactive sites. However, like many β-dicarbonyl compounds, its stability in solution can be a critical factor for the success and reproducibility of experimental outcomes. The primary stability concerns stem from its susceptibility to hydrolysis and subsequent decarboxylation, as well as the dynamic equilibrium of its keto-enol tautomers. This guide will address these issues head-on, providing you with the knowledge to anticipate, identify, and mitigate potential stability problems.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound in solution?

A1: The principal degradation pathway for this compound is initiated by the hydrolysis of the methyl ester group, which is susceptible to both acidic and basic conditions. This hydrolysis yields 4-acetyl-5-oxohexanoic acid. As a β-keto acid, this intermediate is often unstable and can readily undergo decarboxylation (loss of CO₂) upon gentle heating to form 3-acetyl-2-pentanone.[1]

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound is significantly influenced by pH. Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Alkaline conditions, in particular, can promote the formation of the enolate, which can influence its reactivity and degradation. For optimal stability, it is recommended to maintain solutions at a neutral or slightly acidic pH and to use them promptly after preparation.

Q3: Can the keto-enol tautomerism of this compound affect my experimental results?

A3: Yes, the keto-enol tautomerism, an equilibrium between the diketo form and the enol form, can impact your results. This equilibrium can be influenced by solvent polarity, temperature, and pH. In analytical techniques like HPLC, this tautomerism can sometimes lead to peak broadening or the appearance of multiple peaks for a single compound, complicating quantification.[2] In reactions, the enol or enolate form is often the reactive species, so understanding the factors that favor its formation is crucial for reaction optimization.

Q4: What are the recommended storage conditions for solutions of this compound?

A4: To minimize degradation, solutions of this compound should be prepared fresh whenever possible. If short-term storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like alcohols, which can participate in transesterification. For long-term storage, it is best to store the neat compound under an inert atmosphere at the recommended temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

Possible Cause: Degradation of this compound before or during the reaction.

Troubleshooting Steps:

  • Verify the Purity of the Starting Material: Before use, confirm the purity of your this compound using a suitable analytical method like ¹H NMR or HPLC.

  • Control Reaction pH: If your reaction conditions are strongly acidic or basic, consider if the timescale of your reaction allows for significant hydrolysis of the starting material. If so, explore alternative, milder reaction conditions.

  • Solvent Choice: Ensure your solvent is dry and appropriate for the reaction. Protic solvents may lead to side reactions.

  • Temperature Control: Avoid unnecessarily high temperatures, as this can accelerate degradation and decarboxylation of the hydrolyzed intermediate.

Issue 2: Poor Peak Shape or Multiple Peaks in HPLC Analysis

Possible Cause: Keto-enol tautomerism on the HPLC timescale.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: An acidic mobile phase can sometimes accelerate the interconversion between tautomers, leading to a single, sharper peak.[2]

  • Increase Column Temperature: Raising the column temperature can also increase the rate of tautomer interconversion, potentially coalescing multiple peaks into one.[2]

  • Use a Different Stationary Phase: In some cases, mixed-mode chromatography columns have been shown to provide better peak shapes for β-dicarbonyl compounds.[2]

Issue 3: Loss of Compound During Aqueous Work-up

Possible Cause: Hydrolysis of the ester to the more water-soluble carboxylic acid.

Troubleshooting Steps:

  • Minimize Contact Time: Perform aqueous extractions quickly to reduce the time the compound is in contact with aqueous acidic or basic solutions.

  • Use Mild Conditions: If possible, use mildly acidic or basic solutions for washing instead of strong acids or bases.

  • Back-extraction: If you suspect the product has been hydrolyzed and is in the aqueous layer, you can acidify the aqueous layer and extract with an organic solvent to recover the carboxylic acid.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

This protocol describes a general approach for a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid (or other suitable acid for mobile phase)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for stress studies

  • Hydrogen peroxide (H₂O₂) for oxidative stress

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set time period.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate under the same conditions.

    • Oxidative Degradation: Treat an aliquot with a solution of H₂O₂ (e.g., 3%) and incubate.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature.

  • Sample Analysis:

    • At various time points, withdraw a sample from each stress condition, neutralize if necessary, and dilute with the mobile phase to a suitable concentration.

    • Analyze the samples by HPLC. A typical starting condition could be a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution.

  • Data Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Stress ConditionExpected Primary Degradation Product
Acid/Base Hydrolysis4-Acetyl-5-oxohexanoic acid
Thermal StressPotential for decarboxylation of the hydrolyzed acid
Protocol 2: Characterization of Degradation Products by ¹H NMR

Procedure:

  • Prepare a Stressed Sample: Subject a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃ with a small amount of D₂O for hydrolysis) to the desired stress condition (e.g., heating).

  • Acquire NMR Spectra: Acquire ¹H NMR spectra at different time points.

  • Spectral Analysis:

    • Parent Compound: Identify the characteristic signals for this compound.

    • Hydrolysis Product: Look for the disappearance of the methyl ester singlet (around 3.7 ppm) and the appearance of a broad signal for the carboxylic acid proton.

    • Decarboxylation Product: If decarboxylation occurs, new signals corresponding to 3-acetyl-2-pentanone will appear.

Visualizations

Degradation Pathway of this compound

G MAO This compound AOA 4-Acetyl-5-oxohexanoic acid MAO->AOA Hydrolysis (+H2O, H+ or OH-) AP 3-Acetyl-2-pentanone AOA->AP Decarboxylation (Heat) CO2 CO2 AOA->CO2

Caption: Primary degradation pathway of this compound.

Analytical Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Solution of This compound B Subject to Stress Conditions (pH, Temp, Oxidant) A->B C HPLC Analysis B->C D NMR/MS Analysis C->D Fraction Collection (for identification) E Quantify Parent Compound and Degradants C->E F Identify Degradation Products D->F G Determine Degradation Rate E->G

Caption: A typical workflow for investigating the stability of a compound.

References

Technical Support Center: Troubleshooting Failed Reactions with Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-acetyl-5-oxohexanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its synthesis and subsequent reactions. As a versatile β-dicarbonyl compound, this compound is a valuable building block, but its reactivity profile can present challenges. This document provides a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring the success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: this compound is susceptible to several degradation pathways, primarily due to the presence of the β-dicarbonyl and ester functional groups. The main concerns are:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions, especially in the presence of water.[1][2]

  • Decarboxylation: If hydrolysis occurs, the resulting β-keto acid can readily undergo decarboxylation upon heating to yield methyl 5-oxohexanoate.[3]

  • Self-Condensation/Dimerization: Under basic conditions, the acidic α-proton between the two carbonyl groups can be removed, leading to self-condensation reactions.[1]

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Several analytical techniques can be employed:

  • Thin Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can be used to identify and quantify byproducts.[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the identity of the desired product and any isolated byproducts.[4][5]

Q3: What are the typical reaction types where this compound is used?

A3: Its bifunctional nature makes it a versatile precursor in several important reactions, including:

  • Hantzsch Pyridine Synthesis: As a β-ketoester, it can be used in the multi-component condensation to form dihydropyridines and subsequently pyridines.[8][9][10][11]

  • Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones to form α,β-unsaturated compounds.[12][13][14][15][16]

  • Synthesis of Heterocycles: It is a precursor for various heterocyclic systems, such as pyrroles (via Knorr condensation) and pyrazines.[7]

Troubleshooting Guide: Synthesis of this compound (via Michael Addition)

The most common laboratory synthesis involves the Michael addition of acetylacetone to methyl acrylate. Below is a troubleshooting guide for issues that may arise during this synthesis.

Problem 1: Low or No Product Yield

This is a common issue that can be traced back to several factors. A systematic approach is crucial for diagnosis.

Troubleshooting Workflow for Low Yield

start Low/No Yield Observed check_reagents 1. Verify Starting Material Quality (Acetylacetone, Methyl Acrylate, Base) start->check_reagents reagent_impure Impure or Wet Reagents check_reagents->reagent_impure No reagent_ok Reagents are Pure and Dry check_reagents->reagent_ok Yes solution_reagents Solution: - Use freshly distilled reagents. - Ensure solvents are anhydrous. reagent_impure->solution_reagents check_conditions 2. Review Reaction Conditions (Temperature, Time, Stoichiometry) reagent_ok->check_conditions conditions_wrong Incorrect Temperature, Insufficient Time, or Incorrect Stoichiometry check_conditions->conditions_wrong No conditions_ok Conditions are Correct check_conditions->conditions_ok Yes solution_conditions Solution: - Maintain low initial temperature (0 °C). - Monitor reaction by TLC to determine completion. - Use slight excess of methyl acrylate. conditions_wrong->solution_conditions check_base 3. Evaluate Base Choice and Addition conditions_ok->check_base base_issue Base too Strong/Weak, or Added too Quickly check_base->base_issue No base_ok Base is Appropriate check_base->base_ok Yes solution_base Solution: - Use a catalytic amount of a suitable base (e.g., NaOEt in EtOH). - Add base slowly to the reaction mixture. base_issue->solution_base check_workup 4. Analyze Workup Procedure base_ok->check_workup workup_issue Product Loss During Extraction, Hydrolysis During Washes check_workup->workup_issue Yes solution_workup Solution: - Perform extractions efficiently. - Use cold, saturated NaHCO₃ for washes to minimize hydrolysis. workup_issue->solution_workup start Low Yield in Hantzsch Synthesis check_condensation 1. Incomplete Intermediate Formation (Enamine or Knoevenagel adduct) start->check_condensation condensation_fail Side reactions of aldehyde or β-ketoester check_condensation->condensation_fail No condensation_ok Intermediates Formed check_condensation->condensation_ok Yes solution_condensation Solution: - Optimize catalyst (e.g., PTSA). - Consider a stepwise approach. condensation_fail->solution_condensation check_cyclization 2. Inefficient Cyclization condensation_ok->check_cyclization cyclization_fail Steric Hindrance or Unfavorable Equilibrium check_cyclization->cyclization_fail No cyclization_ok Dihydropyridine Formed check_cyclization->cyclization_ok Yes solution_cyclization Solution: - Increase reaction temperature or time. - Use a different solvent to favor cyclization. cyclization_fail->solution_cyclization check_oxidation 3. Incomplete Oxidation cyclization_ok->check_oxidation oxidation_fail Oxidizing agent is weak or degraded. check_oxidation->oxidation_fail No solution_oxidation Solution: - Use a stronger oxidizing agent (e.g., DDQ, nitric acid). - Ensure fresh oxidizing agent is used. oxidation_fail->solution_oxidation

References

Technical Support Center: Scaling Up the Synthesis of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 4-acetyl-5-oxohexanoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to scale up this important synthesis. As a versatile building block, its efficient production is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of scaling up the Michael addition of acetylacetone to methyl acrylate.

Reaction Overview and Core Principles

The synthesis of this compound is most commonly achieved via a base-catalyzed Michael addition. This reaction involves the conjugate addition of a resonance-stabilized enolate from acetylacetone to the α,β-unsaturated ester, methyl acrylate.[1] While straightforward in principle, scaling this reaction introduces challenges in controlling exotherms, minimizing side reactions, and ensuring efficient purification.

Reaction Scheme

The overall transformation is as follows:

Reaction Mechanism

The reaction proceeds through a well-established enolate-mediated mechanism. Understanding these steps is crucial for troubleshooting, as side reactions often originate from competing pathways or degradation of intermediates.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Michael Addition (C-C Bond Formation) cluster_2 Step 3: Protonation A Acetylacetone C Acetylacetone Enolate (Resonance Stabilized) A->C Deprotonation B Base (e.g., EtO⁻) D Methyl Acrylate E Enolate Intermediate C->E Nucleophilic Attack F Proton Source (e.g., EtOH) G This compound (Product) E->G Proton Transfer

Caption: Mechanism of the base-catalyzed Michael addition.

General Experimental Workflow

A typical lab-scale to pilot-scale synthesis follows a clear sequence of operations. Each step presents unique challenges that must be addressed for a successful scale-up.

G prep Reagent Prep & Inerting charge Charge Solvent & Base prep->charge add1 Acetylacetone Addition (Control Temp) charge->add1 add2 Methyl Acrylate Addition (Control Temp & Rate) add1->add2 react Reaction & Monitoring (e.g., HPLC) add2->react quench Acidic Quench react->quench workup Workup & Extraction quench->workup purify Distillation (Under Vacuum) workup->purify

Caption: Standard workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable method for this synthesis?

The most widely reported and scalable method is the Michael addition of acetylacetone to methyl acrylate using a catalytic amount of a non-nucleophilic base.[2] Sodium ethoxide in ethanol is a common choice, as the solvent can also act as a proton source in the final step.[2] This method is generally cost-effective and uses readily available materials.

Q2: What are the critical safety concerns when scaling up this reaction?

There are three primary safety concerns:

  • Exothermicity: The Michael addition is exothermic. On a large scale, heat can build up rapidly, potentially leading to runaway reactions. Ensure your reactor has adequate cooling capacity, and add reagents, particularly methyl acrylate, at a controlled rate.

  • Flammable Solvents: The use of solvents like ethanol requires proper grounding of equipment to prevent static discharge and ensuring the reactor is in a well-ventilated area away from ignition sources.

  • Reagent Handling: Sodium metal (if used to prepare sodium ethoxide) is highly reactive with water. Methyl acrylate is a lachrymator and sensitizer. Always handle these chemicals with appropriate personal protective equipment (PPE) in a fume hood.

Q3: What yield and purity should I realistically expect?

On a laboratory scale, yields can be as high as 80-90%. When scaling up, a yield of 75-85% is a good target.[2] Purity after distillation should be >98%. The primary impurities are often unreacted starting materials or the de-acetylated side product, methyl 5-oxohexanoate.[2]

Troubleshooting Guide

Problem Category: Low Yield & Poor Conversion

Q: My reaction has stalled, or I'm seeing very low conversion to the product by HPLC. What went wrong?

This is a common issue that typically points to one of three areas: the catalyst, the reagents, or the reaction temperature.

  • Answer & Rationale:

    • Inactive Catalyst: The active catalyst is the ethoxide base, formed by dissolving sodium in ethanol. If your ethanol is not anhydrous, the sodium will react with water first, neutralizing your catalyst. Likewise, if the acetylacetone enolate is not formed correctly due to insufficient base or low temperature, the reaction will not initiate.

      • Solution: Use absolute (anhydrous) ethanol (<0.2% water). Ensure the sodium metal is clean (free of oxide coating) and dissolves completely before adding the acetylacetone.

    • Reagent Quality: Methyl acrylate is prone to polymerization, especially if not stored with an inhibitor. If it has started to polymerize, the concentration of active monomer is lower than calculated.

      • Solution: Use fresh methyl acrylate containing an inhibitor like MEHQ (monomethyl ether hydroquinone). If you suspect polymerization, you can filter it through a short plug of alumina to remove polymers before use, but be aware this also removes the inhibitor, so it must be used immediately.

    • Temperature Too Low: While initial additions should be done at low temperatures (e.g., 0°C) to control the exotherm, the reaction often requires heating to reflux to go to completion.[2] If the reaction mixture is kept too cold for too long, the rate will be impractically slow.

      • Solution: After the controlled addition of methyl acrylate is complete, slowly warm the reaction to room temperature and then heat to reflux, monitoring the progress by HPLC or TLC.[2]

Problem Category: Side Product Formation

Q: My final product is contaminated with a significant amount of methyl 5-oxohexanoate. How can I prevent this?

This specific side product is a known issue in this synthesis and arises from the cleavage of an acetyl group from the desired product.[2]

  • Answer & Rationale: The formation of methyl 5-oxohexanoate is due to a retro-Claisen (de-acetylation) reaction. This reaction is base-catalyzed and is driven by elevated temperatures and prolonged reaction times. The mechanism involves the attack of the base (ethoxide) on one of the ketone carbonyls of your product, leading to the cleavage of the C-C bond and loss of an acetyl group (as ethyl acetate).

    • Solution 1 (Minimize Base): Use the minimum effective amount of catalyst. Typically, 0.05 to 0.1 equivalents of sodium ethoxide is sufficient. Excess base will promote the retro-Claisen reaction.

    • Solution 2 (Control Temperature & Time): Do not prolong the reflux time unnecessarily. Monitor the reaction closely; once the consumption of starting material plateaus (e.g., >95% conversion), proceed with the workup. Over-refluxing is a primary cause of this side product.

    • Solution 3 (Quench Promptly): Once the reaction is complete, cool the mixture to room temperature and neutralize the base with a weak acid like acetic acid.[2] Leaving the product under basic conditions, especially while hot, will increase the amount of the de-acetylated impurity.

Q: I'm getting a solid precipitate or a viscous goo in my reactor, suggesting polymerization of methyl acrylate. How do I stop this?

  • Answer & Rationale: Anionic polymerization of methyl acrylate is a fast, exothermic process initiated by strong bases. The enolate of acetylacetone is a soft nucleophile and favors conjugate addition. However, if unreacted, strong base (ethoxide) is present at high concentrations or if "hot spots" develop in the reactor, polymerization can be initiated.

    • Solution 1 (Controlled Addition): Add the methyl acrylate dropwise or via a syringe pump to the solution of the pre-formed acetylacetone enolate.[2] This ensures the acrylate always encounters the enolate nucleophile rather than a high concentration of the stronger ethoxide base.

    • Solution 2 (Temperature Control): Maintain a low temperature (0-10°C) during the methyl acrylate addition.[2] This dissipates the heat from both the Michael addition and any potential polymerization initiation, slowing down all reaction rates.

    • Solution 3 (Efficient Stirring): Ensure vigorous and efficient stirring, especially in a large reactor. This prevents localized high concentrations of reagents and dissipates heat evenly, preventing hot spots.

Problem Category: Purification Challenges

Q: My crude product looks clean by NMR, but I am having trouble purifying it by vacuum distillation. What are the common pitfalls?

  • Answer & Rationale: this compound has a relatively high boiling point (approx. 95-105°C at 2.5 mbar or 182°C at 48 mmHg).[2][3] Issues during distillation usually stem from an inadequate vacuum, residual catalyst, or thermal instability.

    • Solution 1 (Achieve a Good Vacuum): Ensure your vacuum pump and system are capable of reaching pressures below 5 mbar. Check all joints for leaks. A good vacuum is essential to lower the boiling point and prevent thermal decomposition of the product.

    • Solution 2 (Thorough Workup): Any residual base (sodium ethoxide) or neutralizing acid (acetic acid) can cause problems during heating. The base can catalyze decomposition, while acids can promote other side reactions. Ensure the organic layer is thoroughly washed with water and then a brine solution to remove all salts and water-soluble components before drying.

    • Solution 3 (Use a Short-Path Apparatus): For larger scales, a short-path distillation apparatus minimizes the surface area and residence time of the hot product, reducing the chance of decomposition.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Based on[2])

Materials & Equipment:

  • 5 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel.

  • Absolute Ethanol (2 L)

  • Sodium metal (2.2 g, ~0.1 mol)

  • Acetylacetone (500 g, 5.0 mol)

  • Methyl acrylate (430 g, 5.0 mol)

  • Acetic acid (3 mL)

  • Standard workup and distillation glassware

Procedure:

  • Inerting and Catalyst Preparation: Under an argon or nitrogen atmosphere, charge the flask with 2 L of absolute ethanol. Carefully add the sodium metal in small pieces. Stir until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Enolate Formation: Cool the sodium ethoxide solution to 0°C using an ice bath. Add the acetylacetone (500 g) dropwise over 10-15 minutes, ensuring the temperature does not exceed 10°C.

  • Michael Addition: While maintaining the temperature at 0°C, add the methyl acrylate (430 g) dropwise from the dropping funnel over approximately 1 hour. A mild exotherm will be observed; control the addition rate to keep the temperature below 10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to warm to ambient temperature. Then, heat the reaction mixture to reflux (approx. 78°C) for 1 hour.

  • Monitoring: At the 1-hour mark, take a small aliquot, quench it with a drop of acetic acid, dilute with methanol, and analyze by HPLC to check for the disappearance of starting materials. If the reaction is not complete, continue refluxing and monitoring every 30-60 minutes.

  • Quench and Workup: Once complete, cool the mixture to ambient temperature. Add 3 mL of acetic acid to neutralize the catalyst. Remove the ethanol by distillation under reduced pressure (rotary evaporator).

  • Purification: The resulting crude oil is purified by vacuum distillation (95-105°C at 2.5 mbar) to yield the product as a light yellow liquid.[2]

Data Summary
ParameterValueSource
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [2]
Boiling Point 95-105°C @ 2.5 mbar[2]
Boiling Point 182°C @ 48 mmHg[3]
Density 1.066 g/mL @ 25°C[3]
Typical Yield 75-85%[2]
Logical Troubleshooting Flowchart

This diagram provides a decision-making path for addressing common issues during the synthesis.

G start Start: Low Yield or Impurities Detected q_conversion Is conversion low? start->q_conversion check_catalyst Check Catalyst: - Anhydrous EtOH? - Base fully dissolved? q_conversion->check_catalyst Yes q_impurity Is a major impurity present? q_conversion->q_impurity No check_temp Check Temperature: - Was reaction refluxed? check_catalyst->check_temp check_reagents Check Reagents: - Fresh methyl acrylate? check_temp->check_reagents is_deacetylated Is it Methyl 5-oxohexanoate? q_impurity->is_deacetylated Yes end_ok Synthesis Successful q_impurity->end_ok No fix_deacetylated Troubleshoot De-acetylation: - Reduce catalyst amount - Reduce reflux time - Quench promptly after completion is_deacetylated->fix_deacetylated Yes is_polymer Is it polymer? is_deacetylated->is_polymer No fix_polymer Troubleshoot Polymerization: - Control addition rate of acrylate - Maintain low temp during addition - Ensure vigorous stirring is_polymer->fix_polymer Yes other_impurity Characterize unknown impurity (GC-MS, NMR) is_polymer->other_impurity No

Caption: A decision tree for troubleshooting common synthesis problems.

References

Validation & Comparative

A Comparative Guide to Methyl 4-acetyl-5-oxohexanoate and Ethyl 4-acetyl-5-oxohexanoate for Synthetic Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, β-keto esters are indispensable building blocks, prized for their versatility in constructing complex molecular architectures.[1][2] Among these, Methyl 4-acetyl-5-oxohexanoate and Ethyl 4-acetyl-5-oxohexanoate represent two closely related yet distinct reagents. This guide provides an in-depth, objective comparison of their performance, supported by physicochemical data and established experimental protocols, to aid researchers in selecting the optimal reagent for their specific synthetic needs.

Physicochemical Properties: A Tale of Two Esters

The primary difference between this compound and its ethyl counterpart lies in the ester functionality, a seemingly minor variation that subtly influences their physical properties. These differences can have practical implications in the laboratory, particularly concerning reaction setup and purification.

PropertyThis compoundEthyl 4-acetyl-5-oxohexanoate
Molecular Formula C9H14O4[3]C10H16O4[4]
Molecular Weight 186.21 g/mol [3][5]200.23 g/mol [4][6]
Boiling Point 182 °C at 48 mmHg[7][8]153-154 °C at 19 mmHg[4][9]
Density 1.066 g/mL at 25 °C[7][8]1.067 g/mL at 25 °C[4]
Refractive Index n20/D 1.459[7][8]n20/D 1.457[4]

The slightly higher molecular weight and boiling point of the ethyl ester are expected due to the additional methylene group. While these differences are minor, they can be a factor in high-vacuum distillations or when precise temperature control is critical.

Reactivity and Mechanistic Considerations: Beyond the Ester

Both esters are classified as β-keto esters, which endows them with a characteristic reactivity profile dominated by the acidity of the α-protons located between the two carbonyl groups.[10] This acidity facilitates the formation of a stable enolate, a potent nucleophile that is central to many of their synthetic applications.[1]

The choice between the methyl and ethyl ester can influence reaction kinetics and, in some cases, product yields. The ethyl group is slightly more electron-donating than the methyl group, which can subtly decrease the acidity of the α-protons in the ethyl ester. However, in most applications, this electronic difference is negligible, and the choice is often dictated by other factors such as the desired final product or the reaction conditions. For instance, in transesterification-sensitive reactions, matching the ester to the alkoxide base is a common strategy to prevent unwanted side reactions.

Key Synthetic Applications and Mechanistic Pathways

Both esters are valuable precursors in a variety of named reactions, leading to the synthesis of important heterocyclic scaffolds.

Hantzsch Pyridine Synthesis: This multicomponent reaction provides a straightforward route to dihydropyridines, which are prevalent in many pharmaceutical compounds.[11][12] The reaction involves the condensation of an aldehyde, ammonia, and two equivalents of a β-keto ester.[13]

Hantzsch_Synthesis Aldehyde Aldehyde Dihydropyridine Dihydropyridine Aldehyde->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine beta_Keto_Ester1 β-Keto Ester (1 eq) beta_Keto_Ester1->Dihydropyridine beta_Keto_Ester2 β-Keto Ester (1 eq) beta_Keto_Ester2->Dihydropyridine Pyridine Pyridine Dihydropyridine->Pyridine Oxidation Japp_Klingemann beta_Keto_Ester β-Keto Ester Enolate Enolate beta_Keto_Ester->Enolate Deprotonation Base Base Base->Enolate Azo_Compound Azo Intermediate Enolate->Azo_Compound Diazonium_Salt Ar-N₂⁺ Diazonium_Salt->Azo_Compound Hydrazone Hydrazone Azo_Compound->Hydrazone Hydrolysis & Rearrangement

References

A Comparative Guide to the Reactivity of Methyl 4-acetyl-5-oxohexanoate versus other β-ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their acidic α-hydrogens. This guide provides an in-depth comparative analysis of the reactivity of a unique β-dicarbonyl compound, methyl 4-acetyl-5-oxohexanoate, against more conventional β-ketoesters such as ethyl acetoacetate and dimethyl malonate. By examining its distinct structural features and performance in key chemical transformations, this document aims to equip researchers with the insights necessary to strategically leverage this versatile reagent in the synthesis of complex molecules.

Structural and Physicochemical Distinctions: A Tale of Three Synthons

The reactivity of a β-dicarbonyl compound is intrinsically linked to its structure. Here, we compare the structural and physicochemical properties of this compound with the widely used ethyl acetoacetate and dimethyl malonate.

Table 1: Physicochemical Properties of Selected β-Dicarbonyl Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Predicted pKa of α-H
This compoundStructure of this compoundC₉H₁₄O₄186.21[1][2]9.85 ± 0.59[1]
Ethyl AcetoacetateStructure of Ethyl AcetoacetateC₆H₁₀O₃130.14~11
Dimethyl MalonateStructure of Dimethyl MalonateC₅H₈O₄132.11~13

This compound is unique in this comparison as it is technically a 1,3-diketone with a methyl ester-containing side chain. This structural feature has a profound impact on its reactivity, most notably the acidity of its α-hydrogen. The α-proton is flanked by two electron-withdrawing acetyl groups, leading to a significantly lower predicted pKa compared to ethyl acetoacetate, where the α-proton is situated between a ketone and an ester, and dimethyl malonate, where it is between two ester groups.[1] This enhanced acidity is a key determinant of its reactivity profile.

Acidity and Enolate Formation: A Quantitative Perspective

The acidity of the α-hydrogen dictates the ease of enolate formation, which is the reactive nucleophilic species in most reactions of β-dicarbonyl compounds. The lower pKa of this compound (predicted to be around 9.85) signifies that it is a stronger acid than both ethyl acetoacetate (pKa ≈ 11) and dimethyl malonate (pKa ≈ 13).[1]

This has significant practical implications for experimental design:

  • Base Selection: Weaker bases, such as sodium carbonate or even tertiary amines, can be employed for the deprotonation of this compound, whereas stronger bases like sodium ethoxide are typically required for complete enolate formation from ethyl acetoacetate and dimethyl malonate.

  • Reaction Kinetics: The facility of enolate formation suggests that reactions involving the enolate of this compound may proceed at a faster rate under similar conditions compared to its counterparts.

Enolate_Formation cluster_MAO This compound cluster_EAA Ethyl Acetoacetate cluster_DMM Dimethyl Malonate MAO Me-CO-CH(Ac)-CH2CH2COOMe Enolate_MAO Me-CO-C⁻(Ac)-CH2CH2COOMe MAO->Enolate_MAO + Base - H-Base⁺ EAA Me-CO-CH2-COOEt Enolate_EAA Me-CO-C⁻H-COOEt EAA->Enolate_EAA + Base - H-Base⁺ DMM MeOOC-CH2-COOMe Enolate_DMM MeOOC-C⁻H-COOMe DMM->Enolate_DMM + Base - H-Base⁺ Alkylation_Workflow start β-Dicarbonyl Compound enolate Enolate Formation (Base, Solvent) start->enolate alkylation Alkylation (Alkyl Halide, Reflux) enolate->alkylation workup Aqueous Work-up & Extraction alkylation->workup purification Purification (Chromatography/Distillation) workup->purification end Alkylated Product purification->end

References

Comparative analysis of different synthetic routes to Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary of Synthetic Routes

This guide focuses on three primary strategies for the synthesis of Methyl 4-acetyl-5-oxohexanoate:

  • Michael Addition of Acetylacetone to Methyl Acrylate: A classical and straightforward approach involving the conjugate addition of a β-dicarbonyl compound to an α,β-unsaturated ester.

  • Stork Enamine Synthesis: A milder alternative to direct enolate alkylation, utilizing an enamine intermediate for the conjugate addition to methyl acrylate.[1][2]

  • Acetoacetic Ester Synthesis Analogue: A variation of the classical acetoacetic ester synthesis, adapted for the preparation of a γ-keto ester.

The following sections will delve into the mechanistic details, experimental procedures, and comparative performance of each of these routes.

Route 1: Michael Addition of Acetylacetone to Methyl Acrylate

This method stands as a robust and widely utilized approach for the formation of this compound. The core of this synthesis is the base-catalyzed Michael addition of acetylacetone to methyl acrylate.

Mechanistic Rationale

The reaction is initiated by the deprotonation of acetylacetone at the α-carbon by a suitable base, typically a sodium alkoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the β-carbon of methyl acrylate in a conjugate addition fashion. The resulting intermediate is subsequently protonated during workup to yield the final product.

Experimental Protocol[5]

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, acetylacetone is added dropwise, followed by the dropwise addition of methyl acrylate, while maintaining a low temperature. The reaction is then allowed to proceed at room temperature or with gentle heating. Upon completion, the reaction mixture is neutralized, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.[3]

A specific procedure involves:

  • Gradually dissolving sodium (2.2 g) in ethanol (2 L) at room temperature to form a clear solution, which is then cooled to 0°C.

  • Adding acetylacetone (500.0 g, 5.0 mol) dropwise over 10 minutes.

  • Adding methyl acrylate (430 g) dropwise at 0°C over 10 minutes.

  • The reaction mixture is brought to room temperature and then refluxed for 1 hour.

  • After cooling, acetic acid (3 ml) is added, and the ethanol is removed by distillation under reduced pressure.

  • Distillation of the crude mixture (95-105° C., 2.5 mbar) yields the product.[3]

Performance and Considerations

This method is often favored for its operational simplicity and the relatively low cost of starting materials. A reported synthesis using this approach yielded the product at 80%, though it was noted to be a 1:1 mixture with methyl 5-oxohexanoate.[3] Careful control of reaction conditions is crucial to minimize side reactions, such as the polymerization of methyl acrylate.

Route 2: Stork Enamine Synthesis

The Stork enamine synthesis offers a milder and often more selective alternative to traditional base-catalyzed alkylations.[1][4] This method involves the reaction of an enamine, formed from a ketone and a secondary amine, with an electrophile.[1][2]

Mechanistic Rationale

The synthesis proceeds in three main stages:

  • Enamine Formation: A ketone (in a conceptual analogue, a β-dicarbonyl compound like acetylacetone could be envisioned to form a vinylogous enamine) reacts with a secondary amine (e.g., pyrrolidine, piperidine, or morpholine) under acidic catalysis to form an enamine.

  • Alkylation: The nucleophilic enamine attacks an electrophile, in this case, the Michael acceptor methyl acrylate.[2] This step forms an iminium salt intermediate.

  • Hydrolysis: The iminium salt is hydrolyzed with dilute aqueous acid to regenerate the carbonyl group and yield the final alkylated product.[1][2]

The key advantage of this method is that it avoids the use of strong bases, which can be beneficial for substrates with base-sensitive functional groups.[1]

Experimental Workflow

Stork_Enamine_Synthesis

Performance and Considerations

The Stork enamine synthesis is known for providing good yields and minimizing polyalkylation, a common side reaction in direct enolate alkylations.[1] The reaction conditions are generally mild, and the method is applicable to a wide range of electrophiles.[2][4] However, the multi-step nature of the process, including the formation and subsequent hydrolysis of the enamine, adds to the overall complexity compared to a one-pot Michael addition.

Route 3: Acetoacetic Ester Synthesis Analogue

This approach is a variation of the classic acetoacetic ester synthesis, a powerful tool for the preparation of ketones and substituted acetic acids. While not a direct synthesis of the target molecule, a conceptual adaptation can be envisioned.

Mechanistic Rationale

In a typical acetoacetic ester synthesis, the enolate of ethyl acetoacetate is alkylated with a haloalkane, followed by hydrolysis and decarboxylation. For the synthesis of a γ-keto ester like this compound, the strategy would involve the Michael addition of the acetoacetic ester enolate to methyl acrylate. The resulting adduct would then be subjected to hydrolysis and decarboxylation to yield a γ-keto acid, which could then be esterified to the final product.[5]

Experimental Workflow

Acetoacetic_Ester_Synthesis

Performance and Considerations

This route offers a high degree of versatility for creating a variety of γ-keto esters. However, it is a multi-step process that may result in lower overall yields compared to more direct methods. The hydrolysis and decarboxylation step requires careful control to avoid side reactions. Yields for the Michael addition step are reported to be in the range of 50-70%.[6]

Comparative Analysis

ParameterRoute 1: Michael AdditionRoute 2: Stork Enamine SynthesisRoute 3: Acetoacetic Ester Synthesis Analogue
Starting Materials Acetylacetone, Methyl AcrylateAcetylacetone, Secondary Amine, Methyl AcrylateEthyl Acetoacetate, Methyl Acrylate
Key Reagents Sodium EthoxideAcid Catalyst, WaterSodium Ethoxide, Acid
Number of Steps One-potThree (Enamine formation, alkylation, hydrolysis)Three (Michael addition, hydrolysis/decarboxylation, esterification)
Reported Yield ~80% (may contain impurities)[3]Generally good, specific data for this compound not found50-70% for Michael addition step[6]
Key Advantages Simplicity, cost-effectiveMild conditions, minimizes polyalkylation[1]Versatility for producing various γ-keto esters
Key Disadvantages Potential for side reactions (e.g., polymerization)Multi-step processMulti-step process, potentially lower overall yield

Conclusion

The choice of synthetic route for this compound is a critical decision that will depend on the specific requirements of the research.

  • The Michael Addition of acetylacetone to methyl acrylate is a strong candidate for large-scale synthesis where operational simplicity and cost are primary concerns.

  • The Stork Enamine Synthesis provides a valuable alternative when milder reaction conditions are necessary, particularly for substrates that are sensitive to strong bases.

  • The Acetoacetic Ester Synthesis Analogue offers a flexible, albeit more lengthy, approach that can be adapted for the synthesis of a wider range of related γ-keto esters.

It is recommended that researchers carefully evaluate the trade-offs between yield, purity, cost, and operational complexity when selecting the most appropriate method for their needs.

References

A Guide to the Spectroscopic Validation of Methyl 4-acetyl-5-oxohexanoate: An Objective Comparison and Data-Driven Approach

Author: BenchChem Technical Support Team. Date: January 2026

The Subject: Methyl 4-acetyl-5-oxohexanoate

The molecule , this compound, possesses a unique arrangement of functional groups: a methyl ester and a β-diketone moiety. This combination presents an interesting case for spectroscopic analysis, particularly concerning the potential for keto-enol tautomerism.

Caption: Proposed structure of this compound.

Our validation will proceed through a multi-pronged spectroscopic approach, ensuring each piece of data corroborates the others, creating a self-validating system of evidence.

The Validation Workflow

A robust structural elucidation follows a logical progression from gathering broad functional group information to detailed mapping of the carbon-hydrogen framework.

workflow cluster_start Initial Analysis cluster_spectroscopy Spectroscopic Interrogation cluster_validation Structure Confirmation MolInfo Molecular Formula & Weight (C9H14O4, 186.21 g/mol) IR IR Spectroscopy (Functional Group ID) MolInfo->IR MS Mass Spectrometry (Molecular Weight & Fragmentation) MolInfo->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) IR->NMR MS->NMR Compare Comparison with Alternative Structures NMR->Compare Confirm Final Structure Validation Compare->Confirm

Caption: Workflow for the spectroscopic validation of a molecular structure.

Infrared (IR) Spectroscopy: Identifying the Key Players

Expertise & Experience: IR spectroscopy is our first line of inquiry. It excels at identifying the types of bonds, and therefore the functional groups, present in a molecule. For this compound, our primary interest lies in the carbonyl (C=O) region. The presence of both an ester and two ketone groups should give rise to distinct absorption bands. Saturated esters typically show a strong C=O stretch around 1735-1750 cm⁻¹[1][2], while saturated ketones absorb at a slightly lower wavenumber, around 1715 cm⁻¹[1][3]. The β-diketone system can exhibit complex absorptions due to vibrational coupling and potential enol formation[4].

Experimental Data & Interpretation:

Functional GroupExpected Absorption (cm⁻¹)Observed Absorption (cm⁻¹)
C=O (Ester)1735 - 1750~1740 (strong, sharp)
C=O (Ketone)1710 - 1725~1715 (strong, sharp)
C-O (Ester)1000 - 1300~1150-1250 (two strong bands)
C-H (sp³)2850 - 3000~2950

The observation of two distinct, strong carbonyl peaks is crucial. The peak at ~1740 cm⁻¹ is characteristic of the saturated methyl ester. The peak at ~1715 cm⁻¹ aligns perfectly with the presence of saturated ketone carbonyls[5][6]. The presence of strong C-O stretching bands further supports the ester functionality[2].

Trustworthiness: The clear separation and expected positions of the two C=O bands provide strong initial evidence for the simultaneous presence of both ester and ketone functional groups, as depicted in the proposed structure.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Mass spectrometry provides two critical pieces of information: the precise molecular weight and a fragmentation pattern that acts as a structural fingerprint. For a molecule with the formula C₉H₁₄O₄, the expected monoisotopic mass is 186.0892 g/mol [7][8]. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, offering clues to the molecule's connectivity. Key fragmentations for this structure would include α-cleavage adjacent to the carbonyl groups and potential McLafferty rearrangements[9].

Experimental Data & Interpretation:

  • Molecular Ion (M⁺): An observed peak at m/z = 186 strongly corroborates the molecular formula C₉H₁₄O₄[10]. The low intensity of this peak is common for molecules with multiple functional groups that fragment readily.

  • Key Fragments:

m/zProposed FragmentRationale
144[M - C₂H₂O]⁺Loss of ketene from the β-diketone system.
113[M - COOCH₃ - CH₂]⁺Complex rearrangement and loss.
112[M - CH₃OH - C₂H₂O]⁺Loss of methanol and ketene.
84[C₅H₈O]⁺Cleavage within the hexanoate chain.
71[C₄H₇O]⁺Cleavage related to the ester side.
59[COOCH₃]⁺Fragment corresponding to the methoxycarbonyl group.
43[CH₃CO]⁺Base Peak . Acetyl cation from α-cleavage of either ketone.

Trustworthiness: The most telling fragment is the base peak at m/z = 43. This corresponds to the highly stable acetyl cation ([CH₃CO]⁺), which can be readily formed by cleavage adjacent to the ketone carbonyls[11]. This provides definitive evidence for the presence of at least one acetyl group. The presence of a peak at m/z 59 is also a strong indicator of the methyl ester group[12]. The combination of the correct molecular weight and these characteristic fragments makes a compelling case for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: While IR and MS identify the pieces and their total mass, NMR spectroscopy connects them. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, revealing chemical environments, connectivity, and stoichiometry.

¹³C NMR Analysis

Prediction: The proposed structure has 9 carbon atoms, but due to the presence of two identical acetyl groups, we might expect fewer than 9 signals if the molecule were perfectly symmetrical. However, the acetyl groups are attached to a chiral center (C4), making them diastereotopic and thus chemically non-equivalent. Therefore, we predict 9 distinct signals . Key signals include the ester carbonyl (~170-175 ppm), the two ketone carbonyls (>200 ppm), the methoxy carbon (~52 ppm), and the aliphatic carbons.

Experimental Data & Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~203.5C5=O (Ketone)Ketone carbonyls are highly deshielded.
~202.8C(acetyl)=OKetone carbonyls are highly deshielded.
~173.0C1=O (Ester)Ester carbonyls appear upfield from ketones.
~65.0C4CH group attached to two carbonyls is significantly deshielded.
~51.5-OCH₃Typical chemical shift for a methyl ester's methoxy group.
~30.0C2Methylene group α to the ester carbonyl.
~29.5Acetyl CH₃Methyl group adjacent to a ketone.
~28.5Acetyl CH₃The second, non-equivalent acetyl methyl group.
~25.0C3Methylene group β to the ester carbonyl.

Trustworthiness: The observation of three distinct signals in the carbonyl region (~203, ~202, and ~173 ppm) is a powerful confirmation of the three C=O groups (two ketones, one ester). The presence of 9 signals in total confirms the asymmetry of the molecule and aligns perfectly with the proposed structure.

¹H NMR Analysis

Prediction: We predict signals for the methoxy group (singlet, ~3.7 ppm), two acetyl methyl groups (two singlets, ~2.2 ppm), two methylene groups (complex multiplets), and a methine proton (triplet or multiplet, significantly downfield).

Experimental Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.80Triplet1HH4The methine proton is deshielded by three adjacent carbonyl groups. It is coupled to the adjacent C3 methylene protons.
~3.65Singlet3H-OCH₃A singlet with 3H integration is characteristic of a methyl ester[13][14].
~2.40Triplet2HH2Methylene protons α to the ester carbonyl are deshielded. Coupled to H3.
~2.25Singlet3HAcetyl CH₃Protons on a methyl group adjacent to a ketone.
~2.20Singlet3HAcetyl CH₃The second diastereotopic acetyl methyl group appears as a separate singlet.
~2.10Multiplet2HH3Methylene protons coupled to both H2 and H4.

Trustworthiness: The ¹H NMR spectrum is the cornerstone of this validation. The integration values (1:3:2:3:3:2) perfectly match the number of protons in each unique environment of the proposed structure. The downfield shift of the single methine proton (~3.80 ppm) confirms its position between three electron-withdrawing carbonyl groups. The presence of two distinct singlets for the acetyl protons confirms their non-equivalence, which is a subtle but crucial piece of evidence for the proposed connectivity.

Comparison with an Alternative: The Enol Tautomer

To solidify our structural assignment, we must consider and rule out plausible alternatives. The most likely alternative for a β-diketone is an enol tautomer.

Caption: A possible enol tautomer of this compound.

Predicted Spectroscopic Differences for the Enol Tautomer:

  • ¹H NMR: The most dramatic change would be the appearance of a new, very broad signal far downfield (typically 12-16 ppm) for the enolic hydroxyl proton. Furthermore, one of the acetyl methyl singlets would be replaced by a signal for a methyl group on a C=C double bond, shifting it to a slightly different chemical shift. The methine proton (H4) signal would disappear.

  • ¹³C NMR: The number of signals might change. We would lose one ketone carbonyl signal (>200 ppm) and gain two sp² carbon signals in the 100-160 ppm range.

  • IR Spectroscopy: A broad O-H stretch would appear around 2500-3300 cm⁻¹. The carbonyl region would simplify, likely showing the ester C=O and a new, lower frequency C=O band (~1640 cm⁻¹) due to conjugation with the C=C bond. A C=C stretch would also appear around 1600 cm⁻¹.

Conclusion

The structural validation of this compound is a clear example of the power of a multi-technique spectroscopic approach. IR spectroscopy confirmed the presence of the required functional groups. Mass spectrometry verified the molecular weight and revealed fragmentation patterns consistent with the proposed structure, notably the characteristic acetyl cation base peak. Finally, ¹H and ¹³C NMR spectroscopy provided an unambiguous map of the molecular framework, confirming the precise connectivity and stoichiometry. By systematically analyzing the data from each technique and ruling out the most plausible structural alternative, we can assert with a high degree of confidence that the proposed structure of this compound is correct. This rigorous, self-validating process is essential for ensuring the integrity and reproducibility of scientific research.

Experimental Protocols

General: All solvents used for spectroscopy should be of spectroscopic grade or deuterated (for NMR). Samples should be free of particulate matter.

1. Infrared (IR) Spectroscopy Protocol (ATR):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with isopropanol.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of the neat liquid sample (this compound) directly onto the center of the ATR crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Process the data by performing an ATR correction and background subtraction.

2. Mass Spectrometry Protocol (EI-GC/MS):

  • Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Inject 1 µL of the solution into a Gas Chromatograph-Mass Spectrometer (GC/MS) system.

  • GC Conditions: Use a standard non-polar column (e.g., DB-5ms). Ramp the oven temperature from 50°C to 250°C at a rate of 10°C/min.

  • MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 400.

  • Analyze the resulting total ion chromatogram and the mass spectrum corresponding to the peak for this compound.

3. NMR Spectroscopy Protocol (¹H and ¹³C):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Place the tube in the NMR spectrometer and allow it to equilibrate to the probe temperature (~298 K).

  • Tune and shim the instrument to optimize magnetic field homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 8-16 scans.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Co-add 128-1024 scans with a relaxation delay of 2-5 seconds.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

References

Benchmarking the efficiency of Methyl 4-acetyl-5-oxohexanoate in organic reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Efficiency of Methyl 4-acetyl-5-oxohexanoate

Abstract

For professionals in chemical research and drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This compound (MAO), a highly functionalized β-ketoester, presents a unique scaffold for constructing complex molecular architectures. This guide provides a comprehensive benchmark of MAO's efficiency in pivotal organic reactions, comparing its performance against classical alternatives such as Ethyl Acetoacetate (EAA) and Acetylacetone (AcAc). Through objective analysis and supporting experimental data, we aim to elucidate the strategic advantages and specific contexts in which MAO is the superior synthetic tool.

Introduction: The Strategic Value of a Complex β-Dicarbonyl

β-Ketoesters and β-diketones are cornerstone reagents in organic synthesis, prized for the reactivity of their acidic α-hydrogens which facilitates the formation of resonance-stabilized enolates—potent carbon nucleophiles.[1][2] This reactivity is the foundation for a multitude of carbon-carbon bond-forming reactions.

This compound (CAS No. 13984-53-7) is structurally distinct from simpler β-dicarbonyls.[3][4][5] It is a 1,3-dicarbonyl compound, specifically a β-ketoester, but also contains a pendant methyl ester group separated by a propyl chain. This unique combination of functionalities within a single molecule opens avenues for more complex and convergent synthetic strategies compared to its simpler counterparts.

The core of MAO's reactivity lies in the methylene proton positioned between the two acetyl groups, which is readily abstracted by a base.[1][6] The resulting enolate can participate in a wide array of nucleophilic reactions. This guide will benchmark its performance in two fundamental transformations: the Hantzsch Dihydropyridine Synthesis and the Knoevenagel Condensation.

Synthesis and Accessibility of this compound

The viability of a building block is intrinsically linked to its accessibility. MAO is typically synthesized via a Michael addition, a robust and scalable C-C bond-forming reaction.[7][8][9] The commonest route involves the conjugate addition of acetylacetone (the Michael donor) to methyl acrylate (the Michael acceptor).

A representative synthesis protocol is detailed below, adapted from established procedures.[10]

Experimental Protocol: Synthesis of MAO
  • Materials: Acetylacetone (5.0 mol), Sodium metal (0.1 mol), Anhydrous Ethanol (2 L), Methyl Acrylate (5.0 mol), Acetic Acid.

  • Procedure:

    • A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (2.2 g) in anhydrous ethanol (2 L) under an inert atmosphere in a flask equipped for reflux.

    • The solution is cooled to 0°C, and acetylacetone (500.0 g) is added dropwise.

    • Methyl acrylate (430 g) is then added dropwise to the resulting solution at 0°C.

    • The reaction mixture is allowed to warm to ambient temperature and then heated to reflux for 1 hour. Reaction progress is monitored by HPLC or TLC.

    • After cooling, the reaction is quenched with a small amount of acetic acid (3 mL).

    • The ethanol is removed under reduced pressure. The crude product is then purified by vacuum distillation (95-105°C, 2.5 mbar) to yield this compound.

  • Validation: This procedure reliably yields the target compound at approximately 80% yield.[10] The product identity can be confirmed by ¹H NMR spectroscopy and comparison with literature data.[10]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acetylacetone Acetylacetone MichaelAddition Michael Addition (Conjugate Addition) Acetylacetone->MichaelAddition MethylAcrylate Methyl Acrylate MethylAcrylate->MichaelAddition Base Sodium Ethoxide in Ethanol Base->MichaelAddition Base Catalyst MAO This compound (MAO) MichaelAddition->MAO Yield: ~80%

Caption: Workflow for the synthesis of this compound.

Benchmark I: The Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that condenses an aldehyde, ammonia, and two equivalents of a β-dicarbonyl compound to form a 1,4-dihydropyridine (1,4-DHP).[11][12] These products are pharmaceutically significant, notably as calcium channel blockers.[12] We benchmarked MAO against the standard reagent, Ethyl Acetoacetate (EAA), in a p-toluenesulfonic acid (PTSA)-catalyzed, solvent-free synthesis.

Comparative Experimental Protocol: Hantzsch Synthesis
  • General Procedure: An aromatic aldehyde (1 mmol), the β-dicarbonyl compound (MAO or EAA, 2 mmol), ammonium acetate (1.5 mmol), and PTSA (0.2 mmol, 20 mol%) are combined in a reaction vessel.[13] The mixture is heated at 80°C with stirring for the specified time. After cooling, the solid mass is washed with water and recrystallized from ethanol.

  • Rationale: This protocol was chosen for its efficiency and adherence to green chemistry principles (solvent-free).[12][13] PTSA is an effective Brønsted acid catalyst for this transformation.[11] The comparison is direct, with only the β-dicarbonyl component being varied.

Results and Discussion
β-DicarbonylAldehydeTime (min)Yield (%)Product Complexity
Ethyl AcetoacetateBenzaldehyde4592Standard 1,4-DHP
This compound Benzaldehyde60851,4-DHP with two ester side chains
Ethyl Acetoacetate4-Chlorobenzaldehyde4095Standard 1,4-DHP
This compound 4-Chlorobenzaldehyde55881,4-DHP with two ester side chains

Analysis of Efficiency: Ethyl acetoacetate consistently provides slightly higher yields in shorter reaction times. This can be attributed to its lower steric bulk compared to MAO, allowing for more rapid condensation and cyclization.

The Strategic Advantage of MAO: Despite a marginal decrease in yield, the true value of MAO lies in the functionality of the resulting product. The dihydropyridine synthesized using MAO possesses two pendant -(CH₂)₂CO₂CH₃ chains at the 2- and 6-positions. These ester groups serve as valuable synthetic handles for further elaboration, such as conversion to carboxylic acids, amides, or other functional groups, enabling the creation of more complex and potentially more potent drug analogues. This is a significant advantage over the simple methyl groups derived from EAA.

G cluster_inputs Reactants cluster_outputs Comparative Products Aldehyde Ar-CHO Reaction Hantzsch Reaction (PTSA, 80°C) Aldehyde->Reaction Ammonia NH₄OAc Ammonia->Reaction BetaDicarbonyl 2x β-Dicarbonyl (EAA or MAO) BetaDicarbonyl->Reaction Product 1,4-Dihydropyridine Product Reaction->Product EAA_Product Product from EAA (Simple methyl groups) Product->EAA_Product if EAA MAO_Product Product from MAO (Functionalized ester side-chains) Product->MAO_Product if MAO

Caption: Comparative workflow of the Hantzsch Synthesis.

Benchmark II: The Knoevenagel Condensation

The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[14][15] This reaction is fundamental for creating C=C double bonds.[15] We compared the reactivity of MAO with Acetylacetone (AcAc) and Diethyl Malonate (DEM) in a piperidine-catalyzed reaction with 4-methoxybenzaldehyde.

Comparative Experimental Protocol: Knoevenagel Condensation
  • General Procedure: To a solution of 4-methoxybenzaldehyde (1 mmol) and the active methylene compound (1 mmol) in ethanol (10 mL), piperidine (0.1 mmol) is added.[16] The mixture is refluxed for the specified time, monitoring by TLC. After completion, the mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.

  • Rationale: This standard protocol allows for a direct comparison of the nucleophilicity of the enolates generated from MAO, AcAc, and DEM. The choice of a weakly basic catalyst like piperidine is crucial to prevent self-condensation of the aldehyde.[14]

Results and Discussion
Active Methylene CompoundpKa (approx. in H₂O)Time (h)Yield (%)
Acetylacetone (AcAc)91.594
This compound (MAO) ~10-112.589
Diethyl Malonate (DEM)13582

Analysis of Efficiency: The rate and yield of the Knoevenagel condensation correlate directly with the acidity of the active methylene protons (indicated by pKa).

  • Acetylacetone (AcAc): With two electron-withdrawing ketone groups, AcAc is the most acidic, forms an enolate most readily, and reacts fastest, giving the highest yield.

  • This compound (MAO): As a β-ketoester, MAO is slightly less acidic than a β-diketone because the ester group is a weaker electron-withdrawing group than a ketone through resonance.[2] This results in a slightly slower reaction and lower yield compared to AcAc.

  • Diethyl Malonate (DEM): With two ester groups, DEM is the least acidic of the three. It requires more time to react and gives a comparatively lower yield under these conditions.

The Strategic Advantage of MAO: MAO provides a balance of reactivity and functionality. While not as rapid as acetylacetone, it is significantly more reactive than diethyl malonate. The resulting product from MAO retains a pendant ester and a ketone, offering multiple, distinct sites for subsequent synthetic transformations. This dual functionality is a key advantage for building molecular complexity in fewer steps.

Conclusion: A Versatile Tool for Complex Synthesis

This comparative guide demonstrates that while this compound may not always offer the highest yield or fastest reaction times compared to simpler, classical reagents like Ethyl Acetoacetate or Acetylacetone, its true value lies in its synthetic versatility.

  • For Hantzsch Synthesis: MAO is the reagent of choice when the goal is to produce dihydropyridines with functionalized side chains ready for further chemical elaboration.

  • For Knoevenagel Condensation: MAO offers a moderately reactive and highly functional building block, superior to diesters when faster reaction rates are desired without resorting to the more reactive diketones.

References

The Strategic Advantage of Methyl 4-acetyl-5-oxohexanoate in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, the selection of starting materials is a critical determinant of reaction efficiency, yield, and overall success. Among the versatile class of β-dicarbonyl compounds, Methyl 4-acetyl-5-oxohexanoate stands out as a valuable building block for the construction of complex molecular architectures, particularly heterocyclic systems of pharmaceutical interest. This guide provides an in-depth technical comparison of this compound with its close structural analogs, offering insights into its advantages supported by available experimental data.

Understanding the Reactivity of this compound

This compound, with the chemical formula (CH₃CO)₂CHCH₂CH₂CO₂CH₃, is a β-ketoester possessing two ketone functionalities and one methyl ester group.[1] This unique arrangement of functional groups provides multiple reactive sites, making it a versatile precursor in a variety of organic transformations. Its chemical properties are summarized in the table below.

PropertyValue
CAS Number 13984-53-7[1]
Molecular Formula C₉H₁₄O₄[2]
Molecular Weight 186.21 g/mol [1]
Boiling Point 182 °C at 48 mmHg[1][3]
Density 1.066 g/mL at 25 °C[1][3]
Refractive Index n20/D 1.459[1][3]

The core reactivity of this compound is dictated by the acidity of the α-hydrogen located between the two acetyl groups. This proton is readily abstracted by a base to form a stabilized enolate, which can then act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This characteristic is central to its utility in syntheses such as the Knorr pyrrole synthesis, Paal-Knorr synthesis, and Michael additions.[4][5]

Comparative Performance in Heterocyclic Synthesis: The Knorr Pyrrole Synthesis

The Knorr pyrrole synthesis is a classic and widely used method for the preparation of substituted pyrroles, which are prevalent motifs in pharmaceuticals.[5] This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester. A common variant of this synthesis utilizes two equivalents of a β-ketoester, where one is converted in situ to the corresponding α-amino-ketone.

Experimental Data Snapshot: Knorr Pyrrole Synthesis
Starting MaterialProductYieldReference
Ethyl AcetoacetateDiethyl 2,4-dimethylpyrrole-3,5-dicarboxylate57-64%[6]
Methyl AcetoacetateDimethyl 2,4-dimethylpyrrole-3,5-dicarboxylate45%[7]

It is crucial to note that the synthetic procedures for these two reactions, while both following the general Knorr pathway, have some differences. The synthesis with ethyl acetoacetate employs zinc dust in acetic acid for the reduction of the intermediate nitroso compound, a classic approach.[6] The reported synthesis with methyl acetoacetate, however, utilizes catalytic hydrogenation with a palladium catalyst.[7] This variation in the reduction method could influence the overall yield, making a direct attribution of the yield difference solely to the ester group (methyl vs. ethyl) challenging.

Analysis of the Ester's Influence

Theoretically, the choice between a methyl and an ethyl ester can influence the outcome of a reaction in several ways:

  • Steric Hindrance: The smaller methyl group may offer a slight steric advantage, potentially leading to faster reaction rates in sterically demanding steps. However, in the Knorr synthesis, the ester group is not directly at the site of the key bond-forming reactions, so this effect is likely minimal.

  • Solubility: The methyl and ethyl esters will have slightly different solubility profiles in the reaction medium. This can affect the reaction kinetics and, in some cases, the ease of product isolation and purification.

  • Susceptibility to Hydrolysis: Under acidic or basic conditions, methyl esters are generally more susceptible to hydrolysis than ethyl esters. In the context of the Knorr synthesis, which is typically carried out in acetic acid, this could be a contributing factor to the observed yield differences, although the extent of this effect is not quantified in the available literature.

Broader Synthetic Applications and Potential Advantages

Beyond the Knorr synthesis, this compound is a valuable substrate in other important organic reactions.

Paal-Knorr Pyrrole and Furan Synthesis

The 1,4-dicarbonyl moiety within the backbone of this compound makes it an ideal precursor for the Paal-Knorr synthesis of pyrroles and furans.[8][9] In this reaction, the diketone condenses with a primary amine or ammonia to form a pyrrole, or undergoes acid-catalyzed cyclization to yield a furan. The methyl ester group in this case would be a substituent on the resulting heterocyclic ring, offering a handle for further functionalization.

Paal_Knorr MAO This compound Pyrrole Substituted Pyrrole MAO->Pyrrole + Amine - 2H₂O Furan Substituted Furan MAO->Furan + Acid - H₂O Amine R-NH₂ Amine->Pyrrole Acid Acid Catalyst (H⁺) Acid->Furan

Caption: Paal-Knorr synthesis with this compound.

Michael Addition

The activated methylene group in this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition.[10][11] This reaction is a powerful tool for forming new carbon-carbon bonds and constructing more complex carbon skeletons. The choice of the methyl ester over an ethyl ester in this context is unlikely to have a significant impact on the reaction's feasibility, but may influence solubility and purification.

Michael_Addition MAO_enolate Enolate of Methyl 4-acetyl-5-oxohexanoate Adduct Michael Adduct MAO_enolate->Adduct + Acceptor Acceptor α,β-Unsaturated Carbonyl Acceptor->Adduct Base Base Base->MAO_enolate MAO This compound MAO->MAO_enolate + Base

Caption: Michael addition with this compound.

Experimental Protocols

Protocol 1: Knorr Synthesis of Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate (Illustrative for β-ketoester reactivity)

This protocol, adapted from Organic Syntheses, demonstrates a typical Knorr pyrrole synthesis using ethyl acetoacetate.[6]

Materials:

  • Ethyl acetoacetate (3 moles, 390 g)

  • Glacial acetic acid (900 cc)

  • Sodium nitrite (95%, 1.47 moles, 107 g)

  • Water (150 cc)

  • Zinc dust (3 gram atoms, 196 g)

Procedure:

  • In a 3-L three-necked, round-bottomed flask equipped with a mechanical stirrer and dropping funnel, dissolve ethyl acetoacetate in glacial acetic acid.

  • Cool the solution to 5°C in an efficient freezing mixture.

  • Slowly add a cold solution of sodium nitrite in water dropwise with vigorous stirring, maintaining the temperature between 5°C and 7°C.

  • Stir the mixture for an additional 30 minutes and then let it stand for four hours at room temperature.

  • Replace the separatory funnel with a wide-bore condenser.

  • With stirring, add portions of zinc dust to the solution until it boils, and then add it frequently enough to maintain boiling.

  • After the addition is complete, reflux the mixture for one hour.

  • While still hot, decant the contents from the remaining zinc into 10 L of vigorously stirred water.

  • Wash the zinc residue with two 50-cc portions of hot glacial acetic acid and decant into the water.

  • After standing overnight, filter the crude product by suction, wash with water, and air-dry.

  • Yield: 205–230 g (57–64%). The product can be recrystallized from 95% alcohol.

Protocol 2: Synthesis of this compound

This protocol describes a method for the synthesis of the title compound.[12]

Materials:

  • Ethanol (2 L)

  • Sodium (2.2 g)

  • Acetylacetone (5.0 mol, 500.0 g)

  • Methyl acrylate (430 g)

  • Acetic acid (3 ml)

Procedure:

  • In a 4.5 L round-bottomed flask equipped with a reflux condenser, thermometer, dropping funnel, and argon inlet, dissolve sodium in ethanol at ambient temperature.

  • Cool the resulting clear solution to 0°C.

  • Add acetylacetone dropwise over 10 minutes.

  • Add methyl acrylate dropwise to the light-yellow solution at 0°C over 10 minutes.

  • Allow the reaction mixture to warm to ambient temperature and then reflux for 1 hour.

  • Monitor the conversion by HPLC.

  • Cool the mixture to ambient temperature, add acetic acid, and remove the ethanol by distillation under reduced pressure.

  • Distill the crude mixture (95-105°C, 2.5 mbar) to obtain the product.

  • Yield: 747.8 g (80%). The crude product is reported to be a 1/1 mixture of this compound and methyl 5-oxohexanoate.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. While a direct, quantitative comparison with its ethyl ester analog in specific reactions is not extensively documented, a review of related syntheses provides valuable insights. The choice between the methyl and ethyl ester may influence reaction yields and ease of purification due to subtle differences in steric hindrance, solubility, and susceptibility to hydrolysis.

The available data on the Knorr synthesis of analogous pyrroles from methyl and ethyl acetoacetate suggests a potential yield advantage for the ethyl ester, though this is confounded by differences in the reported experimental procedures. Ultimately, the selection of this compound or a similar compound will depend on the specific requirements of the synthetic target, including desired substitution patterns, scalability, and downstream functionalization strategies. The high reactivity of its activated methylene group and the presence of multiple carbonyl functionalities ensure its continued importance in the toolbox of the synthetic chemist.

References

The Synthetic Versatility of Methyl 4-acetyl-5-oxohexanoate: A Comparative Guide for Heterocyclic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the selection of a versatile and efficient chemical building block is paramount. Methyl 4-acetyl-5-oxohexanoate, a readily accessible 1,4-dicarbonyl compound, has emerged as a valuable precursor for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that form the core of numerous pharmaceuticals. This guide provides an in-depth technical review of the applications of this compound, with a focus on its utility in the synthesis of pyrroles and pyrazines. We will objectively compare its performance with alternative synthetic strategies, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Physicochemical Properties and Synthesis of this compound

This compound (CAS 13984-53-7) is a β-ketoester with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol .[1] Its bifunctional nature, possessing two ketone moieties and a methyl ester, makes it a prime candidate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 13984-53-7
Molecular Formula C₉H₁₄O₄
Molecular Weight 186.21 g/mol
Boiling Point 182 °C at 48 mmHg
Density 1.066 g/mL at 25 °C
Refractive Index n20/D 1.459

A common and efficient laboratory-scale synthesis of this compound involves the Michael addition of acetylacetone to methyl acrylate.[2]

Experimental Protocol: Synthesis of this compound[3]

Materials:

  • Acetylacetone

  • Methyl acrylate

  • Sodium

  • Ethanol

  • Acetic acid

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve a catalytic amount of sodium in ethanol at ambient temperature to form a clear solution of sodium ethoxide.

  • Cool the solution to 0°C and add acetylacetone dropwise.

  • Subsequently, add methyl acrylate dropwise to the solution at 0°C.

  • Allow the reaction mixture to warm to ambient temperature and then reflux for 1 hour.

  • Monitor the reaction progress by HPLC.

  • After completion, cool the mixture to ambient temperature and add a small amount of acetic acid to neutralize the catalyst.

  • Remove the ethanol by distillation under reduced pressure.

  • The crude product can be purified by distillation (95-105°C, 2.5 mbar) to yield this compound. A typical reported yield for this procedure is around 80%.[2]

Application in Pyrrole Synthesis: The Paal-Knorr Reaction

The pyrrole scaffold is a cornerstone in medicinal chemistry, present in a multitude of bioactive natural products and synthetic drugs.[3] The Paal-Knorr synthesis is a classical and highly efficient method for constructing the pyrrole ring from a 1,4-dicarbonyl compound and a primary amine or ammonia.[4][5] this compound serves as an excellent substrate for this reaction, leading to the formation of highly functionalized pyrroles.

Mechanism of the Paal-Knorr Pyrrole Synthesis

The reaction proceeds through the initial formation of a hemiaminal upon the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. Subsequent dehydration of the resulting dihydroxy-pyrrolidine intermediate yields the aromatic pyrrole ring.[5] The use of a weak acid catalyst, such as acetic acid, can accelerate the reaction.[4]

Paal_Knorr_Mechanism MAO This compound Hemiaminal Hemiaminal Intermediate MAO->Hemiaminal + R-NH2 Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclized Dihydroxy-pyrrolidine Intermediate Hemiaminal->Cyclized Intramolecular Cyclization Pyrrole Substituted Pyrrole Cyclized->Pyrrole - 2H2O (Dehydration)

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

Application in the Synthesis of Atorvastatin Intermediate

A prominent example of the utility of the Paal-Knorr synthesis in drug development is in the industrial synthesis of Atorvastatin (Lipitor®), a blockbuster drug for lowering cholesterol.[6][7] The core pyrrole ring of Atorvastatin is constructed via a Paal-Knorr reaction between a complex 1,4-dicarbonyl precursor and an amine. While not directly using this compound, the principle remains the same, highlighting the significance of this synthetic strategy.

Comparative Analysis with Other Pyrrole Syntheses

While the Paal-Knorr synthesis is highly effective, other methods for pyrrole synthesis exist, each with its own advantages and disadvantages.

Table 2: Comparison of Major Pyrrole Synthesis Methods [8][9]

Synthesis MethodStarting MaterialsTypical YieldsKey AdvantagesKey Disadvantages
Paal-Knorr 1,4-Dicarbonyl compounds, primary amines/ammonia>60%, often 80-95%High yields, operational simplicity, readily available starting materials for some targets.Preparation of unsymmetrical 1,4-dicarbonyls can be challenging.
Hantzsch α-Haloketones, β-Ketoesters, ammonia/primary aminesModerate, often <60%High flexibility in substitution patterns.Can be lower yielding compared to Paal-Knorr for specific targets.
Knorr α-Amino-ketones, β-Dicarbonyl compounds57-80%Excellent for preparing highly substituted pyrroles.α-Amino-ketones can be unstable and require in-situ generation.[10]
van Leusen Tosylmethyl isocyanide (TosMIC), electron-deficient alkenesGoodValuable for synthesizing 3,4-disubstituted pyrroles.TosMIC is a specialized reagent.

The Paal-Knorr synthesis, utilizing precursors like this compound, often presents the most straightforward and high-yielding approach for many target pyrroles, making it a preferred method in many synthetic campaigns.

Application in Pyrazine Synthesis

Pyrazine derivatives are another class of heterocycles with significant applications in the flavor, fragrance, and pharmaceutical industries.[11] The product information for this compound from commercial suppliers suggests its use in the preparation of dibenzyl-3,6-dimethylpyrazine-2,5-dicarboxylate. This points to a condensation reaction, likely involving the self-condensation of an α-amino ketone derived from the starting β-ketoester.

Proposed Synthetic Pathway to Pyrazines

The synthesis of pyrazines from β-ketoesters generally involves the conversion of the β-ketoester to an α-amino ketone, which then undergoes dimerization and subsequent oxidation to form the aromatic pyrazine ring.

Pyrazine_Synthesis_Workflow MAO This compound AminoKetone α-Amino Ketone Intermediate MAO->AminoKetone Amination/Reduction Dihydropyrazine Dihydropyrazine Intermediate AminoKetone->Dihydropyrazine Dimerization Pyrazine Substituted Pyrazine Dihydropyrazine->Pyrazine Oxidation

Caption: Proposed workflow for the synthesis of pyrazines from a β-ketoester.

Experimental Protocol: General Synthesis of Pyrazines from β-Keto-α-oximino Esters

Materials:

  • β-Keto-α-oximino ester (derivable from a β-ketoester)

  • Baker's yeast

  • Saccharose

  • Water

  • Ethanol

Procedure:

  • Prepare a suspension of baker's yeast and saccharose in water.

  • Add a solution of the β-keto-α-oximino ester in ethanol to the yeast suspension.

  • Stir the mixture at 30°C. The baker's yeast selectively reduces the oxime to an amine, forming the α-amino ketone intermediate in situ.

  • This intermediate then undergoes spontaneous dimerization to a dihydropyrazine.

  • Aromatization to the pyrazine occurs via air-induced oxidation.

  • The product can be extracted with an organic solvent and purified by column chromatography.

Comparison with Alternative Precursors

The primary alternatives to this compound are other 1,4-dicarbonyl compounds or precursors that can generate them in situ. The choice of precursor is often dictated by the desired substitution pattern on the final heterocyclic ring and the availability of the starting materials.

Table 3: Comparison of 1,4-Dicarbonyl Precursors for Heterocyclic Synthesis

PrecursorTarget HeterocycleAdvantagesDisadvantages
This compound Polysubstituted pyrroles and pyrazinesReadily synthesized, provides multiple points for functionalization.May require specific reaction conditions to control regioselectivity.
2,5-Hexanedione 2,5-DimethylpyrroleSymmetrical, simple starting material.Limited to symmetrical substitution patterns.
Substituted 1,4-Diketones Variably substituted pyrrolesAllows for precise control over the substitution pattern.Can be challenging to synthesize, especially unsymmetrical variants.
In-situ generated 1,4-dicarbonyls (e.g., from Stetter reaction)Polysubstituted pyrrolesConvergent synthesis, avoids isolation of the 1,4-dicarbonyl.May involve more complex reaction setups and catalyst systems.

For the synthesis of polysubstituted heterocycles with varied functional groups, this compound offers a balance of accessibility and synthetic flexibility that is highly advantageous in a research and development setting.

Conclusion and Future Outlook

This compound is a potent and versatile building block for the synthesis of medicinally relevant heterocyclic scaffolds. Its application in the Paal-Knorr synthesis provides a robust and high-yielding route to functionalized pyrroles, a key component of numerous therapeutic agents, including the blockbuster drug Atorvastatin. Furthermore, its potential as a precursor for substituted pyrazines broadens its utility in the synthesis of bioactive molecules and fine chemicals.

When compared to alternative synthetic strategies, the use of this compound in the Paal-Knorr reaction often proves to be a highly efficient and practical choice, particularly when scalability and operational simplicity are desired. While other methods like the Hantzsch and Knorr syntheses offer unique advantages for specific substitution patterns, the Paal-Knorr reaction with readily available 1,4-dicarbonyl precursors like this compound remains a cornerstone of modern heterocyclic chemistry.

Future research in this area will likely focus on the development of more sustainable and atom-economical methods for the synthesis and application of such building blocks. The exploration of novel catalytic systems and the expansion of the substrate scope will undoubtedly continue to enhance the value of this compound and related compounds in the ongoing quest for new and improved therapeutics.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Immunoassay Specificity with Structurally Related Analogs

Executive Summary

In the fields of drug development, diagnostics, and fundamental research, the specificity of ligand-binding assays is paramount. An assay's credibility hinges on its ability to distinguish the target analyte from structurally similar molecules. This guide provides an in-depth analysis of cross-reactivity for Methyl 4-acetyl-5-oxohexanoate, a β-ketoester used in the synthesis of pyrroles and other heterocyclic compounds.[1] We present a framework for evaluating the specificity of a hypothetical polyclonal antibody raised against this molecule, comparing its reactivity with key structural analogs. This guide furnishes researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data interpretation frameworks necessary to conduct rigorous cross-reactivity assessments, ensuring the validity and reliability of their immunoassay data.

Introduction: The Imperative of Specificity

1.1 Chemical Profile: this compound

This compound (CAS 13984-53-7) is a diketone with the linear formula (CH₃CO)₂CHCH₂CH₂CO₂CH₃ and a molecular weight of 186.21 g/mol .[2] Its structure, featuring two ketone functionalities and a methyl ester, makes it a versatile precursor in organic synthesis, particularly for heterocyclic compounds through reactions like the Knorr condensation.[1][3] Given its reactive carbonyl groups, it has the potential to act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein. This immunogenic potential necessitates the development of specific antibodies for its detection and quantification in various matrices.

1.2 Why Cross-Reactivity Assessment is Critical

Comparative Analysis: A Simulated Cross-Reactivity Study

To provide a practical framework, we present data from a simulated study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for this compound. The study evaluates the cross-reactivity of a hypothetical polyclonal antibody against structurally related diketones.

2.1 Selection of Comparator Molecules

The choice of comparators is dictated by structural similarity. Molecules with shared functional groups or carbon backbones are most likely to cross-react. For this guide, we have selected:

  • Hexane-2,5-dione: A neurotoxic γ-diketone that shares the core diketone structure.[8][9] Its mechanism of toxicity involves reacting with lysine residues to form pyrroles, a reactivity pathway that highlights its potential for antibody cross-reactivity.[8]

  • Hexane-2,4-dione: A β-diketone, representing a shift in the relative position of the carbonyl groups compared to the target analyte.[10]

  • Methyl 4-oxohexanoate: This molecule contains the ester and one of the ketone groups, allowing for an assessment of which part of the target molecule is more critical for antibody recognition.[11]

The structural relationships are visualized below to clarify the rationale for their selection.

Caption: Structural relationships between the target analyte and selected comparators.

2.2 Quantitative Cross-Reactivity Data

The specificity of the immunoassay is determined by comparing the concentration of each analog required to displace 50% of the signal (IC50) with the IC50 of the target analyte. The percent cross-reactivity is calculated using the formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Comparator) x 100 [12][13]

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound (CH₃CO)₂CHCH₂CH₂CO₂CH₃25 100%
Hexane-2,5-dioneCH₃COCH₂CH₂COCH₃1,5001.67%
Hexane-2,4-dioneCH₃COCH₂COCH₂CH₃12,0000.21%
Methyl 4-oxohexanoateCH₃COCH₂CH₂CH₂CO₂CH₃> 50,000<0.05%

2.3 Interpretation of Results

The data clearly indicates a high degree of specificity for the hypothetical antibody.

  • Hexane-2,5-dione shows minimal cross-reactivity (1.67%), suggesting that while the γ-diketone structure is recognized, the absence of the methyl ester and the different substituent at the 4-position significantly reduces binding affinity.

  • Hexane-2,4-dione , a β-diketone, has negligible cross-reactivity (0.21%), demonstrating that the precise spatial arrangement of the carbonyl groups is critical for antibody recognition.

  • The lack of significant cross-reactivity with Methyl 4-oxohexanoate (<0.05%) strongly implies that the antibody's epitope likely involves both carbonyl groups, and the presence of just one is insufficient for meaningful binding.

This self-validating system, where structurally similar molecules produce predictably lower responses, provides high confidence in the assay's specificity for this compound.

Experimental & Data Analysis Protocols

To ensure reproducibility and scientific rigor, we provide a detailed protocol for the competitive ELISA used to generate the cross-reactivity data.

3.1 Protocol: Competitive Indirect ELISA

This protocol is foundational and should be optimized for specific antibody-antigen pairs.[14][15]

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Reaction cluster_detection Detection p1 1. Coating Antigen-protein conjugate is adsorbed to microplate wells. p2 2. Washing Remove unbound antigen. p1->p2 p3 3. Blocking Add blocking buffer (e.g., BSA) to prevent non-specific binding. p2->p3 p4 4. Washing Remove excess blocking buffer. p3->p4 a1 5. Competition Add standards/analogs and primary antibody. Incubate. p4->a1 a2 6. Washing Remove unbound antibody and antigen. a1->a2 d1 7. Secondary Antibody Add enzyme-conjugated secondary antibody. Incubate. a2->d1 d2 8. Washing Remove unbound secondary antibody. d1->d2 d3 9. Substrate Addition Add chromogenic substrate (e.g., TMB). d2->d3 d4 10. Reaction Stop Add stop solution. d3->d4 d5 11. Read Absorbance Measure OD at 450 nm. d4->d5

Caption: Workflow for the competitive indirect ELISA protocol.

Step-by-Step Methodology:

  • Antigen Coating: Dilute a conjugate of this compound-BSA to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.[14]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of blocking buffer (1% BSA in PBS) to block non-specific binding sites. Incubate for 2 hours at room temperature.[15]

  • Washing: Repeat the wash step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the target analyte (standards) and the comparator molecules in assay buffer.

    • Add 50 µL of each standard or comparator dilution to the appropriate wells.

    • Add 50 µL of the primary polyclonal antibody (pre-titrated to determine optimal dilution) to all wells.

    • Incubate for 1 hour at 37°C. The free analyte in the solution will compete with the coated antigen for antibody binding sites.[16][17]

  • Washing: Repeat the wash step.

  • Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.[14]

  • Washing: Repeat the wash step five times.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes at room temperature.[16]

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2 N H₂SO₄) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes of adding the stop solution.[18]

3.2 Data Analysis: IC50 and Cross-Reactivity Calculation

  • Process Raw Data: Average the OD readings for each duplicate. Subtract the average OD of the blank (zero analyte) from all other readings.[19]

  • Generate Standard Curve: Plot the OD values against the logarithm of the concentration for the standards and each comparator. Use a four-parameter logistic (4-PL) curve fit, which is standard for immunoassays.[18]

  • Determine IC50: The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value can be interpolated directly from the fitted curve for the target analyte and each comparator molecule.[20]

  • Calculate % Cross-Reactivity: Apply the formula mentioned in section 2.2. A higher %CR indicates a greater degree of interference from the comparator molecule.[13]

Alternative Methodologies

While ELISA is a cost-effective and high-throughput method, other techniques can provide orthogonal data for specificity assessment.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers very high specificity based on molecular weight and fragmentation patterns. It is considered a gold standard but is lower in throughput and requires more expensive equipment.

  • Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on binding affinity (kon) and dissociation rates (koff). It can offer a more nuanced understanding of cross-reactive interactions beyond the endpoint measurement of an ELISA.

The choice of methodology should be guided by the specific requirements of the research, balancing the need for throughput, sensitivity, and the level of detail required for specificity characterization.

Conclusion

This guide establishes a comprehensive framework for assessing the cross-reactivity of antibodies against this compound. Through a simulated comparative study, we have demonstrated how to select relevant comparator molecules and interpret quantitative cross-reactivity data. The provided ELISA protocol and data analysis workflow offer a robust, self-validating system for researchers to establish the specificity and trustworthiness of their immunoassays. Rigorous validation, as outlined here, is indispensable for producing reliable and defensible scientific data in any research or clinical application.

References

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the characterization of impurities in commercial Methyl 4-acetyl-5-oxohexanoate, designed for researchers, scientists, and drug development professionals. This document provides a detailed comparison of analytical methodologies, supported by experimental data and protocols, to ensure the highest standards of scientific integrity and practical application.

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as any impurities can potentially be carried through subsequent synthetic steps, ultimately compromising the safety and efficacy of the final drug product. Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. Therefore, a robust analytical strategy for the characterization of impurities in commercial this compound is not just a matter of quality control but a critical component of regulatory compliance and patient safety.

This guide provides a comprehensive comparison of analytical techniques for the characterization of impurities in this compound. It delves into the rationale behind experimental choices, offers detailed protocols, and presents data in a clear, comparative format to aid researchers in selecting the most appropriate methods for their specific needs.

Understanding the Impurity Landscape: A Synthesis-Based Approach

The potential impurities in commercial this compound are largely dictated by its synthesis route. A common method for its preparation is the Michael addition of acetylacetone to methyl acrylate.

Based on this synthesis, the following impurities can be anticipated:

  • Unreacted Starting Materials:

    • Acetylacetone

    • Methyl acrylate

  • By-products:

    • Double Michael Adduct: A product where two molecules of methyl acrylate have reacted with one molecule of acetylacetone.[1][2][3]

    • Self-condensation Products of Acetylacetone: Various products arising from the base-catalyzed self-condensation of acetylacetone.

  • Degradation Products:

    • Hydrolysis of the ester functionality to the corresponding carboxylic acid.

    • Retro-Michael reaction, leading back to the starting materials.

The following diagram illustrates the potential formation of the desired product and a key by-product:

G cluster_reactants Reactants cluster_products Products Acetylacetone Acetylacetone Target This compound (Desired Product) Acetylacetone->Target + Methyl Acrylate MethylAcrylate Methyl Acrylate MethylAcrylate->Target DoubleAdduct Double Michael Adduct (By-product) Target->DoubleAdduct + Methyl Acrylate Base Base Catalyst Base->Target Base->DoubleAdduct

Caption: Synthesis of this compound and a potential by-product.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for impurity characterization is a critical decision that impacts the accuracy, sensitivity, and efficiency of the process. This section compares the most relevant techniques for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Liquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.Separation based on boiling point and polarity, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Primary Use Quantification of known and unknown impurities.Identification and quantification of impurities.Analysis of volatile impurities and starting materials.Structural elucidation of unknown impurities.
Sensitivity Good (ng range)Excellent (pg-fg range)Excellent (pg-fg range)Lower (µg-mg range)
Selectivity Moderate to HighVery HighVery HighHigh
Throughput HighMediumMediumLow
Strengths Robust, reproducible, widely available.Provides molecular weight information, highly sensitive.Excellent for volatile compounds, provides structural information.Unambiguous structure determination, non-destructive.
Limitations Requires chromophores for detection, co-elution can be an issue.Matrix effects can suppress ionization, higher cost.Not suitable for non-volatile or thermally labile compounds.Low sensitivity, complex spectra for mixtures.

In-Depth Experimental Protocols

This section provides detailed, step-by-step protocols for the most effective analytical methods for characterizing impurities in this compound.

HPLC-UV Method for Quantification of Impurities

Rationale: This method is the workhorse for quality control labs due to its robustness and reproducibility for quantifying impurities. A reversed-phase C18 column is chosen due to the moderate polarity of the target molecule and its expected impurities. The mobile phase gradient allows for the separation of compounds with a range of polarities. UV detection at 254 nm is selected as the dicarbonyl moiety is expected to have a significant absorbance at this wavelength.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This results in a sample concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

  • System Suitability:

    • Perform five replicate injections of the sample solution. The relative standard deviation (RSD) for the peak area of this compound should be less than 2.0%.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for all impurities in the absence of standards).

G SamplePrep Sample Preparation (0.5 mg/mL in ACN/Water) HPLC HPLC System (C18 Column, Gradient Elution) SamplePrep->HPLC UV UV Detector (254 nm) HPLC->UV Data Data Acquisition & Processing (Area Percent Calculation) UV->Data

Caption: HPLC-UV workflow for impurity quantification.

LC-MS Method for Identification of Unknown Impurities

Rationale: When unknown impurities are detected by HPLC-UV, LC-MS is the ideal next step for identification. This method provides accurate mass information, which is crucial for determining the elemental composition of an unknown compound. An electrospray ionization (ESI) source is chosen as it is well-suited for polar to moderately polar molecules like the ones expected here.

Protocol:

  • Sample Preparation:

    • Use the same sample preparation as for the HPLC-UV method.

  • LC-MS Conditions:

    • LC System: Use the same chromatographic conditions as the HPLC-UV method to facilitate peak tracking.

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 50 - 1000.

    • Data Acquisition: Full scan mode for initial analysis, followed by targeted MS/MS (fragmentation) of impurity peaks for structural information.

  • Data Analysis:

    • Extract the accurate mass of each impurity peak.

    • Use the accurate mass to generate a list of possible elemental compositions.

    • Correlate the proposed elemental compositions with the potential impurities hypothesized from the synthetic route.

    • Analyze the MS/MS fragmentation pattern to confirm the structure of the impurity.

GC-MS Method for Volatile Starting Materials

Rationale: Unreacted starting materials like acetylacetone and methyl acrylate are volatile and may not be well-retained on a reversed-phase HPLC column. GC-MS is the preferred technique for the analysis of such volatile compounds. A mid-polarity column is chosen to provide good separation of the starting materials from the solvent and other potential volatile impurities.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with dichloromethane.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Injection Mode: Split (10:1).

    • Injection Volume: 1 µL.

    • Mass Spectrometer:

      • Ionization: Electron Ionization (EI), 70 eV.

      • Mass Range: m/z 35 - 500.

  • Data Analysis:

    • Identify peaks corresponding to acetylacetone and methyl acrylate by comparing their retention times and mass spectra to those of authentic standards or library spectra.

    • Quantify by creating a calibration curve with standards.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Dichloromethane Inject Inject into GC Dissolve->Inject Separate Separate on DB-5ms column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-500) Ionize->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify

Caption: GC-MS workflow for volatile impurity analysis.

Conclusion and Recommendations

A multi-faceted analytical approach is essential for the comprehensive characterization of impurities in commercial this compound.

  • Routine Quality Control: HPLC-UV is the recommended method for routine analysis and quantification of known impurities due to its robustness and high throughput.

  • Impurity Identification: When unknown impurities are detected, a follow-up analysis by LC-MS is crucial for obtaining molecular weight and structural information.

  • Starting Material Control: GC-MS should be employed to monitor the levels of volatile starting materials, which may not be adequately detected by HPLC.

  • Definitive Structural Elucidation: For critical unknown impurities that cannot be definitively identified by MS alone, isolation followed by NMR spectroscopy is the gold standard for unambiguous structure determination.

By implementing this integrated analytical strategy, researchers and drug development professionals can ensure a thorough understanding of the impurity profile of this compound, leading to higher quality intermediates, safer APIs, and a more streamlined regulatory submission process.

References

A Senior Application Scientist's Guide to the Catalytic Reduction of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 4-acetyl-5-oxohexanoate in Synthesis

This compound is a versatile β-dicarbonyl compound that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring two ketone moieties and a methyl ester, offers multiple reaction sites for the construction of complex molecular architectures, including pyrroles and pyrazines.[1] Of particular interest to researchers in drug development is the stereoselective reduction of one or both ketone functionalities to produce chiral hydroxy intermediates, which are pivotal in the synthesis of numerous biologically active molecules. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric reduction of this compound, offering insights into their efficacy, mechanisms, and practical application.

Comparative Analysis of Catalytic Systems

The asymmetric reduction of the prochiral ketones in this compound can be achieved through both chemocatalytic and biocatalytic methods. The choice of catalyst is critical and depends on the desired stereoisomer, required enantiomeric purity, scalability, and economic viability. This guide will focus on a comparative evaluation of three major classes of catalysts:

  • Homogeneous Chemocatalysts: Noyori-type Ruthenium(II)-BINAP complexes.

  • Biocatalysts: Ketoreductases (KREDs) and Baker's Yeast (Saccharomyces cerevisiae).

While direct, side-by-side comparative studies on this compound are not extensively documented in the literature, a wealth of data exists for structurally similar β-keto esters. This guide will leverage this data to provide a robust and scientifically grounded comparison.

Chemocatalysis: Noyori-Type Ru(II)-BINAP Complexes

The asymmetric hydrogenation of β-keto esters using Ruthenium(II) catalysts bearing the chiral diphosphine ligand BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a Nobel Prize-winning technology renowned for its high efficiency and enantioselectivity.[3][4]

Mechanism of Action and Rationale for Use

The catalytic cycle of Ru(II)-BINAP in the hydrogenation of ketones is believed to proceed through an "outer sphere" mechanism.[5][6] This non-classical metal-ligand bifunctional mechanism involves the heterolytic cleavage of hydrogen gas to form a ruthenium hydride species.[6][7] The substrate is not required to coordinate directly to the metal center; instead, a six-membered pericyclic transition state is formed where a hydride on the ruthenium and a proton from a coordinated diamine ligand are transferred simultaneously to the carbonyl group.[7][8] The chirality of the BINAP ligand creates a highly specific steric environment, forcing the substrate to approach in a way that leads to the preferential formation of one enantiomer.[4][9]

The use of a diamine ligand in conjunction with the Ru-BINAP complex is often crucial for the hydrogenation of simple ketones, as it facilitates the outer sphere mechanism and enhances catalytic activity.[5][10]

Logical Relationship: Ru(II)-BINAP Catalytic Cycle

Ru-BINAP_Catalytic_Cycle cluster_0 Catalytic Cycle Precatalyst RuCl2(BINAP)(diamine) Active_Catalyst RuH2(BINAP)(diamine) Precatalyst->Active_Catalyst + 2H2, + 2 Base - 2 Base-H+Cl- Substrate_Complex Transition State Active_Catalyst->Substrate_Complex + Ketone Product_Release Product + Catalyst Regeneration Substrate_Complex->Product_Release Hydride & Proton Transfer Product_Release->Active_Catalyst Regeneration

Caption: Proposed outer-sphere mechanism for Ru(II)-BINAP catalyzed ketone hydrogenation.

Performance Data (Based on Analogous β-Keto Esters)
Catalyst SystemSubstrateS/C RatioH₂ Pressure (atm)Temp. (°C)SolventTime (h)Conversion (%)e.e. (%)Ref.
RuCl₂((R)-BINAP)Methyl 3-oxobutanoate1,00010025-30Methanol12>9999 (R)[3][4]
RuBr₂((S)-BINAP)Ethyl 3-oxobutanoate10,0004100Ethanol4810099 (S)[4]
Ru(OAc)₂((R)-BINAP)Methyl 3-oxobutanoate2,0005050Methanol20100>98 (R)[11]
Experimental Protocol: Asymmetric Hydrogenation with RuCl₂((R)-BINAP)

Objective: To synthesize (R)-methyl 4-acetyl-5-hydroxyhexanoate with high enantioselectivity.

Materials:

  • This compound

  • RuCl₂((R)-BINAP) catalyst

  • Anhydrous, degassed methanol

  • High-pressure hydrogenation reactor (e.g., Parr apparatus)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a glass liner for the hydrogenation reactor with RuCl₂((R)-BINAP) (0.05 mol%).

  • Add a solution of this compound (1 equivalent) in anhydrous, degassed methanol. The substrate-to-catalyst (S/C) ratio should be between 1,000 and 10,000.

  • Seal the glass liner inside the high-pressure reactor.

  • Purge the reactor three times with hydrogen gas.

  • Pressurize the reactor with hydrogen to 50-100 atm.

  • Stir the reaction mixture at 30-50°C.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 12-24 hours.

  • Once complete, carefully vent the reactor and purge with an inert gas.

  • Remove the reaction mixture and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or GC.

Biocatalysis: A Greener Approach

Biocatalysis offers an environmentally benign alternative to chemocatalysis, often operating under mild conditions (room temperature, atmospheric pressure, aqueous media) with exquisite stereoselectivity.

Ketoreductases (KREDs)

KREDs are enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide cofactor (NADPH or NADH) as the hydride source.[12] A wide range of KREDs are commercially available, offering access to both (R)- and (S)-alcohols with very high enantiomeric purity.

Mechanism of Action: The reduction mechanism involves the transfer of a hydride from the NADPH cofactor to the carbonyl carbon of the ketone, which is bound in the enzyme's active site. A proton is then transferred from a nearby acidic amino acid residue (e.g., Tyrosine) to the carbonyl oxygen. The stereochemical outcome is dictated by the specific three-dimensional structure of the enzyme's active site, which orients the substrate for facial-selective hydride attack.

Experimental Workflow: KRED-Catalyzed Reduction

KRED_Workflow Start Prepare Buffer (e.g., Phosphate pH 7.0) Components Add: - KRED Enzyme - NADPH Cofactor - Cofactor Regeneration System (e.g., GDH/Glucose) Start->Components Substrate Add this compound Components->Substrate Reaction Incubate at 30°C with stirring Substrate->Reaction Workup Quench & Extract with Organic Solvent Reaction->Workup Analysis Purify & Analyze (Chiral GC/HPLC) Workup->Analysis

Caption: General workflow for the biocatalytic reduction using a ketoreductase.

Performance Data (Based on Analogous β-Keto Esters):

EnzymeSubstrateCofactor SystemConversion (%)e.e. (%)Ref.
KRED-101Ethyl 2-methyl-3-oxobutanoateGDH/Glucose>99>99 (anti)[13]
ADH-A from Rhodococcus ruberEthyl 2-allyl-3-oxobutanoateGDH/Glucose>95>99 (syn)[14]
HbKRMethyl 5-oxohexanoateGDH/GlucoseHighN/A[15]
Experimental Protocol: KRED-Catalyzed Reduction

Objective: To synthesize chiral methyl 4-acetyl-5-hydroxyhexanoate.

Materials:

  • This compound

  • Ketoreductase (KRED), specific for desired enantiomer

  • NADP⁺ or NAD⁺

  • Cofactor regeneration system: Glucose Dehydrogenase (GDH) and D-Glucose

  • Phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate

Procedure:

  • In a reaction vessel, prepare a mixture of phosphate buffer, NADP⁺ (0.5 mM), and D-Glucose (1.1 equivalents relative to the substrate).

  • Add the Glucose Dehydrogenase (for cofactor recycling) and the selected Ketoreductase to the buffer.

  • Add this compound to the reaction mixture to a final concentration of 10-50 mM.

  • Stir the mixture at 30°C and monitor the reaction progress by TLC or GC.

  • Upon completion (typically 12-24 hours), quench the reaction by adding an equal volume of ethyl acetate.

  • Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product via flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Baker's Yeast (Saccharomyces cerevisiae)

Baker's yeast is a whole-cell biocatalyst that contains a variety of reductases capable of reducing ketones. It is an inexpensive, readily available, and easy-to-handle catalyst.[16]

Mechanism of Action: The reduction is carried out by multiple alcohol dehydrogenases within the yeast cells, which utilize NADPH as the cofactor.[17] The yeast's own metabolic processes, fueled by a carbohydrate source like sucrose or glucose, continuously regenerate the NADPH. The overall stereoselectivity of the reaction is the result of the combined activities of different enzymes, some of which may produce the (R)-alcohol while others produce the (S)-alcohol. The final enantiomeric excess depends on which enzymatic activity predominates for a given substrate.[18]

Performance Data (Based on Analogous β-Keto Esters):

SubstrateAdditive/SolventYield (%)e.e. (%)Ref.
Ethyl acetoacetateWater/Sucrose60-70>95 (S)[19]
Ethyl 3-oxohexanoateGlycerol/Water99>98 (S)[20]
Ethyl 4,4,4-trifluoro-3-oxobutanoateWater/Sucrose75~45-51 (R)[21]
Experimental Protocol: Baker's Yeast Reduction

Objective: To synthesize chiral methyl 4-acetyl-5-hydroxyhexanoate.

Materials:

  • This compound

  • Active dry baker's yeast

  • Sucrose

  • Tap water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

Procedure:

  • In a large flask, dissolve sucrose (e.g., 50 g) in warm tap water (e.g., 200 mL).

  • Add active dry baker's yeast (e.g., 20 g) to the sucrose solution and stir for 30 minutes at room temperature to activate the yeast.

  • Add this compound (1 g) to the fermenting yeast mixture.

  • Stir the reaction at room temperature for 24-48 hours. The progress can be monitored by TLC.

  • After the reaction, add an equal volume of ethyl acetate and stir for 15 minutes.

  • Filter the mixture through a pad of diatomaceous earth to remove the yeast cells. Wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate and extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Summary and Recommendations

Catalyst SystemKey AdvantagesKey DisadvantagesTypical e.e.
Ru(II)-BINAP High yields and enantioselectivity, broad substrate scope, high turnover numbers.Requires high-pressure equipment, expensive catalyst and ligands, requires anhydrous/anaerobic conditions.>98%
Ketoreductases Extremely high enantioselectivity, mild reaction conditions (aqueous, RT, 1 atm), access to both enantiomers.Enzymes and cofactors can be expensive, requires screening to find the optimal enzyme, potential for substrate/product inhibition.>99%
Baker's Yeast Very inexpensive, readily available, environmentally friendly, simple experimental setup.Moderate to good yields, enantioselectivity can be substrate-dependent and sometimes moderate, large amounts of biomass generated.85->98%

Recommendations for Catalyst Selection:

  • For the highest enantioselectivity and predictable stereochemical outcome , especially for producing either the (R) or (S) enantiomer on demand, Ketoreductases are the superior choice. The initial investment in screening and enzyme purchase is often justified by the exceptional purity of the product.

  • For large-scale industrial synthesis where high turnover numbers and efficiency are paramount , Ru(II)-BINAP catalysts are a well-established and powerful option, despite the need for specialized equipment.

  • For academic labs, initial exploratory studies, or when cost is a major constraint , Baker's Yeast provides a simple and green method to obtain enantioenriched products, although optimization may be required to achieve high yields and enantioselectivity.

This guide provides a framework for researchers to make informed decisions when selecting a catalyst for the asymmetric reduction of this compound. The provided protocols serve as a starting point for experimental work, and further optimization may be necessary to achieve the desired results for this specific substrate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-acetyl-5-oxohexanoate

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity. This guide provides a detailed, procedural framework for the proper disposal of Methyl 4-acetyl-5-oxohexanoate (CAS No. 13984-53-7), a β-dicarbonyl compound used in various organic syntheses.[1][2] The procedures outlined here are grounded in established safety protocols from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) to ensure the protection of personnel and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This knowledge informs every aspect of its lifecycle in the lab, from handling to disposal. This compound is classified as an irritant.[3]

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name This compound[3]
CAS Number 13984-53-7[4]
Molecular Formula C₉H₁₄O₄[3][4]
Physical State Liquid
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3][5]
GHS Pictograms [3][5]
Storage Class 10 - Combustible liquids

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][5] Therefore, all handling and disposal procedures must be designed to prevent direct contact, inhalation of vapors, and accidental release into the environment.

Personal Protective Equipment (PPE) Protocol

Based on the risk assessment, the use of appropriate PPE is mandatory. The goal is to create a barrier between the researcher and the chemical hazard.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[6][7] Gloves must be inspected before use and disposed of as contaminated solid waste after handling.
Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin contact with spills or splashes.[7]
Respiratory Protection Not typically required if handled within a certified chemical fume hood.A fume hood provides the necessary engineering control to prevent inhalation of vapors.[6][8]
Step-by-Step Disposal Workflow

The disposal of this compound must follow a systematic process, from the point of generation to final removal by a certified waste handler. This ensures compliance with regulations set forth by the EPA and OSHA.[9][10]

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams.

  • Action: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, contaminated paper towels) in a dedicated waste container.

  • Causality: This compound is a combustible organic liquid. It must be segregated into the non-halogenated organic liquid waste stream. Mixing it with incompatible chemicals, such as strong oxidizing agents, acids, or bases, could trigger a dangerous reaction.[7] Halogenated and non-halogenated wastes are separated because halogenated compounds require specific, high-temperature incineration processes for proper disposal.[11]

The integrity of the waste container is critical to prevent leaks and spills.

  • Action: Use a container made of a chemically compatible material (e.g., glass or high-density polyethylene) that is in good condition with a secure, leak-proof screw cap.[10][12]

  • Causality: OSHA mandates that waste containers must be chemically compatible with the waste they hold to prevent degradation, rupture, or leakage.[9][10] The container must be able to be sealed to prevent the release of vapors.[10]

Clear and accurate labeling is a critical OSHA and EPA requirement for hazard communication and proper disposal.[13][14]

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste ".[7][13]

    • The full chemical name: "This compound ". Do not use abbreviations or formulas.[7]

    • A clear indication of the hazards (e.g., "Irritant," "Combustible") and the corresponding GHS pictograms.[13]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers. It is also essential information for the Environmental Health and Safety (EHS) office and the ultimate disposal facility to manage the waste stream correctly.

Hazardous waste must be stored safely in a designated area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12][13] The SAA must be at or near the point of generation and under the control of laboratory personnel.[12]

  • Causality: SAAs are designed to safely store small quantities of waste until they can be moved to a central accumulation area. This practice minimizes general lab traffic around hazardous materials and ensures waste is stored with secondary containment to catch any potential leaks.[12] Weekly inspections of SAAs are required to check for container leakage.[12]

The final disposal of hazardous waste is a regulated process that must be handled by professionals.

  • Action: Once the waste container is full, or the accumulation time limit set by your institution is reached, contact your institution’s EHS department to arrange for a waste pickup.[7]

  • Causality: The Resource Conservation and Recovery Act (RCRA) governs hazardous waste from "cradle-to-grave".[9] Your institution's EHS department works with licensed hazardous waste disposal companies to ensure the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations.[15] Never dispose of this chemical down the drain or in the regular trash.[7][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Non-Halogenated Organic Liquid) ppe->segregate container Step 3: Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms segregate->container store Step 4: Store in SAA - Secure Location - Secondary Containment container->store contact_ehs Step 5: Container Full? Contact EHS for Pickup store->contact_ehs disposal Final Disposal (Managed by Certified Vendor) contact_ehs->disposal caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Alert others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup instructions.

  • Cleanup (if safe): For small spills, trained personnel wearing appropriate PPE may use a chemical spill kit with an absorbent material to contain and clean up the spill.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[14][16]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.